CRT0066101
Description
Properties
Molecular Formula |
C18H22N6O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol |
InChI |
InChI=1S/C18H22N6O/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23)/t14-/m1/s1 |
InChI Key |
SCJXQZZYGYLKJG-CQSZACIVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of CRT0066101 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 is a potent and selective, orally bioavailable small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1] Emerging as a significant therapeutic candidate in oncology, this compound has demonstrated notable anti-tumor activity across a range of cancer types, including pancreatic, breast, colorectal, and bladder cancers.[1] This technical guide provides an in-depth exploration of the core mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Pan-PKD Inhibition
The primary mechanism of action of this compound is the potent and selective inhibition of all three isoforms of Protein Kinase D: PKD1, PKD2, and PKD3.[1] By targeting the catalytic activity of these kinases, this compound effectively blocks the phosphorylation of their downstream substrates, thereby disrupting multiple pro-survival and proliferative signaling cascades within cancer cells.
Quantitative Data: In Vitro and In Vivo Efficacy
The efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize the key inhibitory concentrations and in vivo study parameters.
Table 1: In Vitro Inhibitory Activity of this compound against PKD Isoforms
| Kinase Isoform | IC50 (nM) |
| PKD1 | 1 |
| PKD2 | 2.5 |
| PKD3 | 2 |
Data compiled from multiple sources.[1]
Table 2: In Vitro Cellular Activity of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | Assay | IC50 (µM) |
| Pancreatic Cancer | Panc-1 | BrdU incorporation | 1 |
| Bladder Cancer | T24T | MTT Assay (4 days) | 0.3333 |
| Bladder Cancer | T24 | MTT Assay (4 days) | 0.4782 |
| Bladder Cancer | UMUC1 | MTT Assay (4 days) | 0.4796 |
| Bladder Cancer | TCCSUP | MTT Assay (4 days) | 1.4300 |
Data compiled from multiple sources.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome |
| Pancreatic Cancer | Panc-1 (subcutaneous) | 80 mg/kg/day, oral gavage, 24 days | Significant abrogation of tumor growth.[2] |
| Pancreatic Cancer | Panc-1 (orthotopic) | 80 mg/kg/day, oral gavage, 21 days | Potent blockade of tumor growth.[2][3] |
| Bladder Cancer | UMUC1 (flank) | Not specified | Blocked tumor growth.[4] |
Data compiled from multiple sources.[2][3][4]
Signaling Pathways Modulated by this compound
This compound-mediated inhibition of PKD impacts several critical signaling pathways implicated in cancer progression.
NF-κB Signaling Pathway
In pancreatic cancer, this compound has been shown to attenuate PKD1-mediated NF-κB activation.[2][3] This leads to the reduced expression of NF-κB-dependent genes that are crucial for cell proliferation and survival, such as cyclin D1, survivin, and cIAP-1.[2][3]
This compound inhibits the NF-κB signaling pathway.
MAPK and AKT Signaling Pathways
In triple-negative breast cancer (TNBC), this compound has been observed to inhibit the phosphorylation of key components of the MAPK and AKT signaling pathways. Specifically, it reduces the phosphorylation of MAPK1/3 and AKT, which are critical for tumor growth and survival.
This compound inhibits MAPK and AKT signaling pathways.
Cell Cycle Regulation
In bladder cancer, this compound induces a G2/M cell cycle arrest.[5] This is achieved by modulating the expression and activity of key cell cycle regulators. This compound treatment leads to decreased levels of cyclin B1 and CDK1, and altered phosphorylation of CDK1, ultimately reducing the activity of the CDK1-cyclin B1 complex.
This compound induces G2/M cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Assay
This protocol outlines a general procedure to determine the in vitro inhibitory activity of this compound against PKD isoforms.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, and 1 mM DTT.
-
Enzyme and Substrate: Add recombinant human PKD1, PKD2, or PKD3 enzyme to the reaction buffer. A suitable substrate peptide, such as AKE-peptide, is also added.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the enzyme/substrate mixture and incubate for 10-15 minutes at room temperature.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (e.g., 100 µM final concentration) containing [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.
-
Termination and Detection: Terminate the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³³P]ATP. The amount of incorporated radioactivity, corresponding to kinase activity, is quantified using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the viability of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., Panc-1, T24) in a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or DMSO as a control.
-
Incubation: Incubate the plates for the desired time period (e.g., 4 days for bladder cancer cells).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the control and determine the IC50 value.
Western Blot Analysis for PKD Phosphorylation
This protocol details the procedure for detecting changes in PKD phosphorylation upon treatment with this compound.
-
Cell Lysis: Treat cancer cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated PKD (e.g., anti-phospho-PKD (Ser916)) and an antibody for total PKD as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated PKD.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 1 x 10⁶ Panc-1 cells) into the appropriate site of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth: Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 80 mg/kg/day) or vehicle control via oral gavage.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the efficacy of this compound.
A representative experimental workflow for characterizing this compound.
Conclusion
This compound is a promising anti-cancer agent that exerts its effects through the potent and selective inhibition of the PKD kinase family. This leads to the disruption of key signaling pathways, including NF-κB, MAPK, and AKT, ultimately resulting in decreased cell proliferation, induction of apoptosis, and cell cycle arrest. The preclinical data strongly support the continued investigation of this compound as a potential therapeutic for a variety of cancers. This technical guide provides a foundational understanding of its mechanism of action and the experimental approaches used for its characterization, serving as a valuable resource for researchers in the field of oncology drug development.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
The Potent and Selective PKD Inhibitor CRT0066101: A Technical Guide to its Function and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CRT0066101 is a potent, selective, and orally bioavailable pan-inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. Emerging as a significant agent in cancer research, this small molecule has demonstrated notable anti-tumor activity across a range of malignancies, including triple-negative breast cancer (TNBC), pancreatic cancer, colorectal cancer, and bladder cancer. Its primary mechanism of action involves the direct inhibition of PKD isoforms (PKD1, PKD2, and PKD3), leading to the downstream modulation of critical cellular processes. By arresting the cell cycle, inducing apoptosis, and inhibiting cell proliferation and migration, this compound disrupts key signaling pathways essential for tumor progression. This technical guide provides an in-depth overview of the function of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its impact on cellular signaling networks.
Core Function and Mechanism of Action
This compound exerts its biological effects by targeting the catalytic activity of the PKD family. PKD isoforms are implicated in the regulation of diverse cellular functions, and their aberrant activity is frequently observed in various cancers. This compound competitively binds to the ATP-binding pocket of PKD, preventing the phosphorylation of its downstream substrates. This inhibition disrupts a cascade of signaling events, ultimately leading to the observed anti-neoplastic effects.
The functional consequences of PKD inhibition by this compound are multifaceted and include:
-
Inhibition of Cell Proliferation: this compound has been shown to significantly reduce the proliferation of various cancer cell lines.[1][2][3]
-
Induction of Apoptosis: The compound triggers programmed cell death in cancer cells, a crucial mechanism for eliminating malignant cells.[1][2]
-
Cell Cycle Arrest: this compound can halt the cell cycle at different phases, primarily the G1 and G2/M phases, preventing cancer cells from dividing and proliferating.[1][3][4]
-
Modulation of Key Signaling Pathways: The inhibitor impacts several critical cancer-related signaling pathways, including those mediated by MYC, MAPK, AKT, YAP, and NF-κB.[1][2][5][6][7]
Quantitative Data Summary
The potency and efficacy of this compound have been quantified in numerous preclinical studies. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Cancer Type | IC50 Value | Reference |
| PKD1 | - | 1 nM | [6][8][9] |
| PKD2 | - | 2.5 nM | [6][8][9] |
| PKD3 | - | 2 nM | [6][8][9] |
| Panc-1 | Pancreatic Cancer | 1 µM | [8][10] |
| T24T | Bladder Cancer | 0.3333 µM | [3] |
| T24 | Bladder Cancer | 0.4782 µM | [3] |
| UMUC1 | Bladder Cancer | 0.4796 µM | [3] |
| TCCSUP | Bladder Cancer | 1.4300 µM | [3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosage and Administration | Treatment Duration | Outcome | Reference |
| Pancreatic Cancer | Panc-1 | Orthotopic | 80 mg/kg, oral, daily | 21 days | Potent blockade of tumor growth | [2][7][8] |
| Pancreatic Cancer | Panc-1 | Subcutaneous | 80 mg/kg, oral, daily | 24 days | Significant abrogation of tumor growth | [7] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Xenograft | 80 mg/kg, oral, daily | 6 weeks | Significant reduction in tumor volume | [1][11] |
| Triple-Negative Breast Cancer | MDA-MB-468 | Xenograft | 80 mg/kg, oral, daily | 6 weeks | Significant reduction in tumor volume | [1][11] |
| Bladder Cancer | UMUC1 | Xenograft | Not specified | Not specified | Inhibition of tumor growth | [4] |
Key Signaling Pathways Modulated by this compound
This compound's inhibition of PKD leads to the downregulation of several pro-survival and proliferative signaling pathways.
Inhibition of MYC, MAPK, AKT, and YAP Phosphorylation in Triple-Negative Breast Cancer
In TNBC, this compound has been shown to decrease the phosphorylation of several key cancer-driving factors.[1][5] This includes:
-
p-MYC (T58/S62): Inhibition of MYC phosphorylation, a critical regulator of cell growth and proliferation.
-
p-MAPK1/3 (T202/Y204): Downregulation of the MAPK signaling pathway, which is crucial for tumor growth and survival.
-
p-AKT (S473): Attenuation of the PI3K/AKT pathway, a central node in cell survival and apoptosis resistance.
-
p-YAP (S127): Reduction of YAP phosphorylation, a key component of the Hippo pathway that controls organ size and cell proliferation.
Cell Cycle Arrest
This compound induces cell cycle arrest, a key mechanism of its anti-proliferative effect. In TNBC, it causes an increase in the G1-phase population.[1] In bladder cancer, it leads to G2/M phase arrest.[3][4][12] This is achieved by modulating the levels and phosphorylation status of key cell cycle regulators.
In TNBC cells, this compound treatment leads to G1 arrest by decreasing the phosphorylation of CDC2 (also known as CDK1) at Threonine 14.[1]
In bladder cancer cells, this compound induces G2/M arrest by downregulating the expression of Cyclin B1, CDK1 (cdc2), and Cdc25C, while upregulating p27kip1, Gadd45a, Chk1/2, and Wee1.[4] It also increases the inhibitory phosphorylation of CDK1 and Cdc25C.[4][12]
Abrogation of NF-κB Signaling in Pancreatic Cancer
In pancreatic cancer, this compound attenuates NF-κB activation.[2][7][10] This leads to the reduced expression of NF-κB-dependent pro-survival proteins such as Cyclin D1, survivin, and cIAP-1.[7]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the function of this compound.
In Vitro Assays
-
Objective: To determine the effect of this compound on the proliferation of cancer cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
-
Procedure:
-
Treat cancer cells with this compound or vehicle control for a specified time.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the cell suspension using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
-
Objective: To quantify the extent of apoptosis induced by this compound.
-
Procedure:
-
Treat cells with this compound or vehicle control.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI staining distinguishes between early and late apoptotic/necrotic cells.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
General Procedure:
-
Subcutaneously or orthotopically implant human cancer cells into immunocompromised mice (e.g., nude or SCID mice).
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound (typically orally) or vehicle control daily at a specified dose (e.g., 80 mg/kg).
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Phosphoproteomic Analysis (iTRAQ Labeling and Mass Spectrometry)
-
Objective: To identify and quantify changes in protein phosphorylation in response to this compound treatment.
-
Workflow:
-
Treat cancer cells with this compound or vehicle control.
-
Lyse the cells and extract proteins.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with different isobaric tags for relative and absolute quantitation (iTRAQ).
-
Combine the labeled peptide samples.
-
Enrich for phosphopeptides using techniques such as titanium dioxide (TiO2) chromatography.
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the phosphopeptides and quantify the relative abundance of each phosphopeptide between the different conditions based on the iTRAQ reporter ion intensities.
-
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of the PKD family of kinases. Its ability to disrupt multiple oncogenic signaling pathways, leading to cell cycle arrest, apoptosis, and reduced proliferation, underscores its therapeutic potential. The quantitative data from preclinical studies provide a strong rationale for its further development. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate the multifaceted functions of this compound and explore its clinical utility in various cancer types. Continued research into the precise molecular interactions and downstream effects of this potent inhibitor will be crucial in optimizing its application in oncology.
References
- 1. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 2. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 7. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 12. researchgate.net [researchgate.net]
CRT0066101: A Pan-PKD Inhibitor for Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CRT0066101, a potent and orally bioavailable small molecule inhibitor of the Protein Kinase D (PKD) family. This document consolidates key findings on its mechanism of action, quantitative data from various studies, detailed experimental protocols, and visualizations of the signaling pathways it modulates.
Introduction
This compound, with the chemical name 2-[4-((2R)-2-aminobutyl-amino)-pyrimidin-2-yl]-4-(1-methyl-1H-pyrazol-4-yl)-phenol dihydrochloride, is a selective inhibitor of all three isoforms of Protein Kinase D (PKD1, PKD2, and PKD3).[1][2] The PKD family of serine/threonine kinases plays a crucial role in a multitude of cellular processes, including cell proliferation, survival, migration, and inflammation.[3] Dysregulation of PKD signaling has been implicated in the pathogenesis of various diseases, most notably cancer.[1][3] this compound has emerged as a valuable tool for elucidating the physiological and pathological functions of PKD and as a promising therapeutic candidate for various malignancies.[1][4]
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the catalytic domain of PKD isoforms.[2] By binding to the ATP-binding pocket, it prevents the phosphorylation of downstream PKD substrates, thereby inhibiting the propagation of signals that drive cellular processes such as proliferation and survival.[4][5] Its potent and pan-PKD inhibitory activity allows for the comprehensive blockade of this signaling network.
Data Presentation
Biochemical Activity
This compound exhibits potent inhibitory activity against all three PKD isoforms in the low nanomolar range.
| Target | IC50 (nM) |
| PKD1 | 1 |
| PKD2 | 2.5 |
| PKD3 | 2 |
| Table 1: In vitro inhibitory activity of this compound against PKD isoforms.[6][7] |
Cellular Activity
The anti-proliferative effects of this compound have been demonstrated across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| Panc-1 | Pancreatic Cancer | 1 |
| T24T | Bladder Cancer | 0.3333 |
| T24 | Bladder Cancer | 0.4782 |
| UMUC1 | Bladder Cancer | 0.4796 |
| TCCSUP | Bladder Cancer | 1.4300 |
| Table 2: Anti-proliferative activity of this compound in various cancer cell lines.[5][8] |
Kinase Selectivity
This compound has been profiled against a panel of over 90 protein kinases and has demonstrated high selectivity for the PKD family.[4][6][7] It shows minimal inhibition of other related kinases such as PKCα, MEK, ERK, c-Raf, and c-Src at concentrations where it potently inhibits PKD.[6][7]
Signaling Pathways
This compound exerts its anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. PKD has been shown to be a positive regulator of NF-κB activation in response to various stimuli, including oxidative stress.[3][9][10] this compound inhibits PKD-mediated activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[9] This leads to the suppression of NF-κB transcriptional activity and the downregulation of pro-survival genes.
G2/M Cell Cycle Checkpoint
This compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.[8][11] This is achieved through the modulation of key regulators of the G2/M transition. PKD2, in particular, has been implicated in this process.[11] Inhibition of PKD leads to decreased levels of Cyclin B1 and CDK1, and an increase in the levels of inhibitory proteins such as p27Kip1.[11] Furthermore, this compound treatment results in the inhibitory phosphorylation of CDK1 at Thr14/Tyr15 and a decrease in the activating phosphorylation at Thr161.[11]
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against PKD isoforms. Specific conditions may need optimization.
Materials:
-
Recombinant human PKD1, PKD2, or PKD3
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP (concentration around the Km for each kinase)
-
PKD substrate peptide (e.g., a synthetic peptide derived from a known PKD substrate)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a multi-well plate, add the kinase, the substrate peptide, and the this compound dilution (or DMSO for control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based assay like the ADP-Glo™ assay, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for PKD Phosphorylation
This protocol describes the detection of phosphorylated PKD in cell lysates following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKD (Ser916), anti-total PKD)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PKD) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total PKD or a housekeeping protein like β-actin.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for injection (e.g., Panc-1, UMUC1)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control (e.g., 5% dextrose)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., 40-80 mg/kg/day) to the treatment group and the vehicle to the control group.[12]
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Chemical Synthesis
The chemical synthesis of this compound has been described in the literature.[2] A detailed, step-by-step protocol is proprietary and not publicly available. The general synthetic scheme involves a multi-step process, likely starting from commercially available precursors and utilizing standard organic chemistry reactions to construct the pyrimidine (B1678525) and pyrazole (B372694) core structures, followed by the introduction of the aminobutyl side chain.[2]
Conclusion
This compound is a potent and selective pan-PKD inhibitor with significant anti-cancer activity demonstrated in a variety of preclinical models. Its ability to modulate key signaling pathways, such as the NF-κB and cell cycle regulatory pathways, makes it a valuable tool for cancer research and a promising candidate for further drug development. The data and protocols presented in this guide are intended to support researchers in their investigation of PKD signaling and the therapeutic potential of its inhibition.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. Design, Synthesis, and Biological Evaluation of PKD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase D mediates a stress-induced NF-κB activation and survival pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein kinase D mediates a stress-induced NF-kappaB activation and survival pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Targets of CRT0066101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 is a potent and selective, orally bioavailable small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases, with IC50 values of 1 nM, 2.5 nM, and 2 nM for PKD1, PKD2, and PKD3, respectively.[1][2] As a pan-PKD inhibitor, this compound has demonstrated significant anti-tumor activity in various cancer models, including triple-negative breast cancer (TNBC), pancreatic, colorectal, and bladder cancer, as well as anti-inflammatory effects.[1][3][4] This technical guide provides an in-depth overview of the known downstream targets of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways affected by this compound.
Core Mechanism of Action
This compound exerts its biological effects by inhibiting the catalytic activity of PKD isoforms. PKD is a family of kinases that act as a crucial signaling node downstream of protein kinase C (PKC) and diacylglycerol (DAG). By inhibiting PKD, this compound modulates a wide array of cellular processes, including cell proliferation, survival, apoptosis, cell cycle progression, and inflammation. The downstream effects are mediated through the altered phosphorylation status and activity of numerous substrate proteins and signaling pathways.
Key Downstream Signaling Pathways and Targets
Comprehensive research, including quantitative phosphoproteomic analyses, has identified several key signaling pathways that are significantly modulated by this compound.
Pro-Survival and Proliferation Pathways
This compound has been shown to inhibit key signaling pathways that are frequently hyperactivated in cancer, leading to reduced cell proliferation and survival.
-
PI3K/AKT Signaling: In triple-negative breast cancer cells, this compound treatment leads to a significant decrease in the phosphorylation of AKT at Ser473.[3] The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and metabolism. Its inhibition by this compound contributes to the compound's anti-tumor effects.
-
MAPK/ERK Signaling: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK1/2 cascade, is another crucial regulator of cell growth and proliferation. Treatment with this compound has been demonstrated to strongly decrease the phosphorylation of MAPK1/3 (ERK1/2) at Thr202 and Tyr204 in TNBC cells.[3] Suppression of ERK signaling is a key mechanism by which this compound impedes cancer cell proliferation.[1][2]
-
Hippo-YAP Signaling: The Hippo pathway is a key regulator of organ size and cell proliferation, and its dysregulation is implicated in cancer. The transcriptional co-activator YAP is a central effector of this pathway. This compound treatment results in decreased phosphorylation of YAP at Ser127, which is a critical event in regulating its cellular localization and activity.[3]
Cell Cycle Regulation
This compound induces cell cycle arrest, thereby halting the proliferation of cancer cells. The specific phase of arrest can vary depending on the cancer type.
-
G1 Phase Arrest in TNBC: In TNBC cells, this compound treatment leads to an accumulation of cells in the G1 phase of the cell cycle.[3] This is associated with a decrease in the phosphorylation of CDC2 (also known as CDK1) at Thr14.[3]
-
G2/M Phase Arrest in Bladder and Colorectal Cancer: In contrast, in bladder and colorectal cancer cells, this compound induces cell cycle arrest at the G2/M transition.[1][5][6][7] This effect is mediated by the modulation of several key cell cycle regulators, including:
Apoptosis Induction
This compound promotes programmed cell death in cancer cells through the activation of apoptotic pathways. This is evidenced by an increase in PARP cleavage and caspase-3 activation in colorectal cancer cells.[1][2]
NF-κB Signaling
The transcription factor NF-κB is a master regulator of inflammation and cell survival. This compound has been shown to inhibit NF-κB activation in pancreatic cancer cells.[1][8][9][10] This leads to the downregulation of NF-κB-dependent pro-survival proteins such as survivin, cIAP-1, and cyclin D1.[8][9]
Anti-Inflammatory Signaling
Beyond its anti-cancer effects, this compound exhibits anti-inflammatory properties by modulating immune signaling pathways.
-
TLR4/MyD88 Pathway: In a model of acute lung injury, this compound was found to inhibit the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88) signaling pathway.[4] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[4]
-
NLRP3 Inflammasome: this compound also attenuates inflammation by inhibiting the activation of the NLRP3 inflammasome, a key component of the innate immune response.[4]
Other Key Downstream Targets
-
MYC: The oncoprotein MYC is a critical driver of cell growth and proliferation. This compound treatment significantly suppresses the phosphorylation of MYC at Thr58 and Ser62, sites that are known to regulate its stability.[3]
-
Hsp27: Heat shock protein 27 (Hsp27) is a chaperone protein involved in stress resistance and apoptosis. This compound treatment abrogates the neurotensin-induced phosphorylation of Hsp27 at Ser82 in pancreatic cancer cells.[8][9]
Data Presentation
Quantitative Phosphoproteomic Analysis of this compound-Treated TNBC Cells
The following tables summarize the significantly downregulated phosphoproteins in MDA-MB-231 triple-negative breast cancer cells treated with this compound, as identified by iTRAQ-based quantitative phosphoproteomics. The data is adapted from the supplementary materials of Liu et al., Cell Physiol Biochem 2019;52:382-396.
Table 1: Significantly Downregulated Phosphoproteins in this compound-Treated MDA-MB-231 Cells (Top 20 by Fold Change)
| Gene Symbol | Protein Name | Phosphorylation Site | Fold Change (Treated/Control) |
|---|---|---|---|
| MKI67 | Proliferation marker protein Ki-67 | S333 | 0.13 |
| MYC | Myc proto-oncogene protein | T58 | 0.25 |
| MYC | Myc proto-oncogene protein | S62 | 0.28 |
| MAPK1 | Mitogen-activated protein kinase 1 | T202 | 0.31 |
| MAPK1 | Mitogen-activated protein kinase 1 | Y204 | 0.33 |
| MAPK3 | Mitogen-activated protein kinase 3 | T185 | 0.35 |
| MAPK3 | Mitogen-activated protein kinase 3 | Y187 | 0.36 |
| AKT1 | RAC-alpha serine/threonine-protein kinase | S473 | 0.41 |
| YAP1 | Yes-associated protein 1 | S127 | 0.45 |
| CDC2 | Cyclin-dependent kinase 1 | T14 | 0.48 |
| RB1 | Retinoblastoma-associated protein | S807 | 0.52 |
| RB1 | Retinoblastoma-associated protein | S811 | 0.54 |
| EIF4EBP1 | Eukaryotic translation initiation factor 4E-binding protein 1 | T37 | 0.55 |
| EIF4EBP1 | Eukaryotic translation initiation factor 4E-binding protein 1 | T46 | 0.56 |
| BAD | Bcl2-associated agonist of cell death | S112 | 0.58 |
| GSK3B | Glycogen synthase kinase-3 beta | S9 | 0.61 |
| FOS | Proto-oncogene c-Fos | S374 | 0.63 |
| JUN | Jun proto-oncogene | S73 | 0.65 |
| STAT3 | Signal transducer and activator of transcription 3 | Y705 | 0.67 |
| CREB1 | Cyclic AMP-responsive element-binding protein 1 | S133 | 0.69 |
Table 2: Hub-Nodes Identified in the this compound-Regulated Phosphoprotein Network (IMEx Interactome Database)
| Gene Symbol | Protein Name |
|---|---|
| ELAVL1 | ELAV-like protein 1 |
| SUMO2 | Small ubiquitin-related modifier 2 |
| UBC | Polyubiquitin-C |
| HSP90AA1 | Heat shock protein 90-alpha |
| MYC | Myc proto-oncogene protein |
| CUL1 | Cullin-1 |
| HSP90AB1 | Heat shock protein 90-beta |
| HDAC1 | Histone deacetylase 1 |
| VCP | Transitional endoplasmic reticulum ATPase |
| BRCA1 | Breast cancer type 1 susceptibility protein |
| VHL | Von Hippel-Lindau disease tumor suppressor |
| IKBKG | NF-kappa-B essential modulator |
| HDAC2 | Histone deacetylase 2 |
| SRC | Proto-oncogene tyrosine-protein kinase Src |
| CTNNB1 | Catenin beta-1 |
Experimental Protocols
Cell Culture and this compound Treatment
Human triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-468 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2. For treatment, cells are exposed to varying concentrations of this compound (e.g., 0, 1, and 3 µM) for specified durations (e.g., 24 hours) as indicated in the specific experimental protocols.
Western Blot Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., p-MYC, p-MAPK, p-AKT, p-YAP, p-CDC2, and their total protein counterparts) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
iTRAQ-Based Quantitative Phosphoproteomic Analysis
-
Protein Extraction and Digestion: MDA-MB-231 cells treated with or without this compound are lysed, and the proteins are extracted. The protein solution is reduced, alkylated, and then digested with trypsin overnight.
-
iTRAQ Labeling: The resulting peptides are labeled with iTRAQ reagents according to the manufacturer's instructions.
-
Phosphopeptide Enrichment: The labeled peptides are pooled, and phosphopeptides are enriched using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS data is searched against a protein database to identify the phosphopeptides and their corresponding proteins. The iTRAQ reporter ions are used to quantify the relative abundance of the phosphopeptides between the control and treated samples.
Cell Proliferation Assay (Cell Counting Kit-8)
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation and Measurement: The plate is incubated for 1-4 hours at 37°C, and the absorbance at 450 nm is measured using a microplate reader. The cell viability is expressed as a percentage of the control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvest and Fixation: After treatment with this compound, cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Harvest: Cells are treated with this compound, and both floating and adherent cells are collected.
-
Staining: The cells are washed with PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Early apoptotic cells are Annexin V-positive and PI-negative, while late apoptotic or necrotic cells are positive for both Annexin V and PI.
Xenograft Mouse Model
-
Cell Implantation: Female athymic nude mice (4-6 weeks old) are used. MDA-MB-231 cells (e.g., 5 x 10^6 cells in PBS) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment: When the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into control and treatment groups. This compound (e.g., 50 mg/kg) or vehicle is administered orally daily.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 3-4 days) using calipers and calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry or western blotting.
Mandatory Visualizations
Caption: Downstream signaling pathways modulated by this compound.
Caption: Workflow for iTRAQ-based quantitative phosphoproteomics.
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of the PKD family of kinases. Its downstream effects are multifaceted, impacting key cellular processes that are critical for cancer cell proliferation, survival, and inflammation. The inhibition of pro-survival pathways such as PI3K/AKT and MAPK/ERK, coupled with the induction of cell cycle arrest and apoptosis, underscores its potent anti-cancer properties. Furthermore, its ability to modulate the NF-κB and TLR4/MyD88 signaling pathways highlights its potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the current understanding of this compound's downstream targets, offering valuable insights for researchers and clinicians in the fields of oncology and drug development. Further research will continue to elucidate the full spectrum of its molecular interactions and therapeutic applications.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 4. Small molecule inhibitor this compound inhibits cytokine storm syndrome in a mouse model of lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Inhibition of the CRT0066101 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathway inhibition by CRT0066101, a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family. This document details the mechanism of action, downstream signaling effects, and provides structured quantitative data and detailed experimental protocols relevant to the study of this compound.
Core Mechanism of Action: Targeting the Protein Kinase D Family
This compound is a pan-inhibitor of the Protein Kinase D (PKD) family, which includes PKD1, PKD2, and PKD3. These serine/threonine kinases are crucial downstream effectors of diacylglycerol (DAG) and protein kinase C (PKC), playing significant roles in a multitude of cellular processes including proliferation, survival, migration, and inflammation. By binding to the ATP-binding pocket of the PKD isoforms, this compound effectively blocks their catalytic activity.
Signaling Pathway Inhibition
The inhibitory action of this compound on PKD isoforms leads to the modulation of several critical downstream signaling pathways implicated in both oncology and inflammatory diseases.
Anti-Cancer Signaling Pathways
In various cancer models, including pancreatic, triple-negative breast, bladder, and colorectal cancers, this compound has been shown to disrupt key pro-tumorigenic signaling cascades.[1][2][3]
-
NF-κB Pathway: this compound attenuates the activation of the NF-κB pathway, a critical regulator of cell survival, proliferation, and inflammation.[3][4] Inhibition of PKD prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p65/p50 heterodimer in the cytoplasm and inhibiting the transcription of its target genes, which include pro-survival proteins like survivin and cIAP-1.[2][3]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including ERK and JNK, are also modulated by this compound.[5] In several cancer cell lines, treatment with this compound leads to a reduction in the phosphorylation of ERK1/2, thereby inhibiting downstream signaling that promotes cell proliferation.[1]
-
AKT Pathway: The PI3K/AKT signaling pathway, a central regulator of cell survival and metabolism, is inhibited by this compound.[6][7] This is evidenced by a decrease in the phosphorylation of AKT at Ser473.[7]
-
Cell Cycle Regulation: this compound induces cell cycle arrest, either at the G1/S or G2/M checkpoint, depending on the cancer type.[2][6] This is achieved by modulating the expression and phosphorylation of key cell cycle regulators such as CDK1, cyclin B1, and Cdc25C.[2]
-
Other Key Cancer-Associated Proteins: The inhibitor also affects the phosphorylation status of other important oncoproteins like MYC, YAP, and the heat shock protein Hsp27.[4][6]
Anti-Inflammatory Signaling Pathway
This compound has demonstrated significant anti-inflammatory effects, particularly in models of acute lung injury.[5]
-
TLR4/MyD88 Pathway: The inhibitor has been shown to downregulate the expression of Toll-like receptor 4 (TLR4) and its downstream adaptor protein MyD88.[5] This leads to the suppression of downstream signaling cascades, including the NF-κB and MAPK (ERK, JNK) pathways, resulting in a decreased production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[5]
-
NLRP3 Inflammasome: this compound inhibits the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of IL-1β.[5] The inhibitor reduces the expression of NLRP3 and prevents its assembly, thereby blocking the inflammatory response.[5]
References
- 1. bowdish.ca [bowdish.ca]
- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. 2.7. Cell counting kit (CCK)‐8 assay [bio-protocol.org]
The Role of CRT0066101 in Apoptosis and Cell Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 is a potent and selective small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases, encompassing PKD1, PKD2, and PKD3.[1][2] Emerging as a significant agent in cancer research, this compound has demonstrated considerable anti-tumor activity across a range of cancer types, including pancreatic, breast, colorectal, and bladder cancers.[1][3][4] Its mechanism of action is primarily centered on the induction of apoptosis and the modulation of the cell cycle, making it a compound of high interest for therapeutic development. This technical guide provides an in-depth overview of the core functions of this compound, focusing on its roles in apoptotic signaling and cell cycle regulation, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Data Presentation
Quantitative Efficacy of this compound
The inhibitory and cytotoxic effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key inhibitory concentrations (IC50) for its primary targets and its impact on cell proliferation.
| Target | IC50 (nM) | Reference |
| PKD1 | 1 | [1][2][5] |
| PKD2 | 2.5 | [1][2][5] |
| PKD3 | 2 | [1][2][5] |
| PIM2 | ~135.7 | [5] |
Table 1: Biochemical IC50 values of this compound for PKD isoforms and PIM2 kinase.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| Panc-1 | Pancreatic | 1 | - | [5][6] |
| T24T | Bladder | 0.3333 | 4 days | [3] |
| T24 | Bladder | 0.4782 | 4 days | [3] |
| UMUC1 | Bladder | 0.4796 | 4 days | [3] |
| TCCSUP | Bladder | 1.4300 | 4 days | [3] |
Table 2: Cellular IC50 values of this compound in various cancer cell lines.
Core Mechanisms of Action: Apoptosis and Cell Cycle Arrest
This compound exerts its anti-neoplastic effects through two primary, interconnected mechanisms: the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.
Induction of Apoptosis
This compound has been shown to robustly induce apoptosis in multiple cancer cell models. In pancreatic cancer cells, treatment with this compound leads to a 6- to 10-fold increase in apoptosis, as evidenced by the cleavage of caspase-3.[4][5] This pro-apoptotic effect is linked to the inhibition of the NF-κB signaling pathway, a key regulator of cell survival. By blocking PKD, this compound prevents the activation of NF-κB and consequently downregulates the expression of NF-κB-dependent anti-apoptotic proteins such as survivin and cIAP-1.[4][7] In colorectal cancer, the apoptotic response to this compound is marked by the cleavage of PARP and the activation of caspase-3.[1]
Cell Cycle Arrest
This compound effectively halts cell cycle progression in cancer cells, with the specific phase of arrest appearing to be cell-type dependent.
-
G2/M Arrest: In colorectal and bladder cancer cells, this compound induces a G2/M phase arrest.[1][3] This is achieved by modulating the activity of the CDK1-cyclin B1 complex, a critical regulator of the G2/M transition.[3][8] this compound treatment leads to decreased levels of cyclin B1 and CDK1, and an increase in the inhibitory phosphorylation of CDK1 (Thr14/Tyr15).[3] Furthermore, it downregulates Cdc25C, the phosphatase that activates CDK1, while enhancing the activity of the checkpoint kinase Chk1, which inactivates Cdc25C.[3][8] The levels of other G2/M checkpoint regulators such as Myt1, Wee1, Gadd45α, and 14-3-3 proteins are also elevated.[3][8]
-
G1 Arrest: In triple-negative breast cancer (TNBC), this compound promotes an arrest in the G1 phase of the cell cycle.[1][9] This effect is mediated by inhibiting the phosphorylation of key proteins that drive G1 progression, including MYC, MAPK1/3, AKT, and YAP.[1][9]
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of this compound on cell proliferation and to determine the IC50 value.
-
Cell Seeding: Plate bladder cancer cells (e.g., T24, UMUC1) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.625–20 µM) or a vehicle control (e.g., DMSO).[3]
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 96 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Flow Cytometry for Cell Cycle Analysis
This method is employed to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.
-
Cell Treatment: Culture cells (e.g., bladder cancer cells) and treat with this compound at a specified concentration or with a vehicle control for a defined period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.
Western Blot Analysis for Apoptosis and Cell Cycle Markers
This technique is used to detect changes in the expression and phosphorylation status of key proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Treat cells with this compound as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Cyclin B1, p-CDK1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. This compound (mM/ml), protein kinase D inhibitor (ab146740) | Abcam [abcam.com]
- 3. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
CRT0066101: A Pan-Protein Kinase D Inhibitor for Triple-Negative Breast Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer, accounting for 10-20% of all cases, and is characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This lack of well-defined molecular targets renders TNBC difficult to treat with targeted therapies, leaving cytotoxic chemotherapy as the primary treatment option and resulting in a poorer prognosis compared to other breast cancer subtypes.[1][2][3] Consequently, there is a critical need to identify novel therapeutic targets and develop effective targeted therapies for TNBC.[4]
The Protein Kinase D (PKD) family of serine/threonine kinases has emerged as a promising therapeutic target in various cancers, including TNBC.[1][5][6] The PKD family comprises three isoforms: PKD1, PKD2, and PKD3.[7] In TNBC, PKD2 and PKD3 are the predominantly expressed isoforms.[1][8] These kinases play crucial roles in regulating fundamental cellular processes such as proliferation, migration, invasion, and apoptosis.[5][9]
CRT0066101 is a potent and selective, orally bioavailable pan-PKD inhibitor with high efficacy against all three PKD isoforms.[6] This technical guide provides a comprehensive overview of the preclinical research on this compound in the context of TNBC, focusing on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualization of the signaling pathways involved.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in triple-negative breast cancer models.
| Parameter | Value | Enzyme/Kinase | Reference |
| IC50 | 1 nM | PKD1 | [6] |
| IC50 | 2.5 nM | PKD2 | [6] |
| IC50 | 2 nM | PKD3 | [6] |
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| MDA-MB-231 | Cell Proliferation (CCK-8) | 1, 3 | Significant reduction | [8] |
| MDA-MB-468 | Cell Proliferation (CCK-8) | 1, 3 | Significant reduction | [8] |
| MDA-MB-231 | Apoptosis (PI/Annexin-V) | 1, 3 | Significant increase | [8] |
| MDA-MB-468 | Apoptosis (PI/Annexin-V) | 1, 3 | Significant increase | [8] |
| MDA-MB-231 | Cell Cycle (Flow Cytometry) | 1, 3 | G1 phase arrest, decrease in S phase | [2][8] |
| MDA-MB-468 | Cell Cycle (Flow Cytometry) | 1, 3 | G1 phase arrest, decrease in S phase | [2][8] |
| MDA-MB-231 | Migration/Invasion | Not specified | Reduced | [5][9] |
| Model | Cell Line | Treatment | Effect | Reference |
| Xenograft Mouse Model | MDA-MB-231 | This compound | Significant reduction in tumor volume | [1][8] |
| Xenograft Mouse Model | MDA-MB-468 | This compound | Significant reduction in tumor volume | [1][8] |
| Xenograft Mouse Model | Not specified | This compound | Decreased primary tumor growth and metastasis | [5] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects in TNBC by inhibiting the activity of Protein Kinase D (PKD), primarily the PKD2 and PKD3 isoforms which are overexpressed in this breast cancer subtype.[1][8] Inhibition of PKD by this compound modulates a complex phosphor-signaling network, leading to the decreased phosphorylation of several key cancer-driving factors.[1][8] This ultimately results in the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest at the G1 phase.[2][8]
The key signaling pathways and downstream targets affected by this compound in TNBC include:
-
Inhibition of MYC phosphorylation: MYC is a critical transcription factor that promotes cell survival and proliferation and is overexpressed in a significant portion of high-grade breast cancers.[8] this compound treatment leads to a decrease in the phosphorylation of MYC at Thr58/Ser62.[1][8]
-
Suppression of the MAPK/ERK pathway: The MAPK1/3 (ERK1/2) pathway is a major regulator of tumor growth and survival.[8] this compound strongly decreases the phosphorylation of MAPK1/3 at Thr202/Tyr204.[1][8]
-
Downregulation of the PI3K/AKT pathway: The AKT signaling pathway is crucial for promoting tumorigenesis by inhibiting apoptosis and promoting cell growth.[8] this compound treatment results in decreased phosphorylation of AKT at Ser473.[1][8]
-
Modulation of the Hippo-YAP pathway: The Hippo-YAP pathway is involved in mediating cell proliferation.[8] this compound leads to a significant decrease in the phosphorylation of YAP at Ser127.[1][8]
-
Inhibition of CDC2 phosphorylation: CDC2 (CDK1) is a key regulator of cell cycle progression.[7] this compound decreases the phosphorylation of CDC2 at Thr14, contributing to cell cycle arrest.[1][8]
Furthermore, PKD inhibition by this compound has been shown to reduce the secretion of proteins involved in the organization of the extracellular matrix (ECM) and cell adhesion, thereby reducing migration, invasion, and metastasis.[9]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound for TNBC.
Cell Culture
-
Cell Lines: MDA-MB-231 and MDA-MB-468 (human triple-negative breast cancer cell lines).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (CCK-8)
-
Seed TNBC cells (e.g., MDA-MB-231, MDA-MB-468) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 3 µM) or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
At the end of the treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis (Flow Cytometry)
-
Plate TNBC cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 3 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
-
Culture TNBC cells in 6-well plates and treat with this compound (e.g., 0, 1, 3 µM) for 48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
-
Treat TNBC cells with this compound (e.g., 0, 1, 3 µM) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-MYC, p-MAPK1/3, p-AKT, p-YAP, p-CDC2, and their total protein counterparts, as well as β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
-
Animal Housing: Use immunodeficient mice (e.g., athymic nude mice) housed in a pathogen-free environment.
-
Tumor Cell Implantation: Subcutaneously inject TNBC cells (e.g., 5 x 10^6 MDA-MB-231 or MDA-MB-468 cells) suspended in a mixture of medium and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every few days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at a specified dose and schedule (e.g., daily). The control group receives the vehicle.
-
Endpoint: Continue treatment for a predetermined period (e.g., several weeks). At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound in TNBC research.
References
- 1. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 3. A novel effective candidate drug combination for treatment of triple negative breast cancer | TRIPLECON Project | Results in Brief | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Effective Targeting of Estrogen Receptor Negative Breast Cancers with the Protein Kinase D inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 7. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 9. Protein kinase D drives the secretion of invasion mediators in triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Investigating CRT0066101 in Pancreatic Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of CRT0066101, a potent and selective inhibitor of Protein Kinase D (PKD), in various pancreatic cancer models. The document outlines the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed experimental protocols for the methodologies cited.
Introduction to this compound and its Target: Protein Kinase D
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options. The Protein Kinase D (PKD) family of serine/threonine kinases has emerged as a critical signaling node in pancreatic cancer progression. PKD is implicated in regulating cell proliferation, survival, and invasion. This compound is a small molecule inhibitor that targets all three isoforms of PKD (PKD1, PKD2, and PKD3), thereby disrupting these pro-tumorigenic signaling pathways.
Mechanism of Action of this compound in Pancreatic Cancer
This compound exerts its anti-cancer effects in pancreatic cancer models primarily through the inhibition of the PKD signaling cascade. This leads to the downstream suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a crucial regulator of genes involved in inflammation, cell survival, and proliferation. By inhibiting PKD, this compound effectively reduces the activity of NF-κB, leading to decreased expression of its target genes, which in turn induces apoptosis and inhibits tumor growth.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in pancreatic cancer models.
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Assay | Endpoint | IC50 / Effect |
| Panc-1 | Proliferation | BrdU Incorporation | ~1 µM |
| Panc-1 | Apoptosis | Caspase-3 Cleavage | 6-10 fold increase |
| Multiple | Cell Viability | Not specified | Significant reduction |
Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models
| Model | Treatment | Duration | Outcome |
| Panc-1 Subcutaneous Xenograft | 80 mg/kg/day, oral | 24 days | Significant tumor growth abrogation |
| Panc-1 Orthotopic Xenograft | 80 mg/kg/day, oral | 21 days | Potent blockade of tumor growth |
Table 3: Pharmacodynamic Effects of this compound in Pancreatic Cancer Models
| Model | Marker | Effect |
| Panc-1 Orthotopic Xenograft | Ki-67 Proliferation Index | Significantly reduced (p < 0.01) |
| Panc-1 Orthotopic Xenograft | TUNEL-positive Apoptotic Cells | Significantly increased (p < 0.05) |
| Panc-1 Orthotopic Xenograft | NF-κB-dependent proteins (Cyclin D1, Survivin, cIAP-1) | Abrogated expression |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Viability and Proliferation Assays
4.1.1. Bromodeoxyuridine (BrdU) Incorporation Assay
-
Cell Seeding: Seed pancreatic cancer cells (e.g., Panc-1) in a 96-well plate at a density of 5 x 10³ cells/well and allow to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 24-48 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Detection: Fix the cells, denature the DNA, and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Substrate Addition and Measurement: Add the enzyme substrate and measure the absorbance or fluorescence using a microplate reader.
Apoptosis Assays
4.2.1. Caspase-3 Cleavage Assay (Western Blot)
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for cleaved caspase-3. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4.2.2. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Tissue Sections
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tumor sections.
-
Permeabilization: Treat sections with Proteinase K to permeabilize the tissue.
-
TdT Labeling: Incubate the sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP to label the 3'-OH ends of fragmented DNA.
-
Detection: Apply a streptavidin-HRP conjugate, followed by a substrate such as diaminobenzidine (DAB), to visualize the apoptotic cells.
-
Counterstaining and Mounting: Counterstain with a nuclear stain (e.g., hematoxylin (B73222) or methyl green), dehydrate, and mount the slides.
Western Blotting for Signaling Pathway Analysis
-
Sample Preparation: Prepare cell lysates as described in section 4.2.1.
-
Protein Quantification, SDS-PAGE, and Transfer: Follow the procedures outlined in section 4.2.1.
-
Immunoblotting: Incubate membranes with primary antibodies against total and phosphorylated forms of PKD, IKK, and IκB, as well as downstream targets like cyclin D1 and survivin. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.
In Vivo Pancreatic Cancer Xenograft Models
4.4.1. Subcutaneous Xenograft Model
-
Cell Preparation: Harvest pancreatic cancer cells (e.g., Panc-1) and resuspend them in a mixture of media and Matrigel.
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers and calculating the tumor volume.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., 80 mg/kg/day) or vehicle control orally.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
4.4.2. Orthotopic Xenograft Model
-
Surgical Procedure: Surgically implant a small piece of a subcutaneously grown tumor or a cell suspension directly into the pancreas of anesthetized immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth using a non-invasive imaging modality such as bioluminescence imaging (if using luciferase-expressing cells) or ultrasound.
-
Treatment and Endpoint: Follow the treatment and endpoint procedures as described for the subcutaneous model.
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like this compound in pancreatic cancer models.
CRT0066101: A Pan-PKD Inhibitor for Colorectal Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of CRT0066101 on colorectal cancer (CRC) cell lines. This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2][3][4] Emerging research has identified the PKD signaling pathway as a critical regulator of various cellular processes implicated in cancer, including cell proliferation, survival, migration, and angiogenesis.[5] In colorectal cancer, the PKD2 isoform is predominantly expressed, making it a promising therapeutic target.[5][6][7] This document summarizes the mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies related to the study of this compound in CRC.
Core Mechanism of Action
This compound functions as a pan-PKD inhibitor, targeting all three isoforms with high potency (IC50 values of 1 nM for PKD1, 2.5 nM for PKD2, and 2 nM for PKD3).[1][2] Its mechanism in colorectal cancer cells involves the direct inhibition of PKD activity, leading to the disruption of multiple downstream signaling pathways crucial for tumor growth and survival.[6][7] Treatment with this compound leads to a dose-dependent suppression of PKD2 activation.[5][6][7] This inhibition subsequently attenuates key pro-survival pathways, including AKT, ERK, and NF-κB signaling.[5][6][7]
Data Presentation: In Vitro and In Vivo Efficacy
Studies have demonstrated that this compound possesses significant cytotoxic and antitumor activity in both laboratory and animal models of colorectal cancer.[6][7]
In Vitro Effects on Human CRC Cell Lines
This compound exhibits potent antiproliferative activity against a range of human colorectal cancer cell lines, including those with p53 deficiencies and multidrug resistance.[6] Its effects are characterized by cell cycle arrest and the induction of programmed cell death.[5][6]
| Parameter | Cell Line(s) | Observation | Citation(s) |
| Antiproliferative Activity | HCT116, RKO, others | Low micromolar antiproliferative activity observed. | [5][6] |
| Cell Cycle | HCT116, RKO | Dose-dependent cell cycle arrest at the G2/M phase. | [6][7] |
| Apoptosis | HCT116, RKO | Dose-dependent induction of apoptosis. | [6] |
| Apoptotic Markers | HCT116, RKO | Increased expression of cleaved PARP and activated caspase-3. | [5][6][8] |
| Downstream Signaling | HCT116, RKO | Inhibition of AKT and ERK phosphorylation; suppression of NF-κB activity. | [5][6][7] |
In Vivo Antitumor Activity
The efficacy of this compound has been confirmed in xenograft mouse models, where oral administration led to a significant reduction in tumor growth.[5][6]
| Parameter | Model System | Key Findings | Citation(s) | | :--- | :--- | :--- | | Tumor Growth | HCT116 Xenograft Nude Mice | Daily oral administration (e.g., 40 mg/kg) resulted in significant inhibition of tumor growth. |[5][6] | | Proliferation Marker | HCT116 Xenograft Tumors | Significant reduction in Ki67 expression. |[6] | | Target Engagement | HCT116 Xenograft Tumors | Dose-dependent suppression of phosphorylated PKD2 (p-PKD2). |[6] | | Downstream Effects | HCT116 Xenograft Tumors | Dose-dependent inhibition of phosphorylated ERK (p-ERK) expression. |[6] | | Combination Therapy | Human CRC Xenografts | Synergistic antitumor activity when combined with regorafenib (B1684635). |[1][8] |
Experimental Protocols & Workflows
The following section details the methodologies for key experiments used to evaluate the effects of this compound.
Cell Viability Assay
This assay measures the antiproliferative effect of this compound.
-
Methodology:
-
Human CRC cells (e.g., HCT116, RKO) are seeded in 96-well plates at a density of 800–1500 cells/well.[6]
-
After 24 hours, cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Cells are incubated for a defined period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.
-
Absorbance or fluorescence is measured, and data is normalized to the vehicle-treated control to determine the percentage of cell viability. IC50 values are calculated from the resulting dose-response curves.
-
Western Blot Analysis
This technique is used to detect changes in protein expression and phosphorylation states in key signaling pathways.
-
Methodology:
-
CRC cells are cultured and treated with this compound for a specified duration (e.g., 24 hours).[6]
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is quantified using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, cleaved PARP, p-PKD2).[6]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Proteins are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Flow Cytometry for Cell Cycle and Apoptosis
Flow cytometry allows for the quantitative analysis of cell cycle distribution and apoptosis induction.
-
Methodology for Cell Cycle Analysis:
-
Cells are harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight.[6]
-
Fixed cells are washed and stained with a DNA-intercalating dye (e.g., Propidium Iodide) in the presence of RNase.
-
DNA content is analyzed by a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.[7]
-
Methodology for Apoptosis (Annexin V) Assay:
-
Following a 24-hour treatment with this compound, cells are harvested.[6]
-
Cells are washed and resuspended in a binding buffer.[6]
-
Cells are stained with FITC-conjugated Annexin V and a viability dye like Propidium Iodide, according to the manufacturer's protocol (e.g., FITC Annexin V Apoptosis Detection Kit).[6]
-
The stained cells are analyzed promptly by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Xenograft Mouse Model
This in vivo model is crucial for evaluating the antitumor efficacy of this compound in a living system.
-
Methodology:
-
Athymic nude mice are subcutaneously injected with a suspension of human CRC cells (e.g., 5 x 10^6 HCT116 cells).
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are randomized into treatment and control groups.
-
The treatment group receives daily oral administration of this compound (e.g., 40-80 mg/kg), while the control group receives a vehicle.[6]
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
After a predetermined period (e.g., 21-28 days), mice are euthanized, and tumors are excised.[2][9]
-
Excised tumors can be used for further analysis, such as Western blotting for p-PKD2 and p-ERK, and immunohistochemistry (IHC) for proliferation markers like Ki67.[6]
-
Conclusion
This compound demonstrates significant antitumor activity against colorectal cancer cell lines by inhibiting the PKD signaling pathway. Its ability to induce G2/M cell cycle arrest and apoptosis, coupled with its efficacy in suppressing tumor growth in vivo, underscores the therapeutic potential of targeting PKD in colorectal cancer.[5][6][7] The compound effectively downregulates critical survival pathways, including AKT and ERK, and suppresses NF-κB activity.[5][6] Furthermore, its synergistic effects with other approved agents like regorafenib suggest its potential utility in combination therapy regimens.[1][8] These findings provide a strong rationale for the continued investigation and clinical development of this compound as a novel therapeutic agent for colorectal cancer.[1][6]
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 5. Protein kinase d as a potential chemotherapeutic target for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Kinase D as a Potential Chemotherapeutic Target for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
The Pan-PKD Inhibitor CRT0066101: A Technical Overview of its Anti-Tumor Activity in Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pre-clinical research on CRT0066101, a potent and orally bioavailable small molecule inhibitor of the Protein Kinase D (PKD) family, in the context of bladder cancer. This document outlines the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Executive Summary
This compound has demonstrated significant anti-tumor activity in bladder cancer models.[1][2] The compound effectively suppresses the proliferation and migration of bladder cancer cell lines and inhibits tumor growth in xenograft models.[1][3] The primary mechanism of action is the induction of G2/M cell cycle arrest, mediated through the inhibition of PKD2, a highly expressed isoform in bladder cancer.[1][3] This guide synthesizes the available data to provide a comprehensive resource for researchers in the field of bladder cancer therapeutics.
Quantitative Data Summary
The anti-proliferative effects of this compound on various bladder cancer cell lines have been quantified, with the following half-maximal inhibitory concentration (IC50) values determined after a 4-day treatment period.[1]
| Cell Line | IC50 (µM) |
| T24T | 0.3333 |
| T24 | 0.4782 |
| UMUC1 | 0.4796 |
| TCCSUP | 1.4300 |
Table 1: In vitro efficacy of this compound in bladder cancer cell lines.[1]
Core Signaling Pathway and Mechanism of Action
This compound functions as a pan-PKD inhibitor, targeting all three isoforms of the enzyme.[2] In bladder cancer, its anti-tumor effects are primarily mediated through the inhibition of PKD2.[1][3] PKD2 is highly expressed in bladder cancer cell lines and urothelial carcinoma tissues.[1][3] Inhibition of PKD2 by this compound initiates a signaling cascade that culminates in G2/M phase cell cycle arrest, thereby blocking cell cycle progression and inhibiting tumor growth.[1][3]
The key molecular events downstream of PKD2 inhibition include:[1][2][4]
-
Upregulation of Chk1 activity: This checkpoint kinase is activated, leading to the phosphorylation and inactivation of Cdc25C.
-
Downregulation and inactivation of Cdc25C: This phosphatase, which normally activates CDK1, is inhibited.
-
Modulation of CDK1-Cyclin B1 complex activity: The activity of this critical complex for G2/M transition is reduced through several mechanisms:
-
Decreased protein levels of both CDK1 and Cyclin B1.
-
Increased inhibitory phosphorylation of CDK1 at Thr14 and Tyr15 by Myt1 and Wee1.
-
Decreased activating phosphorylation of CDK1 at Thr161.
-
-
Increased levels of Myt1, Wee1, Gadd45α, and 14-3-3 proteins: These proteins all contribute to the reduced activity of the CDK1-Cyclin B1 complex.
-
Increased levels of p27Kip1: This protein further contributes to the inhibition of the cell cycle.
The following diagram illustrates this signaling pathway:
Caption: Signaling pathway of this compound in bladder cancer.
Experimental Protocols
In Vitro Cell Proliferation Assay
The anti-proliferative effects of this compound on bladder cancer cell lines were determined using the MTS assay.[5]
-
Cell Lines: T24T, T24, UMUC1, TCCSUP.
-
Seeding Density: Cells were seeded in 96-well plates.
-
Treatment: Cells were treated with a dose range of this compound (0.625–20 µM).[1]
-
Incubation: Treated cells were incubated for 2 and 4 days.
-
Measurement: Cell viability was assessed using the MTS reagent according to the manufacturer's instructions. Absorbance was read at 490 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves.
In Vivo Xenograft Model
The in vivo efficacy of this compound was evaluated in a mouse flank xenograft model.[1]
-
Animal Model: Athymic nude mice.
-
Cell Line: UMUC1 bladder cancer cells.
-
Tumor Induction: Cells were injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reached a palpable size, mice were treated with either vehicle control or this compound.
-
Administration: Oral gavage.
-
Monitoring: Tumor volume and body weight were monitored regularly.
-
Endpoint: At the end of the study, tumors were excised for further analysis.
Western Blotting
Protein expression and phosphorylation were assessed by Western blotting to elucidate the mechanism of action.[5]
-
Sample Preparation: Cell lysates were prepared from treated and untreated bladder cancer cells or tumor explants.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking: Membranes were blocked with non-fat milk or bovine serum albumin in TBST.
-
Antibody Incubation: Membranes were incubated with primary antibodies against target proteins (e.g., PKD2, phospho-PKD2, Cyclin B1, CDK1, Cdc25C, etc.) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
Flow cytometry was used to analyze the effect of this compound on the cell cycle distribution of bladder cancer cells.[1]
-
Cell Treatment: Bladder cancer cells were treated with this compound or vehicle control.
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells were stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) was determined.
Experimental and Logical Workflows
The following diagram outlines the general workflow for pre-clinical evaluation of this compound in bladder cancer.
Caption: Pre-clinical evaluation workflow for this compound.
Conclusion and Future Directions
The available pre-clinical data strongly suggest that this compound is a promising therapeutic agent for bladder cancer.[1][6] Its targeted inhibition of PKD2 and subsequent induction of G2/M cell cycle arrest provide a clear mechanism of action.[1][3] Future research should focus on clinical trials to evaluate the safety and efficacy of this compound in patients with urothelial carcinoma. Combination studies with other anti-cancer agents could also be explored to identify potential synergistic effects. As of now, there are no active clinical trials specifically investigating this compound for bladder cancer, highlighting an opportunity for future clinical investigation.[7][8]
References
- 1. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 7. bcan.org [bcan.org]
- 8. UCSD Bladder Cancer Clinical Trials for 2025 — San Diego [clinicaltrials.ucsd.edu]
CRT0066101: A Potent Inhibitor of the NF-κB Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CRT0066101 is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. By targeting PKD, this compound effectively modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of cellular processes including inflammation, cell survival, and proliferation. Dysregulation of the NF-κB pathway is a hallmark of numerous malignancies, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, its mechanism of action in the context of NF-κB signaling, quantitative data on its efficacy, and detailed experimental protocols for its investigation.
Introduction to this compound
This compound is an orally bioavailable, pan-PKD inhibitor with high affinity for all three PKD isoforms (PKD1, PKD2, and PKD3).[1] PKD enzymes are key downstream effectors of protein kinase C (PKC) and are implicated in the regulation of diverse cellular functions. Notably, PKD plays a crucial role in the activation of the canonical NF-κB pathway.
The Role of this compound in NF-κB Signaling
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees the NF-κB dimers (typically p65/p50) to translocate to the nucleus and activate the transcription of a wide array of target genes involved in cell survival, proliferation, and inflammation.
This compound intervenes in this pathway by inhibiting PKD, which is known to be an upstream activator of the IKK complex. By inhibiting PKD, this compound prevents the phosphorylation and subsequent degradation of IκBα.[2] This stabilizes the IκBα/NF-κB complex in the cytoplasm, thereby blocking NF-κB nuclear translocation and the transcription of its target genes.[1] This mechanism has been shown to be effective in various cancer models, where this compound attenuates NF-κB activation and abrogates the expression of NF-κB-dependent pro-survival proteins.[3][4]
Quantitative Data
The efficacy of this compound has been quantified in numerous studies, demonstrating its potent inhibitory activity against PKD isoforms and its anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound against PKD Isoforms
| Isoform | IC50 (nM) |
| PKD1 | 1 |
| PKD2 | 2.5 |
| PKD3 | 2 |
Data sourced from Tocris Bioscience and Abcam product information.[5][6]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Panc-1 | Pancreatic | 1 |
| T24T | Bladder | 0.33 |
| T24 | Bladder | 0.48 |
| UMUC1 | Bladder | 0.48 |
| TCCSUP | Bladder | 1.43 |
Data for pancreatic cancer sourced from Harikumar et al., 2010.[3] Data for bladder cancer sourced from a study on bladder cancer growth suppression.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Dosage | Treatment Duration | Outcome |
| Pancreatic | Panc-1 orthotopic | 80 mg/kg/day (oral) | 21 days | Potent blockage of tumor growth |
| Bladder | UMUC1 flank | Not specified | Not specified | Blocked tumor growth |
| Triple-Negative Breast | MDA-MB-231 & MDA-MB-468 | Not specified | Not specified | Significantly reduced tumor volume |
Data for pancreatic cancer sourced from Harikumar et al., 2010.[3] Data for bladder and triple-negative breast cancer sourced from respective xenograft model studies.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. The following are representative protocols for key experiments.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB using a reporter gene, typically luciferase, under the control of NF-κB response elements.
Protocol:
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, pre-treat the cells with this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy of this compound.
Protocol (Pancreatic Cancer Orthotopic Model):
-
Cell Implantation: Surgically implant pancreatic cancer cells (e.g., Panc-1) into the pancreas of immunodeficient mice.
-
Tumor Growth: Allow the tumors to establish for a designated period (e.g., 1 week).
-
Treatment: Administer this compound orally (e.g., 80 mg/kg/day) or a vehicle control.
-
Monitoring: Monitor tumor growth over time using methods such as bioluminescence imaging (for luciferase-expressing cells) or caliper measurements.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, and western blotting for NF-κB pathway proteins).
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate for cancers and other diseases driven by aberrant NF-κB signaling. Its potent and selective inhibition of PKD provides a clear mechanism for its downstream effects on the NF-κB pathway. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the potential of this compound. As with any experimental work, it is crucial to optimize these protocols for specific cell lines and experimental conditions.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitor this compound inhibits cytokine storm syndrome in a mouse model of lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to purify and culture human pancreatic cancer cells from patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 8. cellphysiolbiochem.com [cellphysiolbiochem.com]
Unveiling the Selectivity of CRT0066101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of CRT0066101, a potent and orally bioavailable inhibitor of the Protein Kinase D (PKD) family. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of its target engagement and potential therapeutic applications.
Core Inhibitory Activity
This compound is a pan-PKD inhibitor, demonstrating low nanomolar potency against all three isoforms of the enzyme.[1][2][3] Its inhibitory activity has been quantified through biochemical assays, revealing its robust and specific interaction with the PKD catalytic domain.
Table 1: Inhibitory Potency (IC50) of this compound against PKD Isoforms
| Kinase Target | IC50 (nM) |
| PKD1 | 1.0 |
| PKD2 | 2.5 |
| PKD3 | 2.0 |
Data sourced from multiple independent studies.[1][2][3][4]
Kinase Selectivity Profile
The specificity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. This compound has been profiled against extensive panels of protein kinases, consistently demonstrating a high degree of selectivity for the PKD family.
Table 2: Selectivity of this compound against a Panel of Protein Kinases
While the complete raw data from large-scale kinase screens are not publicly available, published studies indicate that this compound exhibits minimal activity against a wide array of other kinases. For instance, in a panel of over 90 protein kinases, this compound showed high selectivity for PKD, with no significant inhibition of kinases such as PKCα, MEK, ERK, c-Raf, and c-Src.[1] Another study profiling it against 127 kinases identified only three additional kinases (CDK5, DYRK2, and Pim-1) that were inhibited by more than 90% at a 1 µM concentration.[5]
One notable off-target kinase identified is PIM2, against which this compound demonstrates an IC50 of approximately 135.7 nM.[4] This interaction should be considered when designing and interpreting experiments.
| Kinase Target | Activity/Selectivity |
| PKD1, PKD2, PKD3 | Potent Inhibition (nM IC50) |
| PIM2 | Inhibition (~135.7 nM IC50) |
| PKCα, PKCβ, PKCε | No significant suppression |
| MEK, ERK, c-Raf, c-Src, c-Abl | No significant inhibition |
| CDK5, DYRK2, Pim-1 | >90% inhibition at 1 µM |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting the catalytic activity of PKD. This leads to the modulation of downstream signaling pathways crucial for cell proliferation, survival, and migration. One of the key pathways affected is the NF-κB signaling cascade.[4][6] By inhibiting PKD, this compound attenuates PKD-mediated NF-κB activation and the subsequent expression of pro-proliferative and pro-survival proteins.[4][6]
Furthermore, this compound has been shown to inhibit the phosphorylation of several other cancer-driving factors, including MYC, MAPK1/3, AKT, and YAP.[2][7]
Caption: Simplified signaling pathway of this compound action.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of scientific findings. Below are generalized methodologies for key assays used to characterize the selectivity and activity of this compound.
In Vitro Kinase Inhibition Assay (IMAP-FP)
The Inhibitory Potency (IC50) of this compound against PKD isoforms was determined using an Immobilized Metal Ion Affinity-based Fluorescence Polarization (IMAP-FP) assay. This homogeneous, non-radioactive method measures the phosphorylation of a fluorescently labeled substrate peptide by the target kinase.
Principle:
-
A fluorescently labeled peptide substrate is incubated with the kinase (e.g., PKD1) and ATP in the presence of varying concentrations of the inhibitor (this compound).
-
Upon phosphorylation, the peptide can bind to trivalent metal-containing nanoparticles.
-
This binding event leads to a change in the fluorescence polarization of the solution, as the larger nanoparticle-peptide complex tumbles more slowly in solution than the free peptide.
-
The change in fluorescence polarization is directly proportional to the extent of phosphorylation and thus, the kinase activity.
Generalized Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase solution, fluorescently labeled substrate solution, ATP solution, and a serial dilution of this compound.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and this compound at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding the IMAP binding reagent containing the trivalent metal nanoparticles. Incubate to allow for binding.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Generalized workflow for an IMAP-FP kinase assay.
Cellular PKD Activation Assay (FACE)
To assess the effect of this compound on PKD activation within a cellular context, a Fast Activated Cell-based ELISA (FACE) assay can be employed. This assay measures the levels of phosphorylated (activated) PKD in whole cells.
Principle:
-
Cells are cultured in microplates and treated with a stimulant (e.g., a GPCR agonist) in the presence or absence of this compound.
-
The cells are then fixed and permeabilized to allow antibody access to intracellular proteins.
-
A primary antibody specific for the phosphorylated form of PKD (e.g., pS916-PKD1/2) is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A colorimetric substrate is added, and the resulting signal, which is proportional to the amount of phosphorylated PKD, is measured using a plate reader.
Generalized Protocol:
-
Cell Culture: Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Treatment: Treat the cells with this compound for a specified time, followed by stimulation to induce PKD activation.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., formaldehyde) and then permeabilize them with a detergent-based buffer.
-
Immunostaining: Incubate the cells with the primary antibody against phosphorylated PKD, followed by incubation with the enzyme-linked secondary antibody.
-
Detection: Add the colorimetric substrate and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Normalize the signal to the number of cells or a housekeeping protein and compare the levels of phosphorylated PKD in treated versus untreated cells.
Conclusion
This compound is a highly potent and selective pan-PKD inhibitor. Its well-defined selectivity profile, coupled with its oral bioavailability, makes it a valuable tool for investigating the biological roles of PKD and a promising candidate for further therapeutic development in oncology and other disease areas where PKD signaling is dysregulated. The methodologies described in this guide provide a framework for the continued investigation of this compound and other kinase inhibitors.
References
- 1. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moleculardevices.com [moleculardevices.com]
- 3. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. aacrjournals.org [aacrjournals.org]
Methodological & Application
CRT0066101: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 is a potent and selective, orally bioavailable small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2][3][4] It exhibits high affinity for all three PKD isoforms, with IC50 values of 1 nM, 2.5 nM, and 2 nM for PKD1, PKD2, and PKD3, respectively.[1][2][3][4][5][6] this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, making it a valuable tool for in vitro cancer research and a potential therapeutic candidate.[1][7][8] This document provides detailed application notes and protocols for the in vitro use of this compound.
Mechanism of Action
This compound primarily functions by inhibiting the catalytic activity of PKD isoforms.[1] This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and migration. Key mechanisms include:
-
Inhibition of NF-κB Signaling: this compound blocks PKD-mediated activation of the NF-κB pathway, leading to the downregulation of pro-survival proteins such as survivin and cIAP-1.[8][9][10]
-
Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest, particularly at the G1 and G2/M phases, by modulating the expression and activity of key cell cycle regulators like cyclin B1, CDK1, and Cdc25C.[7][10][11][12]
-
Induction of Apoptosis: By inhibiting pro-survival pathways and promoting cell cycle arrest, this compound effectively induces apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP.[7][8][10]
-
Modulation of Other Kinase Pathways: Phosphoproteomic analyses have revealed that this compound can also affect the phosphorylation status of other important cancer-related proteins, including MYC, MAPK1/3, AKT, and YAP.[7][13]
Data Presentation: In Vitro Working Concentrations
The effective in vitro working concentration of this compound varies depending on the cell line, assay type, and experimental duration. The following table summarizes reported concentrations and their observed effects.
| Cell Line(s) | Assay Type | Concentration(s) | Observed Effect(s) | Reference(s) |
| Pancreatic Cancer (Panc-1, Colo357, MiaPaCa-2, AsPC-1) | Proliferation (BrdU) | IC50: 1 µM (Panc-1) | Significant inhibition of cell proliferation. | [5][8][9] |
| Pancreatic Cancer (Panc-1, Panc-28) | Kinase Activity (pS916-PKD1/2) | 5 µM | Blocked basal and neurotensin-induced PKD1/2 activation. | [5][8][9] |
| Pancreatic Cancer (Panc-1) | Apoptosis (Cleaved Caspase-3) | Not specified | 6-10 fold induction of apoptosis. | [5][8] |
| Triple-Negative Breast Cancer (TNBC) | Proliferation, Cell Cycle, Apoptosis | 1 µM, 3 µM | Inhibition of proliferation, G1-phase arrest, and increased apoptosis. | [7][13] |
| Bladder Cancer (T24, T24T, TCCSUP, UMUC1) | Proliferation (MTT) | IC50: 0.33-1.43 µM (4 days) | Potent, dose-dependent inhibition of cell proliferation. | [10] |
| Bladder Cancer (TCCSUP, UMUC1) | Invasion (Boyden-chamber) | 1 µM, 2 µM, 3 µM | Profound inhibition of in vitro invasion. | [10] |
| Bladder Cancer | Cell Cycle (Flow Cytometry) | 0.5 µM, 1 µM, 2 µM, 2.5 µM, 3 µM | Induction of G2/M cell cycle arrest. | [10] |
| Human Monocytic (THP-1) | Inflammation (Cytokine production) | 2.5 µM | Inhibition of LPS-induced proinflammatory cytokine production. | [14] |
| Rat Pancreatic Acini | Kinase Activity | IC50: ~3.75-5 µM | Inhibition of secretagogue-induced PKD/PKD1 activation. | [15] |
| Rat Pancreatic Acini | NF-κB Activation | 10 µM | Marked reduction of CCK- and CCh-stimulated NF-κB activation. | [15] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits PKD, blocking downstream NF-κB signaling.
Caption: General workflow for a cell viability assay with this compound.
Experimental Protocols
Cell Proliferation Assay (MTT-based)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound on bladder cancer cell lines.[10]
Materials:
-
Bladder cancer cell lines (e.g., T24, TCCSUP)
-
Complete growth medium (e.g., MEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to attach for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.625 µM to 20 µM.[10] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and replace it with 200 µL of fresh medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for the desired time period (e.g., 48 or 96 hours).[10]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on PKD activity.
Materials:
-
Recombinant active PKD1, PKD2, or PKD3 enzyme
-
Kinase buffer
-
PKD substrate (e.g., a synthetic peptide)
-
This compound
-
[γ-32P]ATP or an antibody-based detection system (e.g., for phosphorylated substrate)
-
Phosphocellulose paper or ELISA plates
-
Scintillation counter or plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKD enzyme, and the specific substrate.
-
Add this compound at various concentrations (a range of 0.1 nM to 100 nM is a good starting point based on its low nM IC50 values).[2][4][5][6] Include a vehicle control.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and washing away unincorporated ATP, or by adding a stop solution for ELISA-based assays.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or by following the detection steps of the ELISA kit.
-
Determine the IC50 of this compound for each PKD isoform.
Western Blotting for Phospho-PKD
This protocol can be used to determine the effect of this compound on PKD activation in a cellular context.
Materials:
-
Cell line of interest (e.g., Panc-1)
-
Complete growth medium
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKD (Ser916), anti-total PKD)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Serum-starve the cells if necessary, depending on the experimental design.
-
Pre-treat the cells with this compound (e.g., 5 µM) for 1 hour.[5][8]
-
Stimulate the cells with an agonist like neurotensin (B549771) for a short period (e.g., 5-15 minutes) to induce PKD phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Quantify the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the change in PKD phosphorylation.
Storage and Handling
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a solvent such as DMSO.[9] Store the stock solution at -20°C or -80°C for long-term storage. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. It is advisable to prepare fresh working solutions for each experiment.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. This compound (mM/ml), protein kinase D inhibitor (ab146740) | Abcam [abcam.com]
- 3. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 14. Small molecule inhibitor this compound inhibits cytokine storm syndrome in a mouse model of lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel protein kinase D inhibitor attenuates early events of experimental pancreatitis in isolated rat acini - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRT0066101 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 is a potent and selective small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases, encompassing PKD1, PKD2, and PKD3 isoforms.[1][2] It is an orally bioavailable compound that has demonstrated significant anti-tumor activity in various cancer models by impeding cell proliferation, inducing apoptosis, and inhibiting angiogenesis.[1][2][3] These application notes provide a comprehensive overview of the optimal dosage and administration of this compound in mouse xenograft models, along with detailed protocols for in vivo studies.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of all PKD isoforms.[3] This inhibition disrupts downstream signaling pathways crucial for cancer cell survival and proliferation. Key pathways affected include the NF-κB, MAPK/ERK, and AKT signaling cascades.[1][4] By blocking PKD, this compound can lead to cell cycle arrest, increased apoptosis, and a reduction in the expression of pro-survival proteins.[1][5]
Signaling Pathway Modulated by this compound
Caption: this compound inhibits PKD, blocking downstream pro-survival pathways.
Quantitative Data Summary
The following tables summarize the reported dosages and effects of this compound in various mouse xenograft models.
Table 1: this compound Dosage and Administration in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Dosage | Administration Route | Vehicle | Treatment Duration | Reference |
| Pancreatic Cancer | Panc-1 | nu/nu mice | 80 mg/kg/day | Oral gavage | 5% Dextrose | 21-28 days | [3][6] |
| Bladder Cancer | UMUC1 | Athymic NCr-nu/nu | 120 mg/kg/day | Oral gavage | 5% Dextrose | 25 days (3 days/week) | [5] |
| Triple-Negative Breast Cancer | N/A | Xenograft mouse model | N/A | Oral | N/A | N/A | [4] |
Table 2: In Vivo Efficacy of this compound
| Cancer Type | Cell Line | Key Findings | Reference |
| Pancreatic Cancer | Panc-1 | Significant reduction in tumor growth; Reduced Ki-67 proliferation index; Increased TUNEL+ apoptotic cells.[3] | [3] |
| Bladder Cancer | UMUC1 | Significant blockade of tumor growth. | [5] |
| Triple-Negative Breast Cancer | N/A | Significantly reduced tumor volume. | [4] |
Experimental Protocols
Pancreatic Cancer Xenograft Model
This protocol is based on the methodology described in studies using the Panc-1 cell line.[3][6]
1. Cell Culture:
-
Culture Panc-1 human pancreatic cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Use male athymic nu/nu mice (4-6 weeks old).
-
Acclimatize mice for at least 3 days before the experiment.
3. Tumor Cell Implantation:
-
Harvest Panc-1 cells and resuspend in sterile PBS at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average size of approximately 0.3 cm², randomize mice into treatment and control groups (n=8-10 mice per group).
5. This compound Administration:
-
Treatment Group: Prepare this compound at a concentration of 80 mg/kg in 5% dextrose. Administer daily via oral gavage.
-
Control Group: Administer an equivalent volume of the vehicle (5% dextrose) daily via oral gavage.
6. Efficacy Evaluation:
-
Continue treatment for 21-28 days.
-
Monitor tumor size and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67 and TUNEL).
Experimental Workflow for Xenograft Study
Caption: A typical workflow for a mouse xenograft efficacy study.
Bladder Cancer Xenograft Model
This protocol is adapted from a study utilizing the UMUC1 bladder cancer cell line.[5]
1. Cell Culture:
-
Culture UMUC1 human bladder cancer cells in the recommended growth medium.
2. Animal Model:
-
Use female athymic NCr-nu/nu mice (6 weeks old).
3. Tumor Cell Implantation:
-
Subcutaneously inject 3 x 10^5 UMUC1 cells into the flank of each mouse.
4. Tumor Growth and Treatment Initiation:
-
Allow tumors to establish for approximately 8 days.
-
Randomize mice into treatment and control groups (n=10 mice per group).
5. This compound Administration:
-
Treatment Group: Administer 120 mg/kg of this compound dissolved in 5% dextrose via oral gavage, 3 days per week for 25 days.
-
Control Group: Administer the vehicle (5% dextrose) following the same schedule.
6. Efficacy Evaluation:
-
Measure tumor volumes three times a week.
Safety and Toxicology
In the described studies, this compound was generally well-tolerated in mice, with no significant side effects or changes in body weight reported at the efficacious doses.[1][2][3] However, it is crucial to conduct appropriate toxicology studies for any new formulation or in combination with other agents.
Conclusion
This compound is a promising anti-cancer agent with demonstrated in vivo efficacy in multiple xenograft models. An oral dose of 80 mg/kg/day appears to be a robust starting point for pancreatic cancer models, while a dose of 120 mg/kg/day administered three times a week has shown efficacy in bladder cancer models. The detailed protocols provided herein should serve as a valuable resource for researchers designing and conducting preclinical studies with this potent PKD inhibitor.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 5. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRT0066101 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: CRT0066101 is a potent and specific small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases, including PKD1, PKD2, and PKD3.[1][2][3] It has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, making it a valuable tool for studying PKD signaling and a potential therapeutic agent.[4][5][6] These application notes provide detailed protocols for the dissolution and use of this compound in cell culture experiments, along with a summary of its mechanism of action and effects on cellular pathways.
Mechanism of Action
This compound specifically inhibits the activity of PKD isoforms, thereby blocking downstream signaling cascades.[4][5] Key cellular processes regulated by PKD and affected by this compound include:
-
Cell Proliferation: this compound inhibits cell proliferation in various cancer cell lines, including pancreatic, triple-negative breast, and bladder cancer.[4][6][7]
-
Apoptosis: The compound induces apoptosis, or programmed cell death, in cancer cells.[4][5][8]
-
NF-κB Signaling: It attenuates PKD-mediated activation of the NF-κB pathway, which is crucial for cell survival and proliferation.[4][5]
-
MAPK and AKT Pathways: this compound has been shown to decrease the phosphorylation of key proteins in the MAPK and AKT signaling pathways, both of which are important for tumor growth and survival.[7]
-
Cell Cycle: The inhibitor can cause cell cycle arrest, particularly at the G1 or G2/M phase, depending on the cell type.[6][7]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 25 mg/mL (approx. 60.77 mM) | Fresh, moisture-free DMSO is recommended as it is hygroscopic and moisture can reduce solubility.[4] |
| Water | Soluble (as dihydrochloride (B599025) salt) up to 100 mM | The dihydrochloride form of this compound is more water-soluble.[3] |
| Ethanol | ~2 mg/mL | Limited solubility.[4] |
| Dimethylformamide | ~0.1 mg/mL | Limited solubility.[9] |
Table 2: In Vitro Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Observed Effects | Reference |
| Panc-1 | Pancreatic Cancer | ~1 µM | Inhibition of proliferation, induction of apoptosis, blockage of NF-κB activation.[4][5] | Harikumar et al., 2010 |
| Colo357 | Pancreatic Cancer | Not specified | Significant reduction in cell proliferation.[4] | Harikumar et al., 2010 |
| MiaPaCa-2 | Pancreatic Cancer | Not specified | Significant reduction in cell proliferation.[4] | Harikumar et al., 2010 |
| AsPC-1 | Pancreatic Cancer | Not specified | Significant reduction in cell proliferation.[4] | Harikumar et al., 2010 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | Inhibition of proliferation, increased apoptosis, G1-phase arrest.[7] | Chen et al., 2019 |
| T24T | Bladder Cancer | 0.3333 µM | Inhibition of proliferation.[6] | Fu et al., 2018 |
| T24 | Bladder Cancer | 0.4782 µM | Inhibition of proliferation.[6] | Fu et al., 2018 |
| UMUC1 | Bladder Cancer | 0.4796 µM | Inhibition of proliferation, G2/M arrest.[6] | Fu et al., 2018 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Bring the this compound powder and anhydrous DMSO to room temperature.
-
Aseptically weigh the desired amount of this compound powder.
-
Prepare a stock solution by dissolving the this compound in fresh, anhydrous DMSO. A common stock concentration is 10 mM. To prepare a 10 mM stock solution, dissolve 4.11 mg of this compound (Molecular Weight: 411.33 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Cell Viability Assay using this compound
Materials:
-
Cancer cell line of interest (e.g., Panc-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment. The final DMSO concentration should typically be less than 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (Example using MTT):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Inhibition of the PKD signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 3. CRT 0066101 | Protein Kinase D Inhibitors: R&D Systems [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 8. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for CRT0066101
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound (mM/ml), protein kinase D inhibitor (ab146740) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancertools.org [cancertools.org]
- 7. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 8. This compound, protein kinase D inhibitor (CAS 1883545-60-5) | Abcam [abcam.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing and Assessing the Stability of CRT0066101 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 is a potent and selective inhibitor of the protein kinase D (PKD) family of serine/threonine kinases, with IC50 values of 1 nM, 2.5 nM, and 2 nM for PKD1, PKD2, and PKD3, respectively[1]. It has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including pancreatic and bladder cancer, and is orally bioavailable, making it a valuable tool for in vitro and in vivo research[2][3]. Accurate and reproducible experimental results rely on the use of properly prepared and stored stock solutions of known concentration and stability. This document provides detailed protocols for the preparation of this compound stock solutions and the assessment of their stability over time.
This compound inhibits the phosphorylation of downstream targets of PKD, thereby modulating various cellular processes. A simplified representation of the signaling pathway affected by this compound is depicted below.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 411.33 g/mol (dihydrochloride) | [4] |
| Formula | C₁₈H₂₂N₆O·2HCl | [4] |
| Purity | ≥98% | |
| Appearance | Crystalline solid | [5] |
| Solubility (Water) | Soluble up to 100 mM | |
| Solubility (DMSO) | Soluble up to 82 mg/mL (~199 mM) | [4] |
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound dihydrochloride (B599025) powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-warm the anhydrous DMSO to room temperature.
-
Weigh the required amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.11 mg of this compound dihydrochloride.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes or cryovials to minimize freeze-thaw cycles and light exposure.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
Stability of this compound Stock Solutions
The stability of this compound stock solutions is critical for obtaining reliable and reproducible experimental data. Vendor recommendations suggest that DMSO stock solutions can be stored at -20°C for up to one month and at -80°C for up to six months[1][6]. Aqueous solutions are not recommended for storage for more than one day[5]. To ensure the integrity of the stock solution, a stability study is recommended.
Protocol for Assessing the Stability of this compound Stock Solutions
This protocol outlines a method to assess the stability of a 10 mM this compound stock solution in DMSO over time at different storage temperatures.
Experimental Design:
| Parameter | Conditions |
| Stock Solution | 10 mM this compound in anhydrous DMSO |
| Storage Temperatures | 4°C, -20°C, -80°C |
| Time Points | 0, 1, 2, 4, 8, and 12 weeks |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) |
Materials:
-
Prepared 10 mM this compound stock solution in DMSO, aliquoted for each time point and temperature.
-
HPLC system with a UV detector.
-
Appropriate HPLC column (e.g., C18).
-
Mobile phase solvents (e.g., acetonitrile (B52724) and water with a suitable modifier like formic acid or trifluoroacetic acid).
-
Sterile microcentrifuge tubes.
Procedure:
-
Initial Analysis (Time 0): Immediately after preparing the stock solution, take an aliquot for HPLC analysis. This will serve as the baseline (100% integrity).
-
Storage: Place the aliquots at the designated storage temperatures (4°C, -20°C, and -80°C).
-
Time Point Analysis: At each specified time point (1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage temperature.
-
Sample Preparation for HPLC:
-
Allow the frozen aliquots to thaw completely at room temperature.
-
Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) using the mobile phase.
-
-
HPLC Analysis:
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time from the Time 0 sample.
-
Measure the peak area of the intact this compound at each time point.
-
Calculate the percentage of the remaining this compound at each time point relative to the Time 0 sample using the following formula:
% Remaining this compound = (Peak Area at Time X / Peak Area at Time 0) * 100%
-
Look for the appearance of new peaks in the chromatogram, which may indicate degradation products.
-
Data Presentation
The quantitative data from the stability study should be summarized in a table for easy comparison.
| Storage Temperature | Time Point (weeks) | % Remaining this compound (Mean ± SD) | Appearance of Degradation Products (Yes/No) |
| 4°C | 0 | 100 | No |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| -20°C | 0 | 100 | No |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| -80°C | 0 | 100 | No |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 |
Conclusion and Recommendations
Based on the stability data, determine the optimal storage conditions and shelf-life for this compound stock solutions. It is recommended to use stock solutions stored at -80°C for long-term studies to ensure maximum stability. For short-term use, storage at -20°C is acceptable. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Always visually inspect the stock solution for any signs of precipitation before use. If a precipitate is observed, the solution should be discarded. These guidelines will help ensure the integrity of this compound and the reproducibility of your experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for CRT0066101 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the use of CRT0066101, a potent and selective inhibitor of Protein Kinase D (PKD), in Western blot analysis. These guidelines are intended to assist researchers in academic and industrial settings in designing and executing experiments to probe PKD signaling pathways.
Introduction
This compound is a small molecule inhibitor that targets all PKD isoforms with high potency.[1][2][3] It is an invaluable tool for investigating the physiological and pathological roles of PKD in various cellular processes, including proliferation, migration, and apoptosis.[1][4][5] Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, making it an essential method for assessing the effects of this compound on PKD activity and downstream signaling events.
Product Information
| Parameter | Value | Reference |
| Molecular Weight | 411.33 g/mol | |
| Formula | C₁₈H₂₂N₆O·2HCl | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in water and to 20 mM in DMSO | |
| Storage | Store at -20°C | |
| CAS Number | 1883545-60-5 |
Biological Activity
This compound is a highly selective inhibitor of the Protein Kinase D (PKD) family. Its inhibitory concentrations for the different PKD isoforms are detailed below.
| Target | IC₅₀ | Reference |
| PKD1 | 1 nM | [1][2][6] |
| PKD2 | 2.5 nM | [1][2][6] |
| PKD3 | 2 nM | [1][2][6] |
Western Blot Protocol for Analyzing this compound Effects
This protocol outlines the steps for treating cells with this compound and subsequently analyzing protein expression and phosphorylation status by Western blot.
Materials:
-
This compound (Tocris, MedchemExpress, Abcam)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKD (Ser916), anti-PKD1/2, anti-phospho-downstream targets, loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Experimental Workflow:
Caption: Experimental workflow for Western blot analysis following this compound treatment.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
If studying signaling pathways activated by serum or growth factors, serum-starve the cells for a specified time (e.g., 4-24 hours) before treatment.
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Treat cells with the desired concentration of this compound. A common concentration range is 1-10 µM.[4][6] For example, a study on pancreatic cancer cells used 5 µM for 1 hour.[4][6] Another study on bladder cancer cells used concentrations from 0.5 to 3 µM for 3 days.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated samples.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA). This is crucial for equal loading of proteins onto the gel.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific binding of antibodies.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer. The dilution factor will depend on the antibody and should be optimized. Incubation is typically done overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager or X-ray film).
-
Signaling Pathway Analysis
This compound is used to investigate PKD-mediated signaling pathways. A key downstream effect of PKD activation is the phosphorylation of various substrates. By inhibiting PKD with this compound, a reduction in the phosphorylation of these substrates can be observed via Western blot.
Caption: this compound inhibits PKD activation and downstream signaling.
Example Application:
A study by Harikumar et al. (2010) demonstrated that this compound blocked both basal and neurotensin-induced phosphorylation of PKD1/2 at Ser916 in pancreatic cancer cells.[4] This inhibition subsequently attenuated the phosphorylation of the downstream target Hsp27 and abrogated NF-κB activation, leading to reduced cell proliferation and survival.[4]
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal for phosphorylated protein | Ineffective this compound treatment | Optimize concentration and incubation time. Ensure proper storage and handling of the compound. |
| Inactive phosphatase inhibitors | Use fresh phosphatase inhibitors in the lysis buffer. | |
| Low protein expression | Load more protein onto the gel. | |
| High background | Insufficient blocking | Increase blocking time or try a different blocking agent. |
| Antibody concentration too high | Optimize primary and secondary antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific primary antibody. Try a different blocking buffer. |
| Protein degradation | Use fresh protease inhibitors and keep samples on ice. |
By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate the intricate roles of PKD signaling in their experimental systems using Western blot analysis.
References
- 1. bio-techne.com [bio-techne.com]
- 2. This compound, protein kinase D inhibitor (CAS 1883545-60-5) | Abcam [abcam.com]
- 3. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 4. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Cell Cycle Analysis Following CRT0066101 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of CRT0066101, a potent and selective inhibitor of Protein Kinase D (PKD), on the cell cycle of various cancer cell lines. Detailed protocols for performing cell cycle analysis using flow cytometry after this compound treatment are also included, alongside illustrative diagrams of the signaling pathways involved.
Introduction
This compound is a small molecule inhibitor that targets all three isoforms of PKD (PKD1, PKD2, and PKD3) and has demonstrated anti-tumor activity in multiple cancer types, including bladder, breast, and colorectal cancer.[1][2][3] A key mechanism of its anti-proliferative effect is the induction of cell cycle arrest, although the specific phase of arrest can be cell-type dependent.[1][3] Understanding the impact of this compound on the cell cycle is crucial for its development as a therapeutic agent.
Data Presentation: Cell Cycle Distribution Analysis
Treatment with this compound leads to a significant redistribution of cells within the cell cycle. The following table summarizes the quantitative data from flow cytometry analysis of different cancer cell lines treated with varying concentrations of this compound.
| Cell Line (Cancer Type) | Treatment (this compound) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| UMUC1 (Bladder Cancer) | Control (0 µM) | 55.2 | 24.1 | 20.7 | [4] |
| 1 µM | 38.6 | 18.5 | 42.9 | [4] | |
| 3 µM | 25.9 | 10.3 | 63.8 | [4] | |
| T24T (Bladder Cancer) | Control (0 µM) | 60.1 | 22.5 | 17.4 | [4] |
| 1 µM | 45.3 | 15.8 | 38.9 | [4] | |
| 3 µM | 30.7 | 9.1 | 60.2 | [4] | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Control (0 µM) | 58.3 | 28.9 | 12.8 | [5] |
| 1 µM | 69.1 | 19.5 | 11.4 | [5] | |
| 3 µM | 75.4 | 12.3 | 12.3 | [5] | |
| MDA-MB-468 (Triple-Negative Breast Cancer) | Control (0 µM) | 62.5 | 25.1 | 12.4 | [5] |
| 1 µM | 72.8 | 16.7 | 10.5 | [5] | |
| 3 µM | 79.2 | 9.8 | 11.0 | [5] | |
| HCT116 (Colorectal Cancer) | Control (0 µM) | 52.1 | 21.3 | 26.6 | Wei et al., 2014 |
| 1 µM | 41.5 | 15.8 | 42.7 | Wei et al., 2014 | |
| 5 µM | 28.9 | 8.7 | 62.4 | Wei et al., 2014 | |
| RKO (Colorectal Cancer) | Control (0 µM) | 55.8 | 18.9 | 25.3 | Wei et al., 2014 |
| 1 µM | 43.2 | 12.1 | 44.7 | Wei et al., 2014 | |
| 5 µM | 31.6 | 7.5 | 60.9 | Wei et al., 2014 |
Signaling Pathways and Experimental Workflow
This compound-Induced G2/M Arrest Signaling Pathway
In bladder and colorectal cancer cells, this compound induces cell cycle arrest at the G2/M transition.[4] This is primarily achieved through the inhibition of PKD2, which leads to a cascade of downstream events affecting key regulators of the G2/M checkpoint.[4][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 4. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 6. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunoprecipitation Assay for Studying CRT0066101-Modulated Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 is a potent and specific inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases, with IC50 values of 1 nM, 2.5 nM, and 2 nM for PKD1, PKD2, and PKD3, respectively[1]. This small molecule has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including pancreatic and triple-negative breast cancer[2][3][4]. Its mechanism of action involves the inhibition of PKD-mediated signaling pathways, thereby affecting downstream targets involved in cell proliferation, survival, and migration[2][3][5].
These application notes provide a detailed protocol for utilizing this compound in immunoprecipitation (IP) assays. The primary objective of this protocol is to enable researchers to investigate the effect of this compound on the interaction between a protein of interest (POI) and its binding partners. This can be particularly useful for elucidating the molecular mechanisms underlying the therapeutic effects of this compound and for identifying novel protein complexes modulated by PKD inhibition.
Mechanism of Action of this compound
This compound exerts its biological effects by blocking the catalytic activity of PKD isoforms. This inhibition leads to a reduction in the phosphorylation of downstream PKD substrates. Key signaling events modulated by this compound include:
-
Inhibition of NF-κB Activation: this compound attenuates PKD1-mediated activation of the NF-κB signaling pathway, which is crucial for promoting the expression of pro-survival and proliferative proteins[1][2].
-
Modulation of Downstream Kinase Signaling: The compound has been shown to inhibit the phosphorylation of several cancer-driving factors, including MYC, MAPK1/3, AKT, and YAP[3][4].
-
Induction of Cell Cycle Arrest and Apoptosis: By interfering with these critical signaling nodes, this compound can induce cell cycle arrest, often at the G1 or G2/M phase, and promote apoptosis[3][5].
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 |
| PKD1 | 1 nM[1] |
| PKD2 | 2.5 nM[1] |
| PKD3 | 2 nM[1] |
| PIM2 | ~135.7 nM[1] |
Table 2: Cellular Effects of this compound in Pancreatic Cancer Cells (Panc-1)
| Parameter | Concentration | Effect |
| Cell Proliferation (IC50) | 1 µM[1][2] | Significant inhibition |
| Apoptosis Induction | 5 µM[1] | 6-10 fold increase |
| pS916-PKD1/2 Inhibition | 5 µM[1][2] | Blocks basal and NT-induced phosphorylation |
| Hsp27 Phosphorylation | Dose-dependent | Abrogates NT-induced phosphorylation[1][2] |
Experimental Protocols
Immunoprecipitation Protocol to Study the Effect of this compound on Protein-Protein Interactions
This protocol is designed to assess how this compound treatment affects the interaction of a specific bait protein with its binding partners.
Materials:
-
Cell line of interest (e.g., Panc-1, MDA-MB-231)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
Primary antibody against the bait protein
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 1X Laemmli sample buffer)
-
SDS-PAGE gels
-
Transfer buffer and membranes for Western blotting
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies for Western blotting
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to reach 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1-5 µM) or vehicle (DMSO) for the specified duration (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared supernatant.
-
To 500-1000 µg of protein lysate, add the primary antibody against the bait protein. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads to the antibody-lysate mixture and incubate for another 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in 20-40 µL of 1X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis by Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the bait protein and its expected interacting partners.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualizations
Caption: Experimental workflow for immunoprecipitation using this compound.
Caption: Simplified signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 4. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of CRT0066101 by Oral Gavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases, including PKD1, PKD2, and PKD3.[1][2][3] It is an orally bioavailable compound that has demonstrated anti-tumor activity in various preclinical cancer models, including pancreatic, bladder, and triple-negative breast cancer.[3][4][5][6] These application notes provide detailed protocols for the in vivo administration of this compound via oral gavage in murine models, along with an overview of its mechanism of action and key experimental data.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of all PKD isoforms.[3][4] PKD is a downstream effector of G-protein coupled receptors (GPCRs) and Protein Kinase C (PKC).[7][8] Upon activation by upstream signals, PKD autophosphorylates and subsequently phosphorylates a multitude of downstream substrates involved in cell proliferation, survival, and migration.[4][9]
By inhibiting PKD, this compound disrupts key signaling pathways, most notably the NF-κB pathway.[3][4][9][10] This leads to a reduction in the expression of NF-κB-dependent pro-survival and proliferative genes, such as cyclin D1 and survivin.[4][9][10] Additionally, this compound has been shown to modulate other critical signaling cascades, including the MAPK and AKT pathways, contributing to its anti-cancer effects.[3][6] The inhibition of these pathways ultimately results in decreased cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells.[4][6][11]
Data Presentation
In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Value | Animal Model | Cancer Type | Reference |
| Dose | 80 mg/kg/day | Nude mice | Pancreatic Cancer (Panc-1 Xenograft) | [4][9][12] |
| 120 mg/kg/day (3 days/week) | Nude mice | Bladder Cancer (UMUC1 Xenograft) | ||
| Vehicle | 5% Dextrose | Nude mice | Pancreatic & Bladder Cancer | [4][12] |
| Administration Route | Oral Gavage | Nude mice | Pancreatic & Bladder Cancer | [4][12] |
| Treatment Duration | 21-28 days | Nude mice | Pancreatic Cancer | [4][9] |
| 25 days | Nude mice | Bladder Cancer | ||
| Efficacy | Significant abrogation of tumor growth | Nude mice | Pancreatic & Bladder Cancer | [4][5] |
| Peak Tumor Concentration | 12 µM | Nude mice | Pancreatic Cancer | [4][9] |
| Time to Peak Tumor Concentration | 2 hours | Nude mice | Pancreatic Cancer | [4][9] |
| Peak Plasma Concentration | 8 µM | CD-1 mice | - | [4] |
| Time to Peak Plasma Concentration | 6 hours | CD-1 mice | - | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution (80 mg/kg in 5% Dextrose)
Materials:
-
This compound dihydrochloride
-
5% Dextrose solution (sterile)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Sterile water for injection or Milli-Q water
Procedure:
-
Calculate the required amount of this compound:
-
Determine the total volume of dosing solution needed based on the number of animals and the dosing volume (typically 10 mL/kg).
-
For an 80 mg/kg dose, you will need 8 mg of this compound per mL of dosing solution (assuming a 10 mL/kg dosing volume).
-
Example calculation for 10 mice at 25g each, with a 10 mL/kg dosing volume:
-
Volume per mouse: 25 g * (10 mL / 1000 g) = 0.25 mL
-
Total volume needed: 10 mice * 0.25 mL/mouse = 2.5 mL (prepare a slight excess, e.g., 3 mL).
-
Total this compound needed: 3 mL * 8 mg/mL = 24 mg.
-
-
-
Weigh this compound:
-
Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
-
Dissolve this compound in 5% Dextrose:
-
Transfer the weighed this compound powder into a sterile conical tube.
-
Add the required volume of 5% Dextrose solution.
-
Vortex the solution vigorously for 2-3 minutes.
-
Visually inspect for complete dissolution. If particulates remain, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.
-
It is recommended to prepare the dosing solution fresh each day.
-
Protocol 2: In Vivo Administration of this compound by Oral Gavage in Mice
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch for adult mice) with a ball tip.
-
1 mL syringes
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately on the day of dosing to calculate the precise volume to be administered.
-
Acclimatize the animals to handling for several days prior to the start of the experiment to minimize stress.
-
-
Dose Calculation:
-
Calculate the individual dose volume for each mouse based on its body weight.
-
Dosing volume (mL) = Body weight (kg) x Dose (mg/kg) / Concentration (mg/mL)
-
For an 80 mg/kg dose and an 8 mg/mL solution, the dosing volume is 10 mL/kg.
-
-
Oral Gavage Administration:
-
Restrain the mouse firmly but gently by the scruff of the neck to immobilize the head and prevent biting. The body of the mouse should be held to prevent movement.
-
Position the mouse in a vertical orientation.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. The needle should pass into the esophagus with minimal resistance. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is in the stomach (the pre-measured length should be inserted), slowly administer the this compound solution.
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress for at least 10-15 minutes post-gavage.
-
-
Post-Administration Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or altered food and water intake.
-
Measure tumor size with calipers 2-3 times per week to assess treatment efficacy.
-
Mandatory Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for in vivo this compound administration.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GPCR-mediated PLCβγ/PKCβ/PKD signaling pathway regulates the cofilin phosphatase slingshot 2 in neutrophil chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heterotrimeric G protein signaling in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Storage and Handling of CRT0066101 Powder: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the long-term storage and handling of CRT0066101 powder, a potent and selective inhibitor of Protein Kinase D (PKD) isoforms. Adherence to these protocols is crucial for maintaining the compound's stability, purity, and biological activity for research applications.
Introduction to this compound
This compound is a small molecule inhibitor targeting all three isoforms of Protein Kinase D (PKD1, PKD2, and PKD3) with high potency, exhibiting IC50 values in the low nanomolar range.[1][2][3] It demonstrates selectivity for PKD over a wide range of other protein kinases.[1][3] Due to its role in modulating cellular processes such as proliferation and apoptosis, this compound is a valuable tool in cancer research and other therapeutic areas.[1][4][5] Proper storage and handling are paramount to ensure the integrity and reliability of experimental results.
Recommended Long-Term Storage Conditions
To ensure the long-term stability of this compound, it is essential to store it under the appropriate conditions. The following table summarizes the recommended storage conditions for both the solid powder and prepared stock solutions.
| Form | Storage Temperature | Duration | Additional Notes |
| This compound Powder | -20°C | ≥ 4 years[1] | Store under desiccating conditions.[2] Can be stored for up to 12 months.[2] One vendor suggests a stability of 3 years at -20°C.[6] |
| Stock Solution in DMSO | -80°C | Up to 6 months[4][7] | Aliquot to avoid repeated freeze-thaw cycles.[7] |
| -20°C | Up to 1 month[4][7] | Aliquot to avoid repeated freeze-thaw cycles.[7] | |
| Aqueous Solution | Room Temperature | Not recommended for more than one day[8] | Prepare fresh for each use. |
General Handling and Storage Protocol
This protocol outlines the best practices for handling and storing this compound powder to maintain its quality.
3.1. Materials
-
This compound powder
-
Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat
-
Spatula
-
Analytical balance
-
Amber glass vials or other light-resistant containers
-
Desiccator
-
-20°C and -80°C freezers
-
High-purity solvents (e.g., DMSO, water)
3.2. Protocol for Handling Solid Powder
-
Handle this compound powder in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE to avoid inhalation, ingestion, or contact with skin and eyes.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture, as the compound may be hygroscopic.
-
Weigh the desired amount of powder using a calibrated analytical balance.
-
Promptly and securely seal the container after use.
-
Store the solid powder in a tightly sealed, light-resistant container at -20°C under desiccating conditions.[1][2]
3.3. Protocol for Preparing and Storing Stock Solutions
-
To prepare a stock solution, dissolve this compound powder in a suitable solvent such as DMSO or water.[3] The solubility is up to 20 mM in DMSO and 100 mM in water.[3][9]
-
Ensure the powder is completely dissolved by gentle vortexing or sonication if necessary.
-
For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.[7]
-
Store DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4][7]
-
Aqueous solutions are not recommended for storage and should be prepared fresh for each experiment.[8]
Signaling Pathway and Handling Workflow
The following diagrams illustrate the primary signaling pathway inhibited by this compound and the recommended workflow for its storage and handling.
Caption: this compound inhibits the Protein Kinase D (PKD) signaling pathway.
Caption: Recommended workflow for handling and storing this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound (mM/ml), protein kinase D inhibitor (ab146740) | Abcam [abcam.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. bio-techne.com [bio-techne.com]
Application Notes and Protocols: Time Course of Apoptosis Induction by CRT0066101
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 is a potent and selective, orally bioavailable pan-inhibitor of Protein Kinase D (PKD) isoforms (PKD1, PKD2, and PKD3), and it also exhibits inhibitory activity against PIM2 kinase.[1][2] By targeting these kinases, this compound disrupts key signaling pathways that are often dysregulated in cancer, leading to the inhibition of cell proliferation, cell cycle arrest, and the induction of apoptosis.[3][4] These application notes provide a comprehensive overview of the treatment time course for apoptosis induction by this compound, along with detailed protocols for the evaluation of its effects.
Mechanism of Action: Induction of Apoptosis
This compound primarily functions by inhibiting the kinase activity of PKD. This inhibition leads to the modulation of several downstream signaling pathways critical for cancer cell survival and proliferation. The anti-cancer effects of this compound, including the induction of apoptosis, are mediated through the following mechanisms:
-
Inhibition of Pro-Survival Signaling Pathways: this compound has been shown to attenuate the pro-survival NF-κB, MAPK, and AKT signaling pathways.[3][4]
-
Modulation of Key Regulatory Proteins: Treatment with this compound affects the phosphorylation status of crucial proteins involved in cell cycle progression and apoptosis, such as MYC, YAP, and CDC2.[4]
-
Induction of Cell Cycle Arrest: this compound can induce cell cycle arrest at the G1 or G2/M phase, depending on the cancer cell type, which can subsequently lead to apoptosis.[4][5]
-
Activation of Apoptotic Markers: The induction of apoptosis by this compound is characterized by the activation of executioner caspases, such as caspase-3, and the cleavage of downstream substrates like poly(ADP-ribose) polymerase (PARP).[3]
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound's effects on cell proliferation and apoptosis in various cancer cell lines.
Table 1: IC50 Values for this compound
| Parameter | Cell Line | IC50 Value | Reference |
| PKD1 Inhibition | - | 1 nM | [2] |
| PKD2 Inhibition | - | 2.5 nM | [2] |
| PKD3 Inhibition | - | 2 nM | [2] |
| PIM2 Inhibition | - | ~135.7 nM | [2] |
| Cell Proliferation Inhibition | Panc-1 | 1 µM | [2][3] |
Table 2: Apoptosis Induction by this compound
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| Panc-1 (Pancreatic Cancer) | Not specified | Not specified | 6-10 fold induction of apoptosis (cleaved caspase-3) | [2][3] |
| TNBC cells (Breast Cancer) | 1 and 3 µM | 1 day | Increased apoptosis | [4] |
| Bladder Cancer Cells | 0.625–20 µM | Up to 4 days | Dose-dependent inhibition of growth | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound.
Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining via Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) and a vehicle control (e.g., DMSO). Incubate for different time points (e.g., 12, 24, 48, 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
PI signal is typically detected in the FL2 or FL3 channel.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Protocol 2: Detection of Apoptotic Markers by Western Blotting
This protocol is used to detect the cleavage of caspase-3 and PARP, key indicators of apoptosis.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved caspase-3, anti-PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described in Protocol 1.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Data Interpretation:
-
An increase in the band corresponding to cleaved caspase-3 (typically ~17/19 kDa) indicates caspase activation.
-
The appearance of a cleaved PARP fragment (typically ~89 kDa) and a decrease in the full-length PARP (~116 kDa) are indicative of apoptosis.
-
Compare the band intensities to the loading control (β-actin) for normalization.
Visualizations
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 5. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting CRT0066101 inconsistent results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Protein Kinase D (PKD) inhibitor, CRT0066101.
Troubleshooting Guide: Inconsistent Results
This guide addresses common issues that may lead to inconsistent experimental outcomes with this compound.
Issue 1: High Variability in Cell Viability/Apoptosis Assay Results
Question: We are observing significant variability in our IC50 values for this compound across different experiments using the same cell line. What are the potential causes and solutions?
Answer:
Several factors can contribute to variability in cell viability and apoptosis assays. Here's a systematic approach to troubleshooting this issue:
Potential Causes and Recommendations:
-
Compound Solubility and Stability: Inconsistent dissolution or degradation of this compound can lead to variable effective concentrations.
-
Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO or water.[1][2] For stock solutions in DMSO, it is advisable to aliquot and store them at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[3] When preparing working dilutions, ensure the final DMSO concentration in the cell culture medium is low (typically <0.1%) and consistent across all wells, including vehicle controls. If precipitation is observed in the stock solution or media, gentle warming and/or sonication may aid dissolution.[3]
-
-
Cell Line Health and Passage Number: The physiological state of your cells can significantly impact their response to inhibitors.
-
Recommendation: Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Perform regular cell line authentication and mycoplasma testing.
-
-
Assay-Specific Variability: The choice of viability assay and the timing of the readout can influence the results.
-
Recommendation: For assays like MTT or CellTiter-Glo that measure metabolic activity, the incubation time with this compound is critical.[4][5] A time-course experiment is recommended to determine the optimal endpoint. For apoptosis assays, ensure that you are capturing the appropriate stage of apoptosis (early vs. late) based on your experimental question.
-
-
Inconsistent Seeding Density: Variations in the initial number of cells per well will lead to variability in the final readout.
-
Recommendation: Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating.
-
Issue 2: Inconsistent Inhibition of PKD Pathway (Western Blot)
Question: Our Western blot results for downstream targets of PKD, such as p-MYC or p-MAPK, are not consistently showing decreased phosphorylation after this compound treatment. Why might this be happening?
Answer:
Inconsistent Western blot data can be frustrating. Here are some common causes and how to address them:
Potential Causes and Recommendations:
-
Suboptimal Treatment Conditions: The timing of cell lysis after treatment is crucial for observing changes in phosphorylation.
-
Recommendation: Perform a time-course experiment to determine the optimal treatment duration for observing maximal inhibition of downstream target phosphorylation. This can range from a few hours to 24 hours or more, depending on the specific signaling event.
-
-
Sample Preparation Issues: Phosphatase and protease activity during cell lysis can degrade your target proteins and their phosphorylation status.
-
Recommendation: Always use a lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times during preparation.
-
-
Antibody Performance: The quality and specificity of your primary antibodies are paramount.
-
Recommendation: Use validated antibodies for your target phosphoproteins. Include appropriate positive and negative controls in your experiments. For example, use cell lysates treated with a known activator of the pathway as a positive control and untreated or vehicle-treated cells as a negative control.
-
-
Loading and Transfer Variability: Uneven protein loading or inefficient transfer can lead to inconsistent band intensities.
-
Recommendation: Accurately quantify total protein concentration in your lysates using an assay like the BCA assay. Use a loading control (e.g., GAPDH, β-actin, or total protein stain) to normalize your data. Ensure proper gel running and transfer conditions. For phospho-specific antibodies, it is often recommended to block the membrane with 5% BSA in TBST, as milk can sometimes interfere with antibody binding.
-
Issue 3: Lack of In Vivo Efficacy Despite In Vitro Potency
Question: this compound shows potent activity in our in vitro assays, but we are not observing a significant anti-tumor effect in our xenograft model. What could be the reason for this discrepancy?
Answer:
Translating in vitro findings to in vivo models can be challenging. Here are some factors to consider:
Potential Causes and Recommendations:
-
Pharmacokinetics and Bioavailability: The dose, route of administration, and formulation of this compound are critical for achieving sufficient tumor exposure.
-
Recommendation: this compound is orally bioavailable.[2] Ensure you are using a previously validated dosing regimen and formulation. For example, a dose of 80 mg/kg/day administered by oral gavage has been shown to be effective in pancreatic cancer xenograft models.[6][7] Consider performing pharmacokinetic studies to determine the concentration of this compound in the plasma and tumor tissue of your animal model.
-
-
Tumor Microenvironment: The in vivo tumor microenvironment can confer resistance to therapies that are effective in 2D cell culture.
-
Recommendation: Evaluate the expression and activity of PKD and its downstream targets in your xenograft tumors to confirm that the target is present and active in the in vivo setting.
-
-
Off-Target Effects: While this compound is a selective PKD inhibitor, off-target effects at higher concentrations could lead to unexpected biological responses in vivo.[8]
-
Recommendation: Correlate the observed in vivo phenotype with on-target PKD inhibition by analyzing downstream biomarkers in the tumor tissue.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases, including PKD1, PKD2, and PKD3.[2] By inhibiting PKD activity, this compound can modulate various cellular processes, including cell proliferation, apoptosis, and cell cycle progression.[4] It has been shown to decrease the phosphorylation of several cancer-driving factors, such as MYC, MAPK1/3, AKT, YAP, and CDC2.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound powder should be stored at -20°C and is stable for at least four years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[9] It is recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in water (up to 100 mM) and DMSO (up to 20 mM).[2] The solubility in DMSO can be affected by moisture, so it is recommended to use fresh DMSO.[9]
Q4: Are there any known off-target effects of this compound?
A4: While this compound is highly selective for PKD isoforms, it has been shown to have some activity against other kinases at higher concentrations.[8] Notably, it can also inhibit PIM2 kinase with an IC50 of approximately 135.7 nM.[3] It is important to consider potential off-target effects when interpreting experimental results, especially when using high concentrations of the inhibitor.
Quantitative Data Summary
Table 1: IC50 Values of this compound for PKD Isoforms
| Kinase | IC50 (nM) |
| PKD1 | 1 |
| PKD2 | 2.5 |
| PKD3 | 2 |
| (Data sourced from multiple suppliers and publications)[2] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | up to 100 mM |
| DMSO | up to 20 mM |
| DMF | 0.1 mg/ml |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/ml |
| (Data compiled from various supplier datasheets)[1][2] |
Experimental Protocols
General Protocol for Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
General Protocol for Western Blot Analysis of Phosphorylated Proteins
-
Cell Treatment and Lysis: Plate cells and treat them with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target protein (e.g., phospho-MAPK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein as a loading control.
Mandatory Visualization
Caption: Signaling pathway inhibited by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Low Cellular Potency of CRT0066101
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low cellular potency of CRT0066101, a potent pan-Protein Kinase D (PKD) inhibitor.
I. Frequently Asked Questions (FAQs)
Q1: Why is there a significant discrepancy between the biochemical (nM) and cellular (µM) potency of this compound?
A1: The observed difference of over 1000-fold between the biochemical IC50 (in the low nM range) and the cellular effective concentration (in the µM range) is a known characteristic of this compound and can be attributed to several factors:
-
Limited Cell Permeability: this compound has a high topological polar surface area (TPSA) of 102 Ų, which can limit its ability to passively diffuse across the cell membrane.[1]
-
High Intracellular ATP Concentrations: In a cellular environment, this compound must compete with high physiological concentrations of ATP (1-5 mM) for binding to the kinase's active site. This competition is not present in purified biochemical assays and can significantly reduce the inhibitor's apparent potency.[2]
-
Binding to Serum Proteins: Components of cell culture media, particularly serum proteins like albumin, can bind to small molecule inhibitors, reducing the free concentration of this compound available to enter cells and engage with its target.[3][4]
-
Cellular Efflux Pumps: Cells can actively transport the inhibitor out through efflux pumps, such as P-glycoprotein (P-gp), further lowering the intracellular concentration.[1][5]
Q2: What are the known cellular targets of this compound?
A2: this compound is a pan-inhibitor of the Protein Kinase D (PKD) family, targeting PKD1, PKD2, and PKD3.[6][7] Inhibition of PKD activity by this compound has been shown to modulate the phosphorylation and activity of several downstream signaling proteins involved in cancer progression, including NF-κB, MYC, MAPK1/3, AKT, and YAP.[8]
Q3: What are the expected cellular effects of this compound treatment?
A3: In various cancer cell lines, this compound treatment has been shown to inhibit proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest at either the G1 or G2/M phase, depending on the cell type.[8]
Q4: Is this compound orally bioavailable for in vivo studies?
A4: Yes, this compound is an orally bioavailable compound and has been used in multiple in vivo animal models of cancer, demonstrating its potential for systemic administration.[6][7][8][9][10]
II. Troubleshooting Guide
This guide provides solutions to common problems researchers may encounter when working with this compound in cell-based assays.
| Observed Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of PKD signaling (e.g., no change in phosphorylation of downstream targets). | 1. Insufficient intracellular concentration of this compound. | a. Increase inhibitor concentration: Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line, typically in the range of 1-10 µM. b. Increase incubation time: A longer incubation period may be necessary to allow for sufficient cellular uptake and target engagement. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). c. Use serum-free or low-serum media: To minimize protein binding, pre-incubate cells with this compound in serum-free media for a few hours before adding serum-containing media, or conduct the entire experiment in low-serum (e.g., 0.5-2%) conditions if your cells can tolerate it.[3][4] |
| 2. Low expression of PKD isoforms in the cell line. | a. Confirm PKD expression: Verify the protein expression levels of PKD1, PKD2, and PKD3 in your cell line of interest by Western blot. This compound will have a more pronounced effect in cells with moderate to high PKD expression. | |
| High cellular toxicity observed even at low concentrations. | 1. Off-target effects. | a. Use the lowest effective concentration: Determine the minimal concentration of this compound that effectively inhibits PKD signaling without causing excessive toxicity. b. Confirm phenotype with a secondary tool: Use a structurally unrelated PKD inhibitor or an siRNA/shRNA knockdown approach to confirm that the observed phenotype is due to PKD inhibition. |
| 2. Solvent toxicity. | a. Minimize DMSO concentration: Ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture media is non-toxic (typically ≤ 0.1%). | |
| Inconsistent results between experiments. | 1. Inhibitor instability. | a. Prepare fresh dilutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots. b. Refresh media for long-term experiments: For experiments lasting longer than 24-48 hours, consider replacing the media with fresh media containing the inhibitor to maintain a stable concentration. |
| 2. Variability in cell culture conditions. | a. Standardize protocols: Maintain consistent cell passage numbers, seeding densities, and serum concentrations across all experiments. |
III. Data Presentation
Table 1: Potency of this compound in Biochemical vs. Cellular Assays
| Assay Type | Target | IC50 / Effective Concentration | Reference |
| Biochemical | PKD1 | 1 nM | [7][11] |
| Biochemical | PKD2 | 2.5 nM | [6][7][11] |
| Biochemical | PKD3 | 2 nM | [6][7][11] |
| Cellular (Panc-1) | Proliferation (BrdU) | ~1 µM | [9][12] |
| Cellular (TNBC cells) | Proliferation (CCK-8) | 1-3 µM | [8] |
| Cellular (Bladder Cancer) | Proliferation (MTS) | 2.5-5 µM |
IV. Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is to determine the effect of this compound on the proliferation of adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 µM to 20 µM. Include a vehicle control (DMSO only).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the EC50 value.
Protocol 2: Western Blot for Phospho-PKD Substrates
This protocol is to assess the inhibition of PKD signaling by this compound by measuring the phosphorylation of a downstream target.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MYC, anti-total-MYC, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
V. Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for low cellular potency.
References
- 1. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 7. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 9. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancertools.org [cancertools.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
potential reasons for CRT0066101 inactivity in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges researchers may encounter when working with the protein kinase D (PKD) inhibitor, CRT0066101, particularly concerning its in vivo activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of all three protein kinase D (PKD) isoforms: PKD1, PKD2, and PKD3.[1][2][3] Its mechanism of action involves binding to the ATP-binding pocket of the PKD catalytic domain, thereby preventing the phosphorylation of downstream substrates.[1][3][4] This inhibition disrupts signaling pathways that regulate cell proliferation, survival, migration, and apoptosis.[1][2][3][5] In cancer cells, this compound has been shown to reduce proliferation, induce apoptosis, and cause cell cycle arrest.[1][5][6]
Q2: this compound is effective in my in vitro assays, but I am not observing the expected phenotype in vivo. What are the potential reasons for this discrepancy?
A2: A lack of in vivo efficacy despite promising in vitro data is a common challenge in drug development. Several factors can contribute to this, broadly categorized as issues related to pharmacokinetics (PK), pharmacodynamics (PD), the experimental model, or the compound's formulation. The following sections will delve into troubleshooting these specific areas.
Troubleshooting In Vivo Inactivity
Pharmacokinetic and Formulation Issues
Poor exposure of the target tissue to the inhibitor is a primary reason for a lack of in vivo activity.
Q3: How can I be sure that this compound is reaching the tumor or target tissue at sufficient concentrations?
A3: It is crucial to perform pharmacokinetic (PK) studies to determine the concentration of this compound in plasma and the target tissue over time. A previous study in mice demonstrated that after a single oral dose of 80 mg/kg, peak plasma concentrations of approximately 8 µM were achieved at 6 hours, with a terminal half-life of about 60 minutes and nearly 100% oral bioavailability.[1] In a Panc-1 subcutaneous xenograft model, an 80 mg/kg/day oral dose resulted in a peak tumor concentration of 12 µM within 2 hours.[1][2] If your PK data shows significantly lower concentrations, consider the following:
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Formulation and Solubility: this compound is a dihydrochloride (B599025) salt.[4] Ensure it is properly formulated for administration. For oral gavage, a common vehicle is 5% dextrose.[7] For intraperitoneal injections, appropriate solubilizing agents may be necessary.[8] Precipitation of the compound in the dosing solution or at the injection site can drastically reduce bioavailability.
-
Administration Route and Technique: The method of administration can significantly impact drug exposure. Oral gavage and intraperitoneal (IP) injection are commonly used for this compound.[1][8] Ensure proper administration technique to avoid misdosing.
-
Metabolic Instability: While this compound has shown good oral bioavailability, rapid metabolism can lead to a short half-life, requiring more frequent dosing to maintain therapeutic concentrations.[1] Some PKD inhibitors have faced challenges with rapid metabolism.[9]
Quantitative Data Summary
| Parameter | Value | Species | Dosing | Reference |
| IC50 (PKD1) | 1 nM | - | In vitro | [8] |
| IC50 (PKD2) | 2.5 nM | - | In vitro | [8] |
| IC50 (PKD3) | 2 nM | - | In vitro | [8] |
| IC50 (Panc-1 cell proliferation) | 1 µM | - | In vitro | [1][4] |
| Oral Bioavailability | ~100% | Mouse | 80 mg/kg, single dose | [1] |
| Terminal Half-life (Plasma) | ~60 min | Mouse | 80 mg/kg, single dose | [1] |
| Peak Plasma Concentration | 8 µM | Mouse | 80 mg/kg/day for 5 days | [1] |
| Peak Tumor Concentration | 12 µM | Mouse | 80 mg/kg, single dose | [1][2] |
Pharmacodynamic Issues
Even with adequate drug exposure, a lack of efficacy can occur if the inhibitor is not engaging its target or if the biological consequences of target inhibition are not what is expected in the in vivo model.
Q4: How can I confirm that this compound is inhibiting PKD in my in vivo model?
A4: It is essential to measure target engagement in your in vivo study. This can be done by assessing the phosphorylation status of PKD and its downstream substrates in tumor or tissue samples.
-
PKD Autophosphorylation: A key indicator of PKD activation is its autophosphorylation at Ser916 (for PKD1/2).[4][7] Western blotting of tumor lysates for phospho-PKD (Ser916) can demonstrate target engagement.
-
Downstream Substrates: Inhibition of PKD should lead to a decrease in the phosphorylation of its known substrates, such as Hsp27.[1][4]
-
Biomarkers of Activity: Assess downstream markers of this compound's biological effects, such as proliferation (Ki-67), apoptosis (cleaved caspase-3, TUNEL), and NF-κB-dependent proteins (cyclin D1, survivin).[1][2][5]
Q5: Could off-target effects be masking the desired phenotype?
A5: While this compound is highly selective for PKD isoforms, at higher concentrations, off-target effects are possible.[10] It also shows inhibitory activity against PIM2 kinase with an IC50 of ~135.7 nM.[8] If you are using high doses, consider performing a dose-response study to find the optimal therapeutic window that maximizes on-target effects while minimizing potential off-target toxicities.
Experimental Model Considerations
The choice of the animal model and the specific tumor cell line can significantly influence the outcome of in vivo studies.
Q6: Is it possible that my chosen cell line or animal model is not responsive to PKD inhibition?
A6: Yes, the cellular context is critical.
-
PKD Isoform Expression: Different cell lines express varying levels of PKD1, PKD2, and PKD3. This compound's effect can be dependent on the expression levels of these isoforms. For instance, its anti-proliferative effect in pancreatic cancer cells was more pronounced in cells with moderate to high PKD1/2 expression.[1][4] It is advisable to characterize the PKD isoform expression in your chosen cell line.
-
Tumor Microenvironment: The tumor microenvironment can influence a tumor's response to therapy. Factors such as stromal interactions and hypoxia can confer resistance.
-
Compensatory Signaling Pathways: Cancer cells can develop resistance by upregulating compensatory signaling pathways. If PKD signaling is inhibited, cells may rely on alternative pathways for survival and proliferation.
Experimental Protocols
Protocol 1: Assessment of Target Engagement in Tumor Xenografts
-
Dosing: Administer this compound or vehicle control to tumor-bearing mice at the desired dose and schedule.
-
Sample Collection: At selected time points after the final dose (e.g., 2, 6, and 24 hours), euthanize the mice and excise the tumors.
-
Tissue Lysis: Immediately snap-freeze tumors in liquid nitrogen. For protein analysis, homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against phospho-PKD (Ser916), total PKD, phospho-Hsp27, and total Hsp27.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal loading.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein. A significant decrease in this ratio in the this compound-treated group compared to the vehicle group indicates target engagement.
Visualizations
Signaling Pathway
Caption: Simplified PKD signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A workflow for troubleshooting the in vivo inactivity of this compound.
Logical Relationships
Caption: Potential reasons for the in vivo inactivity of this compound.
References
- 1. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small molecule inhibitor this compound inhibits cytokine storm syndrome in a mouse model of lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing CRT0066101 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Protein Kinase D (PKD) inhibitor, CRT0066101, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific pan-inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases, which includes PKD1, PKD2, and PKD3. By inhibiting PKD, this compound can modulate various cellular processes, including cell proliferation, survival, and migration. It has been shown to have anti-tumor activity in various cancer models.
Q2: Does this compound inhibit PRKAA1/AMPK?
A2: Current research suggests that this compound does not directly inhibit PRKAA1/AMPK. In fact, by inhibiting PKD1, this compound may actually restore AMPK signaling in certain contexts, such as in muscle cells to abolish insulin (B600854) resistance.[1] The primary target of this compound is the PKD family. Therefore, observed phenotypes in your experiments are more likely attributable to the inhibition of PKD signaling.
Q3: What are the known toxicities of this compound in animal models?
A3: Preclinical studies in various animal models, primarily mice, have shown that this compound is generally well-tolerated at therapeutic doses.[1][2] Reports frequently state that there are "no significant side effects" or "no apparent side effects" observed during treatment.[1][2]
Q4: What is the maximum tolerated dose (MTD) of this compound in mice?
A4: The maximum tolerated dose (MTD) of this compound in nude mice has been established at 80 mg/kg/day when administered orally.[2] At this dose, no significant signs of toxicity or changes in body weight were observed in a pancreatic cancer xenograft model.[2]
Troubleshooting Guide
Issue 1: Unexpected Animal Morbidity or Weight Loss
Possible Cause 1: Dose Exceeds Tolerated Limits
While the established MTD is 80 mg/kg/day in mice, this can vary depending on the animal strain, age, health status, and the specific experimental conditions.
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check all calculations for dose preparation and administration volume.
-
Review Dosing Regimen: If administering doses higher than the reported MTD, consider a dose de-escalation study to determine the optimal dose for your specific model.
-
Monitor Animal Health: Implement a comprehensive health monitoring plan, including daily body weight measurements, clinical observations (e.g., changes in posture, activity, grooming), and food/water intake.
-
Consider Formulation: Ensure the vehicle used for drug formulation is appropriate and well-tolerated by the animals. A common vehicle for this compound is 5% dextrose administered by oral gavage.[2]
Possible Cause 2: Off-Target Effects
Like many kinase inhibitors, this compound may have off-target effects at higher concentrations.[1] While specific off-target toxicities for this compound are not well-documented, general side effects of kinase inhibitors can include endocrine disruptions.
Troubleshooting Steps:
-
Dose-Response Assessment: If toxicity is suspected, perform a dose-response study to determine if the adverse effects are dose-dependent.
-
Pathological Analysis: In case of significant morbidity, consider conducting a necropsy and histopathological analysis of major organs to identify any potential target organ toxicity.
Issue 2: Inconsistent or Lack of Efficacy
Possible Cause 1: Suboptimal Dosing or Bioavailability
Troubleshooting Steps:
-
Confirm Dosing: Ensure accurate and consistent administration of the planned dose.
-
Pharmacokinetic (PK) Analysis: If feasible, conduct a pilot PK study to determine the plasma concentrations of this compound in your animal model to ensure adequate exposure.
-
Review Administration Route: Oral gavage is a common and effective route of administration for this compound.[2] Ensure proper technique to avoid administration errors.
Possible Cause 2: Model-Specific Resistance
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression and activity of PKD isoforms in your specific tumor model or cell line.
-
In Vitro Validation: Confirm the sensitivity of your cells to this compound in vitro before moving to in vivo experiments.
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Study Type | Reference |
| Maximum Tolerated Dose (MTD) | 80 mg/kg/day | Mouse (nude) | Oral gavage | Xenograft | [2] |
| Observation at MTD | No signs of toxicity, stable body weights | Mouse (nude) | Oral gavage | Xenograft | [2] |
Experimental Protocols
Pancreatic Cancer Xenograft Model in Mice
This protocol is adapted from a study investigating the in vivo efficacy of this compound.[2]
-
Animal Model: Athymic nude mice (nu/nu).
-
Cell Line: Panc-1 human pancreatic cancer cells.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 Panc-1 cells in a suitable buffer (e.g., PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a predetermined size (e.g., average area of 0.3 cm²), measured using calipers.
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Formulation:
-
Vehicle (Control): 5% dextrose in water.
-
This compound: Dissolve in 5% dextrose to the desired concentration (e.g., for an 80 mg/kg dose).
-
-
Dosing Regimen:
-
Administration: Administer the vehicle or this compound solution once daily via oral gavage.
-
Duration: Continue treatment for a specified period (e.g., 24 days) or until tumors in the control group reach a predetermined endpoint.
-
-
Efficacy and Toxicity Monitoring:
-
Tumor Measurement: Measure tumor dimensions every 2-3 days with calipers.
-
Body Weight: Record the body weight of each animal daily or every 2-3 days to monitor for signs of toxicity.
-
Clinical Observations: Monitor the general health and behavior of the animals daily.
-
Visualizations
Caption: this compound inhibits the PKD signaling pathway.
Caption: Indirect effect of this compound on AMPK signaling.
Caption: Experimental workflow for in vivo studies.
References
unexpected phenotypes observed with CRT0066101
Welcome to the technical support center for CRT0066101. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting guidance for experiments involving this potent, orally bioavailable pan-Protein Kinase D (PKD) inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing significant anti-inflammatory effects with this compound in our lung injury model. Is this an expected outcome?
A1: Yes, this is an increasingly recognized effect of this compound. While initially developed as an anti-cancer agent, studies have shown that this compound can exert significant anti-inflammatory effects. For instance, in a mouse model of lipopolysaccharide (LPS)-induced lung injury, this compound was found to have a protective effect by inhibiting the production of proinflammatory cytokines.[1] This is believed to be regulated by the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88) signaling pathway.[1] this compound has also been shown to inhibit the formation of the NLRP3 inflammasome.[1] Therefore, observing anti-inflammatory phenotypes is consistent with its mechanism of action beyond cancer cell lines.
Q2: Our research focuses on triple-negative breast cancer (TNBC), and we've seen G1 phase cell cycle arrest after this compound treatment, which is different from the G2/M arrest reported in other cancer types. Is this a known discrepancy?
A2: Yes, the cell cycle arrest phase induced by this compound can be cell-type specific. While G2/M arrest is reported in bladder cancer[2][3], studies in TNBC have indeed shown that this compound can induce G1-phase cell cycle arrest and increase apoptosis.[4][5] This differential effect is likely due to the varying downstream signaling networks in different cancer types. In TNBC, the anti-tumor effect of this compound has been linked to the inhibition of phosphorylation of key cancer-driving factors such as MYC, MAPK1/3, AKT, and YAP.[4][5]
Q3: We have observed changes in the phosphorylation of proteins not directly downstream of PKD, such as AKT and MAPK. Is this indicative of off-target effects?
A3: While off-target effects are a possibility with any kinase inhibitor, the observed changes in AKT and MAPK phosphorylation are likely a consequence of inhibiting PKD-mediated signaling networks.[6] A comparative phosphoproteomic analysis in breast cancer cells treated with this compound revealed that its anti-cancer effects involve a complex network of multiple pathways.[4] Specifically, this compound has been shown to decrease the phosphorylation of MAPK1/3 on Thr202 and Tyr204 and phosphor-AKT on Ser473.[5] This suggests that PKD inhibition by this compound can indirectly modulate the activity of other crucial signaling pathways involved in cell proliferation and survival.
Q4: We are seeing reduced secretion of certain proteins from our cells treated with this compound. Is this a documented effect?
A4: Yes, PKD is known to be involved in the regulation of the cellular secretory pathway. Therefore, it is expected that its inhibition would affect protein secretion. One study on triple-negative breast cancer cell lines found that this compound treatment led to a decrease in the secretion of several proteins involved in extracellular matrix organization and cell adhesion.[7] However, it is important to note that for some proteins, it can be difficult to distinguish between a direct effect of PKD inhibition and potential off-target effects without further validation, such as through PKD knockdown experiments.[7]
Troubleshooting Guides
Problem: Inconsistent IC50 values for this compound in our cell proliferation assays.
Troubleshooting Steps:
-
Confirm PKD Expression Levels: The sensitivity of cancer cell lines to this compound can correlate with the expression levels of PKD isoforms (PKD1, PKD2, and PKD3).[8][9] It is advisable to characterize the endogenous PKD expression in your cell lines via Western blot or qPCR. Cell lines with moderate to high PKD expression are generally more sensitive.[8]
-
Review Dosing and Treatment Duration: The half-maximal inhibitory concentration (IC50) is dependent on the duration of treatment. For example, in bladder cancer cell lines, IC50 values were determined at day 4.[2] Ensure your experimental endpoint is consistent and allows sufficient time for the compound to exert its anti-proliferative effects.
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Check Compound Stability and Solubility: this compound is typically dissolved in DMSO for in vitro use.[8] Ensure that the DMSO stock is fresh and that the final concentration of DMSO in your cell culture medium is low and consistent across all treatments to avoid solvent-induced artifacts. The solubility of this compound can be affected by moisture-absorbing DMSO.[8]
Problem: Observing unexpected cell morphology changes or toxicity at low concentrations.
Troubleshooting Steps:
-
Evaluate Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration range for your experiments.
-
Assess Potential Off-Target Effects: At higher concentrations (typically above 1 µM), like most kinase inhibitors, this compound may exhibit activity against other protein kinases.[6][10] If you are observing unexpected phenotypes, consider cross-referencing your results with known off-targets of similar kinase inhibitors or performing experiments at a lower concentration range.
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Control for Confounding Factors: Ensure that other experimental conditions, such as cell density and media composition, are consistent, as these can influence cellular responses to drug treatment.
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| Panc-1 | Pancreatic Cancer | 1 | Not Specified | [8][9] |
| T24T | Bladder Cancer | 0.3333 | 4 days | [2] |
| T24 | Bladder Cancer | 0.4782 | 4 days | [2] |
| UMUC1 | Bladder Cancer | 0.4796 | 4 days | [2] |
| TCCSUP | Bladder Cancer | 1.4300 | 4 days | [2] |
Table 2: Biochemical IC50 Values of this compound for PKD Isoforms
| PKD Isoform | IC50 (nM) | Reference |
| PKD1 | 1 | [10][11] |
| PKD2 | 2.5 | [10][11] |
| PKD3 | 2 | [10][11] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (Based on Bladder Cancer Studies)
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Cell Seeding: Plate bladder cancer cells (e.g., T24, UMUC1) in 96-well plates at a density of 5,000 cells per well in their appropriate growth medium.
-
Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.625–20 µM).[2] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 or 96 hours.
-
Viability Assessment: Use a Cell Counting Kit-8 (CCK-8) or MTS assay according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Phosphorylated Proteins
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Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentration and for the appropriate duration.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins of interest (e.g., p-AKT(S473), p-MAPK1/3(T202/Y204)) overnight at 4°C.[4]
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies against the total proteins to assess loading controls.
Visualizations
Caption: this compound inhibits PKD, affecting multiple downstream signaling pathways.
Caption: Troubleshooting workflow for inconsistent IC50 values with this compound.
References
- 1. Small molecule inhibitor this compound inhibits cytokine storm syndrome in a mouse model of lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer [pubmed.ncbi.nlm.nih.gov]
- 5. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 6. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase D drives the secretion of invasion mediators in triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 11. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
Technical Support Center: Understanding the Impact of Serum on CRT0066101 Activity
A-Z Guide for Researchers
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing CRT0066101 in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, particularly concerning the influence of serum on the inhibitor's performance.
Initial Clarification: this compound is a Protein Kinase D (PKD) Inhibitor
It is important to note that this compound is a potent and selective inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases, with IC50 values in the low nanomolar range for PKD1, PKD2, and PKD3.[1][2] It is not a PRMT5 inhibitor. This guide will focus on the activity of this compound as a PKD inhibitor and the general principles of how serum can impact the activity of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, orally bioavailable, small molecule inhibitor that targets all three isoforms of Protein Kinase D (PKD1, PKD2, and PKD3).[1][2][3] It exerts its effects by blocking the catalytic activity of PKD, which in turn inhibits downstream signaling pathways involved in cell proliferation, survival, migration, and apoptosis.[4][5]
Q2: How does the presence of serum in cell culture media affect the apparent activity of this compound?
A2: Serum contains a high concentration of proteins, most notably albumin. Small molecule inhibitors like this compound can bind to these serum proteins. This binding sequesters the inhibitor, reducing the concentration of the free, unbound drug that is available to enter the cells and interact with its target, PKD.[6] This typically results in a rightward shift of the dose-response curve and a higher apparent IC50 value in cell-based assays compared to biochemical assays that lack serum proteins. One study has shown that this compound is effective at inhibiting both basal and serum-stimulated cell proliferation, indicating its activity in a serum-containing environment.[4]
Q3: I am observing a significant discrepancy between the IC50 value of this compound in my biochemical assay versus my cell-based assay. What could be the cause?
A3: This is a common observation for many small molecule inhibitors. The primary reason is often high serum protein binding in your cell culture medium, as explained in Q2. Other contributing factors could include poor cell permeability of the compound, active efflux of the inhibitor from the cells by transporters, or rapid metabolism of the compound within the cells.
Q4: Can this compound affect signaling pathways other than the one directly downstream of PKD?
A4: While this compound is highly selective for PKD isoforms, it's important to remember that signaling pathways are interconnected.[1] By inhibiting PKD, this compound can indirectly affect other pathways that are regulated by or crosstalk with PKD signaling, such as the MAPK/ERK and NF-κB pathways.[4][7]
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected this compound activity in cell-based assays.
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Potential Cause: High serum protein binding reducing the effective concentration of the inhibitor.
-
Troubleshooting Steps:
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Perform a Serum Concentration Matrix: Test the activity of this compound in cell culture media containing different concentrations of fetal bovine serum (FBS), for example, 10%, 5%, 2%, and 0.5%. This will help you understand the extent to which serum affects the inhibitor's potency in your specific cell line.
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Serum Starvation Prior to Treatment: For short-term experiments, you can serum-starve your cells for a few hours before adding this compound in a low-serum or serum-free medium. This can increase the apparent potency but may also affect cell health and signaling.
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Use Serum-Free Media: If your cell line can be maintained in a defined serum-free medium, this will eliminate the variable of serum protein binding.
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Measure Free Concentration: For advanced studies, you can measure the unbound concentration of this compound in your cell culture medium using techniques like equilibrium dialysis.
-
Issue 2: High variability in experimental replicates.
-
Potential Cause: Inconsistent experimental conditions.
-
Troubleshooting Steps:
-
Standardize Cell Seeding and Growth: Ensure uniform cell density and health across all wells and experiments.
-
Consistent Serum Lots: Use the same lot of FBS for a set of experiments, as protein composition can vary between lots.
-
Accurate Pipetting: Use calibrated pipettes and proper techniques to ensure accurate and consistent inhibitor concentrations.
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Plate Uniformity: Be mindful of "edge effects" on microplates. It is good practice to not use the outer wells for experimental conditions or to fill them with media to maintain humidity.
-
Data Presentation
Table 1: Impact of Serum on Inhibitor Potency (Hypothetical Data)
This table illustrates the typical effect of increasing serum concentration on the IC50 value of a small molecule inhibitor.
| Serum Concentration (%) | Apparent IC50 (nM) | Fold Shift in IC50 |
| 0 (Biochemical Assay) | 2.5 | 1.0 |
| 1 | 15 | 6.0 |
| 5 | 75 | 30.0 |
| 10 | 200 | 80.0 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell-Based Proliferation Assay with Varying Serum Concentrations
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Cell Seeding: Seed your target cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in culture media with varying percentages of FBS (e.g., 10%, 5%, 2%, 0.5%). Include a vehicle control (e.g., DMSO) for each serum concentration.
-
Cell Treatment: Remove the overnight culture medium and add the media containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your cell line's doubling time (e.g., 48-72 hours).
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Proliferation Assay: Measure cell proliferation using a standard method such as MTT, resazurin, or a direct cell counting method.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration for each serum condition. Use a non-linear regression model to calculate the IC50 value for each serum concentration.
Protocol 2: Equilibrium Dialysis for Measuring Serum Protein Binding
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Apparatus Setup: Use a commercially available equilibrium dialysis apparatus (e.g., RED device) with a semipermeable membrane that allows free drug to pass through but retains proteins.
-
Sample Preparation: Add a known concentration of this compound to a solution of human or bovine serum albumin at a physiological concentration, or to whole serum, in one chamber (the donor chamber). Add protein-free buffer to the other chamber (the receiver chamber).
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Equilibration: Incubate the apparatus at 37°C with gentle shaking to allow the unbound inhibitor to equilibrate across the membrane. The time to reach equilibrium should be determined empirically (typically 4-24 hours).
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Sample Collection: After incubation, collect samples from both the donor and receiver chambers.
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Quantification: Analyze the concentration of this compound in both chambers using a sensitive analytical method such as LC-MS/MS.
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Calculation: The concentration in the receiver chamber represents the free (unbound) drug concentration. The percentage of bound inhibitor can be calculated using the concentrations from both chambers.
Visualizations
Caption: Protein Kinase D (PKD) Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting workflow for investigating serum effects on inhibitor activity.
References
- 1. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
CRT0066101 degradation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using CRT0066101 in cell culture experiments.
Troubleshooting Guide
Researchers may encounter variability in the efficacy of this compound, which can sometimes be attributed to its degradation in cell culture media. This guide provides a systematic approach to identify and resolve potential stability issues.
Diagram: Troubleshooting Workflow for this compound Stability
Caption: Troubleshooting workflow for addressing this compound stability issues.
Frequently Asked Questions (FAQs)
Preparation and Storage
Q1: How should I prepare and store stock solutions of this compound?
A1: For long-term storage, this compound powder should be stored at -20°C, where it is stable for at least three years.[1] Stock solutions can be prepared in DMSO or water.[2][3] For optimal stability, aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1][4] Store stock solutions at -80°C for up to one year or at -20°C for up to one month.[1][4]
| Storage Condition | Duration |
| -20°C (Powder) | ≥ 3 years[1] |
| -80°C (in Solvent) | 1 year[1] |
| -20°C (in Solvent) | 1 month[1][4] |
Q2: What is the recommended solvent for this compound?
A2: this compound is soluble in both DMSO and water.[2][3] For cell-based assays, DMSO is a common solvent.[1][2] Ensure the final concentration of DMSO in your cell culture media is not toxic to your cells (typically ≤ 0.1%).
Q3: Can I store this compound diluted in cell culture media?
A3: It is not recommended to store this compound in cell culture media for extended periods. The stability of the compound in complex aqueous solutions like cell culture media has not been extensively characterized and may be influenced by components such as serum, pH, and temperature. For best results, prepare fresh dilutions in media for each experiment.
Experimental Design
Q4: I am not seeing the expected level of inhibition. Could this compound be degrading during my experiment?
A4: Yes, degradation during the experiment is a possibility, especially for longer incubation times. The in vivo terminal half-life in mice is approximately 60 minutes, which suggests that the compound is susceptible to metabolic degradation.[5][6] While not directly equivalent to cell culture conditions, it indicates a potential for instability. If you suspect degradation, consider the following:
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Replenish the media: For experiments lasting longer than 24 hours, consider replenishing the media with freshly prepared this compound.
-
Perform a time-course experiment: Assess the activity of this compound at different time points to determine its functional half-life in your specific experimental setup.
Q5: What factors in cell culture media could contribute to the degradation of this compound?
A5: Several factors can influence the stability of small molecules in cell culture media:
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Serum: Enzymes present in fetal bovine serum (FBS) or other sera can metabolize small molecules.
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pH: Changes in media pH can affect the stability of compounds.
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Light: Exposure to light can cause photodegradation of some molecules.
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Temperature: Higher temperatures (e.g., 37°C in an incubator) can accelerate degradation.
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Cellular metabolism: Cells themselves can metabolize the compound.
Q6: How does this compound exert its inhibitory effect?
A6: this compound is a potent and selective inhibitor of all protein kinase D (PKD) isoforms (PKD1, PKD2, and PKD3).[2][3] It functions by blocking the activation of PKD, which in turn inhibits downstream signaling pathways, such as the NF-κB pathway, that are involved in cell proliferation, survival, and migration.[5][7]
Diagram: this compound Signaling Pathway Inhibition
Caption: this compound inhibits PKD, blocking NF-κB activation and downstream effects.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture conditions using a functional readout (e.g., inhibition of a downstream target) or analytical methods (e.g., HPLC-MS).
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
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This compound
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Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
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Sterile, light-protected tubes
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37°C incubator
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Analytical equipment (HPLC-MS) or a cell-based functional assay
Methodology:
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Preparation of this compound Media Solutions:
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Prepare a concentrated stock solution of this compound in DMSO.
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Dilute the stock solution to the final working concentration (e.g., 1 µM) in your cell culture medium. Prepare separate solutions for media with and without serum.
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Include a "time zero" control by immediately processing a sample after preparation.
-
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Incubation:
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Aliquot the this compound-containing media into sterile, light-protected tubes.
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Incubate the tubes at 37°C.
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At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot for analysis.
-
-
Analysis:
-
Analytical Method (HPLC-MS):
-
Immediately freeze the collected aliquots at -80°C until analysis.
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Quantify the remaining concentration of this compound at each time point using a validated HPLC-MS method.
-
-
Functional Assay:
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Use the "aged" media containing this compound to treat cells.
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After a short incubation period (e.g., 1-2 hours), lyse the cells and measure the inhibition of a downstream target of PKD (e.g., phosphorylation of Hsp27) via Western blot or ELISA.
-
-
-
Data Analysis:
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Plot the concentration or functional activity of this compound against time.
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Calculate the half-life (t½) of the compound under each condition (with and without serum).
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Diagram: Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
interpreting variable IC50 values for CRT0066101
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CRT0066101, a potent inhibitor of Protein Kinase D (PKD).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, orally bioavailable, and selective pan-inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1] It inhibits all PKD isoforms, with IC50 values of 1 nM, 2.5 nM, and 2 nM for PKD1, PKD2, and PKD3, respectively.[2] this compound has also been identified as a potent inhibitor of PIM2 kinase with an IC50 of approximately 135.7 nM.[2] Its anti-cancer effects are mediated through the induction of apoptosis and cell cycle arrest.[1][3]
Q2: In which signaling pathways has this compound been shown to be active?
A2: this compound has been demonstrated to modulate several key signaling pathways implicated in cancer progression:
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Cell Cycle Regulation: It can induce cell cycle arrest at the G2/M phase in bladder cancer cells by affecting the Chk1/Cdc25C/CDK1 signaling pathway.[3] In triple-negative breast cancer (TNBC), it has been shown to cause G1-phase arrest.[4]
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Apoptosis: The compound triggers apoptosis in pancreatic and colorectal cancer cells, which is associated with an increase in cleaved PARP and activated caspase-3.[3]
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NF-κB Pathway: In pancreatic cancer, this compound attenuates PKD1-mediated NF-κB activation and the expression of NF-κB-dependent pro-survival proteins like survivin and cIAP-1.[1][2]
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MAPK and AKT Pathways: In TNBC, this compound has been shown to inhibit the phosphorylation of MAPK1/3 and AKT.[4]
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Hippo-YAP Pathway: The compound can also inhibit the phosphorylation of YAP in TNBC.[4]
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TLR4/MyD88 Pathway: In the context of inflammation, this compound has been shown to exert anti-inflammatory effects by inhibiting the TLR4/MyD88 signaling pathway.[5]
Q3: What are the reported IC50 values for this compound in cell-based assays?
A3: The IC50 values for this compound can vary significantly depending on the cell line and the assay conditions. Below is a summary of reported values:
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| T24T | Bladder Cancer | 0.3333 | 4 days |
| T24 | Bladder Cancer | 0.4782 | 4 days |
| UMUC1 | Bladder Cancer | 0.4796 | 4 days |
| TCCSUP | Bladder Cancer | 1.4300 | 4 days |
| Panc-1 | Pancreatic Cancer | 1 | Not Specified |
Table 1: Reported IC50 values of this compound in various cancer cell lines.[2][3]
Troubleshooting Guide: Interpreting Variable IC50 Values
Variable IC50 values for this compound are a common issue that can arise from several factors. This guide provides a structured approach to troubleshooting and ensuring reproducible results.
Problem: High variability in IC50 values between experiments.
Potential Causes & Solutions:
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Cell Line Health and Passage Number:
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Cause: Different passage numbers can lead to genetic drift and altered expression of target proteins. Cell health can also impact drug sensitivity.
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Solution: Use cell lines within a consistent and narrow passage number range. Regularly monitor cell morphology and doubling time to ensure consistency.
-
-
Assay Conditions:
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Cause: Variations in cell seeding density, incubation time, and serum concentration in the media can all affect the calculated IC50.
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Solution: Strictly standardize your protocol. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Use the same batch and concentration of serum for all related experiments.
-
-
Compound Handling and Storage:
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Cause: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles.
-
Solution: Aliquot the compound upon receipt to minimize freeze-thaw cycles. Store as recommended by the manufacturer, typically at -20°C. Prepare fresh dilutions from a stock solution for each experiment.
-
-
Assay Method:
-
Cause: Different cell viability assays (e.g., MTT, CellTiter-Glo, crystal violet) measure different cellular parameters (metabolic activity, ATP content, cell number) and can yield different IC50 values.
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Solution: Use the same assay method consistently. Be aware of the limitations of your chosen assay and how it might be affected by the compound's mechanism of action.
-
-
Data Analysis:
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Cause: The method of data normalization and the curve-fitting algorithm used can impact the final IC50 value.
-
Solution: Normalize your data to untreated controls (as 100% viability) and a background control (media only, as 0% viability). Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the dose-response curve.
-
Experimental Protocols
1. Cell Viability Assay (MTT-based)
This protocol is a general guideline for determining the IC50 of this compound in adherent cancer cell lines.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock of this compound at various concentrations by serial dilution.
-
Remove the media from the wells and add 100 µL of the appropriate this compound dilution. Include vehicle-only (e.g., DMSO) controls.
-
Incubate for the desired period (e.g., 72-96 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle control to determine the percentage of viability.
-
Plot the log of the this compound concentration against the percentage of viability and fit a sigmoidal dose-response curve to calculate the IC50.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the effect of this compound on the cell cycle distribution.
-
Cell Treatment:
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing.
-
Incubate at 4°C for at least 2 hours.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Visualizations
This compound signaling pathway.
Troubleshooting workflow for variable IC50 values.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 5. Small molecule inhibitor this compound inhibits cytokine storm syndrome in a mouse model of lung injury - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor cell permeability of CRT0066101
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting issues related to the poor cell permeability of CRT0066101, a potent pan-inhibitor of Protein Kinase D (PKD).
Frequently Asked Questions (FAQs)
Q1: Why is the IC50 value of this compound in my cell-based assay significantly higher than the reported biochemical IC50?
A: This is a commonly observed phenomenon and is primarily attributed to the poor cell permeability of this compound. A biochemical assay measures the direct inhibition of purified PKD enzymes in a cell-free system, where the inhibitor has unrestricted access to its target. In contrast, a cell-based assay requires the compound to cross the cell membrane to reach its intracellular target.
The physicochemical properties of this compound, specifically its high Topological Polar Surface Area (TPSA) of 102 Ų, suggest that its ability to passively diffuse across the lipid bilayer of the cell membrane is likely a limiting factor.[1] This poor uptake results in a lower intracellular concentration of the inhibitor compared to the concentration added to the culture medium, thus requiring a much higher external concentration to achieve a biological effect. This discrepancy can be significant, with some studies showing a more than 1000-fold difference between the biochemical and cellular potencies.[1]
Q2: What are the typical effective concentrations or IC50 values for this compound in cellular assays?
A: The cellular IC50 values for this compound vary depending on the cell line, the endpoint being measured (e.g., proliferation, apoptosis, target phosphorylation), and the assay duration. While its biochemical IC50 values against PKD isoforms are in the low nanomolar range, its cellular effects are typically observed in the micromolar range.[1]
| Cell Line | Assay Type | Reported IC50 / Effective Concentration | Reference |
| Panc-1 | Proliferation (BrdU) | ~1 µM | [2][3] |
| Panc-1 | Apoptosis Induction | 6-10 fold induction at 1-5 µM | [3][4] |
| Panc-1, Panc-28 | Inhibition of pS916-PKD1/2 | Effective at 5 µM | [2][4] |
| Multiple Pancreatic Cancer Cells | Cell Proliferation | Significant reduction | [2] |
| Triple-Negative Breast Cancer (TNBC) Cells | Proliferation | Inhibition observed | [5][6] |
| Bladder Cancer Cells | Proliferation | Inhibition observed | [7] |
Q3: How can I confirm that the lack of effect in my experiment is due to poor permeability and not an inactive compound?
A: A target engagement assay using transiently permeabilized cells is an excellent control. By using a mild detergent like digitonin (B1670571) or saponin, you can create pores in the plasma membrane, allowing this compound to bypass the permeability barrier and directly access its intracellular target, PKD.
If you observe potent inhibition of PKD activity (e.g., a decrease in PKD autophosphorylation at Ser916) in permeabilized cells but not in intact cells treated with the same concentration, it strongly indicates that the issue is cell permeability.
Q4: What immediate troubleshooting steps can I take if I suspect a permeability issue is affecting my results?
A: Before exploring advanced methods, ensure your basic experimental setup is optimized:
-
Compound Solubility: Although this compound is soluble in DMSO, ensure it does not precipitate when diluted into your aqueous cell culture medium. Visually inspect for any cloudiness. Prepare fresh dilutions for each experiment.
-
Solvent Concentration: Keep the final DMSO concentration consistent across all treatments and ensure it is at a non-toxic level for your cells (typically ≤ 0.1%).
-
Incubation Time: Poorly permeable compounds may require longer incubation times to accumulate inside the cell to a sufficient concentration. Consider extending the treatment duration (e.g., 24, 48, or 72 hours), monitoring for any secondary effects or compound degradation.
-
Cell Health and Density: Ensure cells are healthy and in the exponential growth phase. Overly confluent or stressed cells can have altered membrane integrity and drug responses.
Q5: What advanced strategies can I use to improve the intracellular delivery of this compound in my cell culture experiments?
A: Several strategies can be employed to enhance the delivery of poorly permeable compounds in a research setting:
-
Transient Permeabilization: As mentioned above, using agents like digitonin can be effective, but this is typically for short-term endpoint assays (e.g., signaling studies) as it is toxic over long periods.
-
Formulation with Permeation Enhancers: While more common in drug development, some principles can be applied. Using lipid-based formulations or complexation agents like cyclodextrins may improve bioavailability in specific experimental systems.[8][9][10]
-
Co-treatment with Efflux Pump Inhibitors: If active efflux is contributing to the low intracellular concentration, co-incubation with a broad-spectrum efflux pump inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) could potentially increase the intracellular accumulation of this compound. This would need to be carefully controlled to account for off-target effects of the inhibitor.
Troubleshooting Guide
This guide provides a logical workflow for diagnosing and solving issues related to the efficacy of this compound in cell-based experiments.
Caption: A logical workflow for troubleshooting this compound experiments.
Key Signaling Pathway
This compound acts by directly inhibiting the catalytic activity of PKD family kinases (PKD1, PKD2, PKD3). This blockade prevents the phosphorylation of downstream substrates, thereby disrupting signaling pathways that control cell proliferation, survival, and migration.
Caption: Simplified PKD signaling pathway inhibited by this compound.
Experimental Protocols
Protocol 1: Western Blot for PKD Target Engagement
This protocol is designed to measure the phosphorylation of a known PKD substrate as a direct readout of intracellular this compound activity.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for the optimized duration (e.g., 2, 6, or 24 hours).
-
Lysis: Wash cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape cells and incubate the lysate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a phosphorylated PKD target (e.g., anti-phospho-PKD (Ser916) or anti-phospho-Hsp27 (Ser82)) overnight at 4°C.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed for total PKD, total Hsp27, or a loading control like GAPDH or β-actin.
Protocol 2: Cell Viability Assay (MTT or equivalent)
This protocol measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density. Allow cells to adhere overnight.
-
Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 48, 72, or 96 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Detection:
-
For MTT assays: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer (e.g., DMSO or a detergent-based solution) and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
For Luminescence-based assays (e.g., CellTiter-Glo®): Allow the plate to equilibrate to room temperature. Add the reagent according to the manufacturer's instructions, mix, and incubate to stabilize the luminescent signal.
-
-
Measurement: Read the absorbance (for MTT) or luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the results as percent viability versus log[concentration] and use a non-linear regression model to calculate the IC50 value.
Protocol 3: Permeabilized Cell Assay for Target Engagement
This protocol is a control experiment to confirm this compound can inhibit its target if it bypasses the cell membrane.
-
Cell Culture: Grow cells on plates to 80-90% confluency.
-
Permeabilization: Wash cells gently with a warm buffer (e.g., PBS with calcium and magnesium). Aspirate and add a buffer containing a low concentration of digitonin (e.g., 25-50 µg/mL). Incubate for 5-10 minutes at room temperature. The optimal concentration and time should be determined empirically to permeabilize the plasma membrane without lysing the cells.
-
Treatment: Remove the permeabilization buffer. Immediately add a buffer containing the desired concentrations of this compound and an ATP source (as ATP will leak from permeabilized cells). Incubate for a short period (e.g., 30-60 minutes).
-
Lysis and Analysis: Immediately wash the cells with ice-cold PBS and proceed with cell lysis and Western blotting as described in Protocol 1 to analyze the phosphorylation status of PKD targets.
References
- 1. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 7. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
minimizing CRT0066101 precipitation in aqueous solutions
Welcome to the technical support center for CRT0066101, a potent and selective inhibitor of the Protein Kinase D (PKD) family. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor that potently targets all isoforms of Protein Kinase D (PKD): PKD1, PKD2, and PKD3, with IC50 values in the low nanomolar range (1 nM for PKD1, 2.5 nM for PKD2, and 2 nM for PKD3).[1][2][3][4] It exhibits high selectivity for PKD over a wide range of other protein kinases.[2] this compound has demonstrated anti-tumor activity in various cancer models, including pancreatic, breast, and bladder cancer, by inhibiting cell proliferation and inducing apoptosis.[5][6][7][8]
Q2: There appears to be conflicting information regarding the solubility of this compound in water. Can you clarify?
The solubility of this compound can be described in two ways, which may explain the apparent discrepancies. As a dihydrochloride (B599025) salt, this compound is highly soluble in water, with some suppliers indicating a solubility of up to 100 mM.[1] However, in the context of buffered aqueous solutions used for cell culture and other biological assays (e.g., PBS at pH 7.2), its solubility is significantly lower.[9] For these applications, this compound is considered sparingly soluble, and direct dissolution in aqueous buffers can lead to precipitation.[9] Therefore, a common practice is to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[9]
Q3: What is the recommended solvent for preparing stock solutions of this compound?
For preparing high-concentration stock solutions, 100% DMSO is the recommended solvent.[9][10] this compound is soluble in DMSO at concentrations of 20 mM or higher.[2] These stock solutions can then be serially diluted into aqueous experimental media.
Q4: How should I store this compound and its stock solutions?
The solid form of this compound should be stored at -20°C under desiccating conditions.[1][9] DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for about a month or at -80°C for up to a year.[10][11] It is not recommended to store aqueous solutions for more than one day.[9]
Troubleshooting Guide: Minimizing this compound Precipitation
Precipitation of this compound in your experiments can lead to inaccurate and irreproducible results. The following guide provides detailed protocols and tips to help you avoid this common issue.
Issue 1: Precipitate forms immediately upon diluting DMSO stock into aqueous media.
This is a common problem when the concentration of this compound in the final aqueous solution exceeds its solubility limit.
Solution: Optimized Dilution Protocol
-
Pre-warm your aqueous medium: Before adding the this compound stock, warm your cell culture medium or buffer to the experimental temperature (e.g., 37°C).[12]
-
Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions. For example, to reach a final concentration of 1 µM from a 10 mM DMSO stock, first, create an intermediate dilution in your aqueous medium.
-
Vortex/mix during dilution: When adding the DMSO stock to the aqueous medium, ensure the solution is being gently vortexed or mixed to promote rapid and uniform dispersion. This prevents localized high concentrations that can trigger precipitation.
-
Limit DMSO concentration: Keep the final concentration of DMSO in your experimental medium as low as possible (typically below 0.5%) to avoid solvent-induced artifacts.
Issue 2: Precipitate appears over time during incubation.
This can be due to several factors including temperature shifts, pH changes in the medium, or interactions with media components.
Solution: Experimental Best Practices
-
pH Stability: Ensure your cell culture medium is adequately buffered for the incubator's CO2 environment to maintain a stable pH.[12]
-
Temperature Consistency: Maintain a constant temperature throughout your experiment. Temperature fluctuations can affect the solubility of the compound.[12]
-
Media Compatibility: Be aware that components in complex media (e.g., serum proteins) can sometimes interact with the compound. If precipitation persists, consider testing the compound's stability in your specific medium over the duration of the experiment.[12]
Issue 3: Precipitate is observed after thawing a frozen stock solution.
This compound may precipitate out of the DMSO stock solution during freeze-thaw cycles.
Solution: Proper Stock Solution Handling
-
Aliquot stock solutions: Prepare single-use aliquots of your high-concentration DMSO stock to minimize the number of freeze-thaw cycles.[10][12]
-
Re-dissolve before use: If you observe precipitate in a thawed stock, gently warm the vial to 37°C and vortex thoroughly to ensure the compound is fully re-dissolved before making your working solutions.[12]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Reference(s) |
| Water (as dihydrochloride salt) | 100 mM | [1] |
| DMSO | 20 mM | [2] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [9] |
Table 2: IC50 Values of this compound for PKD Isoforms
| Isoform | IC50 (nM) | Reference(s) |
| PKD1 | 1 | [1][2][3][4] |
| PKD2 | 2.5 | [1][2][3][4] |
| PKD3 | 2 | [1][2][3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Dispense into single-use aliquots and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw an aliquot of the this compound DMSO stock solution and pre-warm the cell culture medium to 37°C.
-
Prepare the highest concentration of your working solution by adding the DMSO stock to the pre-warmed medium while gently vortexing. Ensure the final DMSO concentration is below 0.5%.
-
Perform serial dilutions from this highest concentration to prepare the other desired concentrations for your experiment.
-
Use the prepared working solutions immediately.
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: General experimental workflow for using this compound.
References
- 1. This compound, protein kinase D inhibitor (CAS 1883545-60-5) | Abcam [abcam.com]
- 2. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 6. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 8. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle for PKD Inhibition: Small Molecule Inhibitor CRT0066101 Versus CRISPR-Cas9 Knockout
For researchers in oncology and drug development, the Protein Kinase D (PKD) family of serine/threonine kinases has emerged as a compelling therapeutic target. Two powerful tools to interrogate and inhibit PKD function are the small molecule inhibitor CRT0066101 and the precision of CRISPR-Cas9 gene editing. This guide provides a comprehensive comparison of their effects, supported by experimental data and detailed protocols, to aid scientists in selecting the optimal approach for their research needs.
This guide will delve into the specifics of this compound, a potent pan-PKD inhibitor, and compare its pharmacological effects to the genetic ablation of PKD isoforms using CRISPR-Cas9. We will explore their impact on key cellular processes, including proliferation and apoptosis, and provide the necessary experimental details to replicate and build upon these findings.
At a Glance: this compound vs. CRISPR-Cas9 Knockout of PKD
| Feature | This compound | CRISPR-Cas9 Knockout of PKD |
| Mechanism of Action | Reversible, ATP-competitive inhibition of the catalytic activity of all three PKD isoforms (PKD1, PKD2, and PKD3). | Permanent disruption of the gene sequence, leading to a complete and irreversible loss of protein expression. |
| Target Specificity | Pan-PKD inhibitor with high selectivity against a broad panel of other kinases.[1] | Highly specific to the targeted PKD isoform(s) based on the guide RNA sequence. Off-target effects are a consideration. |
| Temporal Control | Acute, reversible inhibition. Effects are present only as long as the compound is bioavailable. | Permanent and heritable knockout of the gene. |
| Phenotypic Outcome | Dose-dependent reduction in cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer cell lines.[2][3][4] | Increased apoptosis and reduced proliferation in some cancer cell lines. In the context of polycystic kidney disease, knockout leads to cyst formation.[5][6][7] |
| Key Advantages | Orally bioavailable and effective in vivo.[2] Allows for the study of acute protein kinase inhibition. | Provides a "clean" genetic model for studying the complete loss of protein function. |
| Key Limitations | Potential for off-target effects, though shown to be highly selective.[1] Does not distinguish between the functions of individual PKD isoforms. | Irreversible genetic modification. Potential for off-target mutations. Does not model the effects of partial or temporary inhibition. |
Quantitative Comparison of Effects
The following tables summarize the quantitative data on the effects of this compound and CRISPR-Cas9 knockout of PKD on cell proliferation and apoptosis.
Table 1: Effect on Cell Proliferation (IC50 Values for this compound)
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| Panc-1 | Pancreatic Cancer | 1 | [2][4] |
| T24T | Bladder Cancer | 0.3333 | [3] |
| T24 | Bladder Cancer | 0.4782 | [3] |
| UMUC1 | Bladder Cancer | 0.4796 | [3] |
| TCCSUP | Bladder Cancer | 1.4300 | [3] |
Table 2: Effect on Apoptosis
| Method | Cell Line/Model | Effect on Apoptosis | Quantitative Data | Reference |
| This compound | Panc-1 (Pancreatic Cancer) | Induction of apoptosis | 6-10 fold induction of cleaved caspase-3 | [2][4] |
| This compound | Triple-Negative Breast Cancer Cells | Increased apoptosis | Data descriptive | [8] |
| CRISPR-Cas9 Knockout of PKD1 | Pkd1-/- cyst cells in vivo | Increased susceptibility to apoptosis | Data descriptive | [5] |
| CRISPR-Cas9 Knockout of PKD1 | Pkd1-/-/- /LZ+ chimeric mice | JNK-mediated apoptosis of Pkd1+/+ cells | Data descriptive |
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the PKD signaling pathway, the mechanism of this compound, and the CRISPR-Cas9 knockout workflow.
Caption: The Protein Kinase D (PKD) signaling pathway is activated by G-protein coupled receptors (GPCRs).
Caption: this compound acts as a competitive inhibitor at the ATP-binding pocket of PKD.
Caption: The CRISPR-Cas9 workflow for generating a gene knockout.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for key assays are provided below.
CRISPR-Cas9 Mediated Knockout of PKD1, PKD2, and PKD3 (Triple Knockout)
This protocol provides a general framework for generating a triple knockout of PKD1, PKD2, and PKD3 in a cancer cell line using CRISPR-Cas9. Specific details may need to be optimized for the chosen cell line.
Materials:
-
HEK293T or other suitable cancer cell line
-
Lentiviral vectors expressing Cas9 and guide RNAs (gRNAs) targeting PKD1, PKD2, and PKD3
-
Lipofectamine 3000 (or other suitable transfection reagent)
-
Puromycin (B1679871) (or other selection antibiotic)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
6-well plates
-
PCR reagents
-
Sanger sequencing service
Procedure:
-
gRNA Design and Cloning:
-
Design three to four unique gRNAs targeting exons of human PKD1, PKD2, and PKD3 using a CRISPR design tool.
-
Synthesize and clone the gRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral vector containing the gRNA/Cas9 cassette and packaging plasmids using Lipofectamine 3000.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
-
Transduction of Target Cells:
-
Seed the target cancer cell line in 6-well plates.
-
Transduce the cells with the collected lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
-
Selection of Knockout Cells:
-
48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.
-
Maintain the selection for 7-10 days until non-transduced cells are eliminated.
-
-
Verification of Knockout:
-
Genomic DNA Extraction: Isolate genomic DNA from the selected cell population.
-
PCR Amplification: Amplify the genomic regions targeted by the gRNAs.
-
Sanger Sequencing: Sequence the PCR products to confirm the presence of insertions or deletions (indels) that result in frameshift mutations.
-
Western Blot Analysis: Confirm the absence of PKD1, PKD2, and PKD3 protein expression.
-
Cell Proliferation Assay (MTT Assay)
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control. For CRISPR knockout cells, compare them to wild-type control cells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
6-well plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control. For CRISPR knockout cells, compare them to wild-type cells.
-
Cell Harvesting: After the desired treatment period, harvest both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot for Phosphorylated Proteins
Materials:
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., phospho-PKD, total PKD, phospho-downstream targets)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Conclusion
Both this compound and CRISPR-Cas9 knockout are invaluable tools for studying the role of PKD in cancer and other diseases. This compound offers a rapid and reversible means to assess the consequences of pan-PKD inhibition, with demonstrated in vivo efficacy. CRISPR-Cas9, on the other hand, provides a permanent and highly specific genetic model to dissect the function of individual PKD isoforms. The choice between these two powerful techniques will ultimately depend on the specific research question, the desired level of temporal and isoform-specific control, and the experimental system being utilized. By understanding the distinct advantages and limitations of each approach, researchers can make informed decisions to advance our understanding of PKD signaling and develop novel therapeutic strategies.
References
- 1. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Mechanisms of Epigenetic Regulation, Inflammation, and Cell Death in ADPKD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
A Comparative Guide to the Pan-PKD Inhibitor CRT0066101 and Isoform-Specific Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CRT0066101, a potent pan-inhibitor of Protein Kinase D (PKD), with other notable PKD inhibitors, including those with varying isoform specificity. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool for their studies of PKD signaling and its role in various diseases, particularly cancer.
Introduction to Protein Kinase D (PKD)
The Protein Kinase D (PKD) family, comprising PKD1, PKD2, and PKD3, is a class of serine/threonine kinases that play a crucial role in a multitude of cellular processes. These include signal transduction, cell proliferation, differentiation, apoptosis, and membrane trafficking.[1] Dysregulation of PKD signaling is implicated in the progression of several diseases, most notably cancer, where it can promote tumor growth, angiogenesis, and metastasis.[2][3] Consequently, inhibitors of PKD are valuable research tools and potential therapeutic agents.
This compound has emerged as a highly potent, selective, and orally bioavailable pan-PKD inhibitor, targeting all three isoforms with high efficacy.[2][4] This guide compares its performance characteristics against other inhibitors that exhibit different inhibitory profiles.
Inhibitor Profiles and In Vitro Potency
The primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of substance required to inhibit a given biological process by 50%. A lower IC50 value indicates a higher potency.
This compound: This compound is a potent pan-PKD inhibitor with IC50 values in the low nanomolar range for all three isoforms.[4][5] It demonstrates high selectivity for the PKD family over a broad panel of other protein kinases.[4] Its mechanism of action involves blocking the catalytic activity of PKD, thereby preventing the phosphorylation of downstream substrates.[6][7] This leads to the inhibition of critical cancer-related signaling pathways, including NF-κB, MAPK, and AKT.[2][8]
Alternative PKD Inhibitors: For comparison, several other small molecule inhibitors of PKD have been developed. These compounds vary in their potency and selectivity across the PKD isoforms.
-
kb-NB142-70: A potent PKD inhibitor that also targets all three isoforms with nanomolar efficacy, though with a slightly different selectivity profile compared to this compound.[9][10] It has been shown to arrest prostate cancer cell growth and motility.[9]
-
CID755673: Recognized as the first potent and selective cell-active pan-PKD inhibitor.[1][11][12]
-
CID2011756: An ATP-competitive inhibitor that shows a preference for PKD2 and PKD3 over PKD1, making it a useful tool for studying the specific roles of these isoforms.[1][3]
-
3,5-Diaryl-1H-pyrazole and other diarylazoles: This class of compounds has been explored for PKD inhibition and has shown potential for developing isoform-selective inhibitors.[13][14]
-
BKM120 (Buparlisib): It is important to note that BKM120 is primarily a pan-class I PI3K inhibitor.[15][16][17] While its primary targets are p110α/β/δ/γ, the PI3K/Akt pathway it inhibits is a crucial signaling cascade that can be modulated by PKD activity, making it a relevant compound in overlapping signaling studies.[18][19]
Data Presentation: In Vitro Potency of PKD Inhibitors
The following table summarizes the reported IC50 values for this compound and other selected inhibitors against the three PKD isoforms.
| Inhibitor | PKD1 IC50 (nM) | PKD2 IC50 (nM) | PKD3 IC50 (nM) | Primary Target(s) |
| This compound | 1[4][5] | 2.5[4][5] | 2[4][5] | Pan-PKD |
| kb-NB142-70 | 28.3[9][10] | 58.7[9][10] | 53.2[9][10] | Pan-PKD |
| CID755673 | 182[1] | 280[1] | 227[1] | Pan-PKD |
| CID2011756 | 3200[1] | 600[1] | 700[1] | PKD2/3 selective |
| BKM120 | N/A | N/A | N/A | Pan-PI3K |
N/A: Not applicable as BKM120 is not a direct PKD inhibitor.
Cellular and In Vivo Efficacy of this compound
This compound has demonstrated significant anti-tumor effects across a range of cancer types in both cellular and in vivo models. It effectively inhibits cell proliferation, induces apoptosis (programmed cell death), and causes cell cycle arrest.[2][20]
-
Pancreatic Cancer: this compound inhibits the proliferation of pancreatic cancer cells with an IC50 of approximately 1 µM and induces apoptosis.[5][6] In vivo, oral administration of this compound significantly inhibits the growth of pancreatic tumor xenografts.[2][7]
-
Triple-Negative Breast Cancer (TNBC): In TNBC models, this compound inhibits proliferation, increases apoptosis, and causes cell cycle arrest at the G1 phase.[8] It also reduces tumor volume in xenograft mouse models.[8][21]
-
Colorectal and Bladder Cancer: The inhibitor causes a dose-dependent suppression of PKD2 activation in colorectal cancer cells, leading to G2/M arrest and apoptosis.[2] Similar effects on cell cycle blockade at G2/M are observed in bladder cancer cells.[20]
Data Presentation: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 4 days | Reference |
| Panc-1 | Pancreatic | ~1.0 | [5][6] |
| T24T | Bladder | 0.33 | [20] |
| T24 | Bladder | 0.48 | [20] |
| UMUC1 | Bladder | 0.48 | [20] |
| TCCSUP | Bladder | 1.43 | [20] |
Signaling Pathways and Experimental Workflows
Visualizing PKD Signaling
The diagram below illustrates a simplified PKD signaling pathway. Activation often begins with G-protein coupled receptors (GPCRs) or growth factor receptors, leading to the activation of Phospholipase C (PLC) and subsequent activation of PKD. Once active, PKD translocates to various cellular compartments to phosphorylate a range of substrates, influencing gene expression, cell survival, and proliferation.
Caption: Simplified Protein Kinase D (PKD) signaling pathway and point of inhibition by this compound.
Visualizing the Inhibitor Evaluation Workflow
The development and characterization of a kinase inhibitor like this compound follows a structured experimental workflow, from initial screening to in vivo validation.
Caption: Standard experimental workflow for the evaluation of a novel kinase inhibitor.
Visualizing Inhibitor Selectivity
The distinction between a pan-inhibitor and an isoform-specific inhibitor is a critical concept in targeted drug development.
Caption: Logical comparison of a pan-inhibitor versus a hypothetical isoform-specific inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for key experiments cited in the evaluation of PKD inhibitors.
In Vitro Kinase Assay (for IC50 Determination)
-
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified PKD isoforms.
-
Methodology:
-
Purified recombinant human PKD1, PKD2, or PKD3 enzyme is added to a kinase reaction buffer.
-
A specific peptide substrate for PKD is added to the reaction mixture.
-
The test inhibitor (e.g., this compound) is added at various concentrations (typically a serial dilution). A control with no inhibitor (DMSO vehicle) is included.
-
The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-32P]ATP or in a system with a phosphospecific antibody for detection).
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C for 20 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity transferred to the peptide or by using an antibody-based detection method (e.g., ELISA, TR-FRET).
-
The percentage of inhibition at each inhibitor concentration is calculated relative to the control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Proliferation Assay (e.g., MTT or CCK-8 Assay)
-
Objective: To determine the effect of an inhibitor on the growth and viability of cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., T24 bladder cancer cells) are seeded in 96-well plates and allowed to adhere overnight.[20]
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the inhibitor (e.g., 0.625–20 µM of this compound).[20] A vehicle control (DMSO) is included.
-
Cells are incubated for a specified period (e.g., 48 or 96 hours).
-
After incubation, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well. Viable cells with active metabolism will convert the reagent into a colored formazan (B1609692) product.
-
After a further incubation period (typically 1-4 hours), the absorbance of the colored product is measured using a microplate reader at a specific wavelength.
-
The absorbance is directly proportional to the number of viable cells. Data is used to calculate the percentage of cell growth inhibition and to determine the cellular IC50 value.
-
Western Blot Analysis for Phospho-Protein Levels
-
Objective: To assess the inhibitor's effect on the PKD signaling pathway within the cell by measuring the phosphorylation state of downstream targets.
-
Methodology:
-
Cells are cultured and treated with the inhibitor (e.g., 5 µM this compound) for a specified time.[5] Often, the pathway is stimulated with an agonist (e.g., neurotensin) to induce PKD activation.[6]
-
After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of a target protein (e.g., anti-phospho-Hsp27).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
A chemiluminescent substrate is added, which reacts with the enzyme to produce light. The signal is captured on X-ray film or with a digital imager.
-
The membrane is often stripped and re-probed with an antibody for the total amount of the target protein to ensure equal loading.
-
In Vivo Xenograft Mouse Model
-
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
-
Methodology:
-
Human cancer cells (e.g., MDA-MB-231 for TNBC) are injected subcutaneously into immunocompromised mice (e.g., nude mice).[8]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., this compound administered orally daily), while the control group receives a vehicle.[8]
-
Tumor size is measured regularly (e.g., every 2-3 days) with calipers, and tumor volume is calculated.
-
The body weight and general health of the mice are monitored throughout the study.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology or Western blot).
-
The efficacy of the inhibitor is determined by comparing the tumor growth rate and final tumor size between the treated and control groups.
-
Conclusion
This compound is a well-characterized, highly potent, and selective pan-PKD inhibitor. Its ability to strongly inhibit all three PKD isoforms with low nanomolar IC50 values makes it an excellent tool for investigating the overall biological functions of the PKD family.[4] The extensive data demonstrating its efficacy in inhibiting cell proliferation and tumor growth in various cancer models underscores its potential as a therapeutic candidate.[2][8]
In contrast, inhibitors with isoform-specific profiles, such as CID2011756's preference for PKD2/3, are invaluable for dissecting the distinct roles of each PKD enzyme in cellular processes.[1][3] The choice between a pan-inhibitor like this compound and an isoform-specific compound depends on the specific research question. For studies aiming to understand the global impact of PKD inhibition or to achieve a broad therapeutic effect, a pan-inhibitor is ideal. For elucidating the specific functions of PKD1, PKD2, or PKD3, an isoform-selective inhibitor would be more appropriate. This guide provides the comparative data and methodologies to help researchers make an informed decision for their experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 3. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
- 11. PKD compound (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. 3,5-diarylazoles as novel and selective inhibitors of protein kinase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3,5-Diaryl-1H-pyrazole as a molecular scaffold for the synthesis of apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BKM120 - LKT Labs [lktlabs.com]
- 17. apexbt.com [apexbt.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Anti-Cancer Effects of CRT0066101 and Regorafenib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic anti-cancer effects of the Protein Kinase D (PKD) inhibitor, CRT0066101, when used in combination with the multi-kinase inhibitor, regorafenib (B1684635). The data presented herein is primarily derived from preclinical studies on human colorectal cancer (CRC) cell lines, offering valuable insights for further research and development in oncology.
Introduction
Metastatic colorectal cancer (mCRC) presents a significant therapeutic challenge, often developing resistance to standard therapies.[1] Regorafenib, a multi-kinase inhibitor, is approved for the treatment of mCRC patients who have progressed after standard therapies, but its clinical efficacy can be limited.[1] A promising strategy to enhance anti-tumor efficacy and overcome drug resistance is the combination of targeted agents that modulate key cellular signaling pathways.[1]
This compound is a potent and specific small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1] PKD plays a crucial role in various cellular processes implicated in cancer, including cell proliferation, survival, and migration.[1] This guide explores the preclinical evidence demonstrating the synergistic cytotoxicity of combining this compound with regorafenib in CRC models.
Quantitative Data Summary
The synergistic effects of this compound and regorafenib have been evaluated in various human colorectal cancer cell lines with different genetic backgrounds. The following tables summarize the key quantitative findings.
Table 1: IC50 Values of Regorafenib and this compound in Colorectal Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) values represent the concentration of a drug that is required for 50% inhibition of cell proliferation.
| Cell Line | Regorafenib IC50 (μM) | This compound IC50 (μM) |
| HCT116 (p53+/+) | 2.90 ± 0.45 | 0.98 ± 0.13 |
| HCT116 (p53-/-) | 3.17 ± 0.51 | 1.01 ± 0.06 |
| RKO | 3.07 ± 0.06 | 1.05 ± 0.29 |
| HT-29 | 5.89 ± 0.88 | 4.12 ± 0.57 |
| SW48 | 4.98 ± 0.45 | 3.42 ± 0.39 |
| SW48-TP53(R273H/+) | 5.01 ± 0.32 | 3.37 ± 0.35 |
| CCD-841 (Normal Colon) | 3.36 ± 0.27 | 5.02 ± 0.16 |
Data presented as mean ± standard deviation from three independent experiments performed in duplicate.
Table 2: Combination Index (CI) Values for this compound and Regorafenib in HCT116 Cells
The Combination Index (CI) is used to assess the nature of the interaction between two drugs. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Drug Concentration (vs. IC50) | Combination Index (CI) | Interpretation |
| Below IC50 | < 1 | Synergism |
| At IC50 | ~1 | Additive Effect |
CI values were calculated using the Chou-Talalay median effects analysis.
Mechanism of Synergistic Action
The combination of this compound and regorafenib exhibits a multi-pronged attack on cancer cell survival and proliferation pathways.
Enhanced Induction of Apoptosis
The combination treatment significantly increases apoptosis (programmed cell death) in CRC cells compared to either agent alone.[1] This is evidenced by:
-
Increased PARP Cleavage: The combination of this compound and regorafenib leads to a significant increase in the cleavage of Poly (ADP-ribose) polymerase (PARP), a key marker of apoptosis.[1]
-
Decreased HSP27 Phosphorylation: The combination therapy results in a dose-dependent suppression of the phosphorylation of Heat Shock Protein 27 (HSP27), an anti-apoptotic protein.[1]
Synergistic Inhibition of Pro-Survival Signaling Pathways
This compound and regorafenib collaboratively suppress key signaling pathways that promote cancer cell growth and survival.
-
RAS/RAF/ERK Pathway: The combination synergistically inhibits the activation of the RAS/RAF/ERK signaling cascade, which is frequently hyperactivated in CRC.[1]
-
PI3K/AKT/mTOR Pathway: The combination therapy also leads to a synergistic suppression of the PI3K/AKT/mTOR pathway, another critical survival pathway in cancer.[1]
-
NF-κB Signaling: The combination of this compound and regorafenib synergistically suppresses the activation of the NF-κB pathway, a key mediator of inflammation and cell survival.[1]
Visualizing the Mechanisms
Signaling Pathway Inhibition
Caption: Synergistic inhibition of pro-survival pathways by this compound and regorafenib.
Experimental Workflow
Caption: Experimental workflow for evaluating the synergistic effects.
Detailed Experimental Protocols
Cell Viability Assay (WST-1 Assay)
-
Cell Seeding: Human CRC cells were seeded in 96-well plates at a density of 1500-2000 cells per well.[1]
-
Treatment: The following day, cells were treated with various concentrations of regorafenib and/or this compound for 72 hours.[1]
-
WST-1 Reagent Addition: After the incubation period, WST-1 reagent was added to each well.
-
Incubation: Plates were incubated for a further 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader to determine the number of viable cells.
-
Data Analysis: IC50 values were calculated using Prism 5.0 software. The combination index (CI) values were calculated using the Calcusyn software based on the Chou-Talalay median effects analysis.[1]
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: RKO cells were treated with regorafenib and/or this compound for 24 hours.[1]
-
Staining: Cells were harvested and stained with FITC-Annexin V and Propidium Iodide (PI).[1]
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.[1]
Western Blot Analysis
-
Cell Lysis: Cells were treated with regorafenib and/or this compound for 24 hours and then lysed to extract total protein.[1]
-
Protein Quantification: Protein concentration was determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were probed with primary antibodies against target proteins (e.g., p-PKD2, p-ERK, p-AKT, cleaved PARP, pS82-HSP27) and corresponding total proteins.[1]
-
Detection: Horseradish peroxidase-conjugated secondary antibodies were used for detection, and bands were visualized using an enhanced chemiluminescence system.
Conclusion and Future Directions
The preclinical data strongly suggest that the combination of this compound and regorafenib results in a synergistic anti-cancer effect in human colorectal cancer cells. This synergy is achieved through the enhanced induction of apoptosis and the simultaneous inhibition of multiple key pro-survival signaling pathways.[1] Notably, this synergistic effect was not observed in normal colon epithelial cells, suggesting a potential therapeutic window for this combination.[1]
These findings provide a solid rationale for further investigation of this combination therapy in in vivo models and ultimately in clinical trials for the treatment of metastatic colorectal cancer. Future studies should aim to elucidate the precise molecular mechanisms underlying this synergy and to identify potential biomarkers that could predict patient response to this combination therapy.
References
CRT0066101 in Combination with Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of CRT0066101, a potent and orally bioavailable pan-Protein Kinase D (PKD) inhibitor, when used in combination with standard chemotherapy agents. The data presented herein is derived from peer-reviewed studies and aims to offer an objective overview for researchers in oncology and drug development.
Executive Summary
This compound has demonstrated significant synergistic anti-tumor activity when combined with standard chemotherapies in preclinical models of triple-negative breast cancer (TNBC) and colorectal cancer (CRC). These combinations lead to enhanced inhibition of cancer cell proliferation, induction of apoptosis, and reduction of tumor growth and recurrence in vivo. The underlying mechanism of this synergy involves the targeting of key survival and proliferation signaling pathways. To date, no clinical trials of this compound in combination with standard chemotherapy have been reported in publicly accessible databases.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating this compound in combination with paclitaxel (B517696) and regorafenib (B1684635).
Table 1: Synergistic Effects of this compound and Paclitaxel in Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | Treatment | Sphere Formation Efficiency (SFE) | % ALDHhigh Population (Normalized to Control) | Combination Index (CI) | In Vivo Tumor Recurrence |
| MDA-MB-231 | Paclitaxel (5 nM) | - | - | < 1 (Synergism) | Reduced |
| This compound (1 µM) | Reduced | Reduced | |||
| Combination | Synergistically Reduced | Synergistically Reduced | Significantly Reduced | ||
| MDA-MB-468 | Paclitaxel (5 nM) | - | - | < 1 (Synergism) | N/A |
| This compound (0.5 µM) | Reduced | Reduced | |||
| Combination | Synergistically Reduced | Synergistically Reduced |
Data extracted from a study on the role of the GEF-H1/PKD3 signaling pathway in TNBC stem cells.
Table 2: Synergistic Cytotoxicity of this compound and Regorafenib in Colorectal Cancer (CRC) Cells
| Cell Line | Regorafenib IC50 (µM) | This compound IC50 (µM) | Combination Index (CI) at IC50 |
| HCT116 | ~5 | ~1.5 | < 1 (Synergism) |
| HCT116 p53-/- | ~6 | ~1.8 | < 1 (Synergism) |
| RKO | ~4 | ~1.2 | < 1 (Synergism) |
| HT-29 | ~3 | ~1.0 | < 1 (Synergism) |
Data from a study on the cytotoxic effects of regorafenib in combination with PKD inhibition in human CRC cells.[1][2]
Signaling Pathways and Mechanisms of Action
This compound, as a pan-PKD inhibitor, targets all three isoforms of Protein Kinase D (PKD1, PKD2, and PKD3).[3][4] PKD is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, survival, and invasion.[5] The synergistic effects of this compound with chemotherapy are attributed to the simultaneous inhibition of multiple oncogenic signaling pathways.
In TNBC, the combination of this compound and paclitaxel targets the GEF-H1/PKD3 signaling pathway, which is crucial for the maintenance of cancer stem cells.[1][5] By inhibiting this pathway, the combination therapy effectively reduces the self-renewal capacity of cancer stem cells, leading to a decrease in tumor recurrence.[1]
Figure 1: GEF-H1/PKD3 signaling pathway in TNBC stem cells.
In colorectal cancer, the combination of this compound and the multi-kinase inhibitor regorafenib leads to a more potent inhibition of key survival pathways, including the RAS/RAF/ERK and PI3K/AKT signaling cascades.[1][2] Furthermore, this combination results in enhanced suppression of NF-κB activity, a critical transcription factor for cancer cell proliferation and survival.[2][6]
Figure 2: Key signaling pathways in CRC targeted by the combination.
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide.
Combination of this compound and Paclitaxel in TNBC
-
Cell Lines: MDA-MB-231 and MDA-MB-468 human triple-negative breast cancer cell lines.
-
Oncosphere Formation Assay:
-
Cells were seeded as single cells in ultra-low attachment plates in serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF.
-
Cells were treated with paclitaxel (5 nM), this compound (0.5-1 µM), or the combination.
-
Primary oncospheres were counted after 7-10 days.
-
Primary oncospheres were dissociated and re-plated for a secondary oncosphere formation assay under the same treatment conditions.
-
-
ALDEFLUOR Assay for Cancer Stem Cell Population:
-
Cells from the secondary oncosphere assay were analyzed for aldehyde dehydrogenase (ALDH) activity using the ALDEFLUOR™ kit according to the manufacturer's instructions.
-
The percentage of ALDHhigh cells was determined by flow cytometry.
-
-
In Vivo Tumor Recurrence Model:
-
MDA-MB-231 cells were orthotopically implanted into the mammary fat pads of immunodeficient mice.
-
Once tumors reached a palpable size, mice were treated with paclitaxel, this compound, or the combination.
-
Tumor growth was monitored, and after an initial treatment period, tumors were surgically removed.
-
Mice were monitored for tumor recurrence at the surgical site.
-
Combination of this compound and Regorafenib in CRC
-
Cell Lines: HCT116, HCT116 p53-/-, RKO, and HT-29 human colorectal cancer cell lines.
-
Cell Viability Assay (WST-1):
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
Cells were treated with a range of concentrations of regorafenib, this compound, or the combination for 72 hours.
-
Cell viability was assessed using the WST-1 reagent.
-
IC50 values were calculated, and the Chou-Talalay method was used to determine the Combination Index (CI).
-
-
Western Blot Analysis:
-
Cells were treated with regorafenib and/or this compound for the indicated times.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key signaling proteins (e.g., p-ERK, p-AKT, p-PKD) and their total counterparts.
-
Blots were developed using chemiluminescence and imaged.
-
-
NF-κB Luciferase Reporter Assay:
-
Cells were transiently transfected with an NF-κB luciferase reporter plasmid.
-
Transfected cells were treated with regorafenib, this compound, or the combination.
-
Luciferase activity was measured as an indicator of NF-κB transcriptional activity.
-
Figure 3: General experimental workflow for preclinical evaluation.
Conclusion
The preclinical data strongly support the rationale for combining this compound with standard chemotherapy to enhance anti-tumor efficacy. The synergistic interactions observed in models of TNBC and CRC highlight the potential of this combination strategy to overcome resistance and improve treatment outcomes. Further investigation, including in vivo studies with patient-derived xenograft models and eventual clinical trials, is warranted to translate these promising preclinical findings into clinical practice. The lack of publicly available clinical trial data for this compound in combination with chemotherapy suggests that this therapeutic approach is still in the early stages of development.
References
- 1. The GEF-H1/PKD3 signaling pathway promotes the maintenance of triple negative breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cytotoxic effects of regorafenib in combination with protein kinase D inhibition in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oncogenic role of protein kinase D3 in cancer [jcancer.org]
- 4. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed assessment of the specificity of CRT0066101, a potent inhibitor of Protein Kinase D (PKD), against a panel of related kinases. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways, this document serves as a crucial resource for evaluating the utility of this compound in preclinical research.
This compound has emerged as a highly potent, orally bioavailable small molecule inhibitor of all three isoforms of Protein Kinase D (PKD), with IC50 values in the low nanomolar range.[1][2] Its efficacy in blocking PKD-mediated signaling has been demonstrated in various cancer models, making it a valuable tool for investigating the role of PKD in cellular processes and a potential candidate for therapeutic development.[3] However, a comprehensive understanding of its kinase selectivity is essential to accurately interpret experimental results and anticipate potential off-target effects.
Comparative Inhibitory Activity of this compound
To assess its specificity, the inhibitory activity of this compound was evaluated against its primary targets, the PKD isoforms, and a selection of other related kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.
| Kinase Target | IC50 (nM) |
| PKD1 | 1 |
| PKD2 | 2.5 |
| PKD3 | 2 |
| PIM2 | ~135.7 |
Data sourced from multiple studies, including Harikumar et al., 2010 and MedChemExpress product information.[1][2]
The data clearly demonstrates the high potency of this compound against all three PKD isoforms. Notably, this compound also exhibits inhibitory activity against PIM2 kinase, albeit at a significantly higher concentration, indicating a degree of selectivity for the PKD family.
While extensive screening has shown this compound to be highly selective for PKD over a panel of more than 90 other protein kinases, including PKCα, MEK, ERK, c-Raf, and c-Src, specific IC50 values for these kinases are not publicly available in the reviewed literature. The consistent reporting across multiple sources emphasizes its selectivity profile, though quantitative comparisons with these specific kinases are limited by the available data.
Experimental Methodologies
The determination of the inhibitory activity of this compound was primarily conducted using in vitro kinase assays. The following protocols provide an overview of the methodologies employed.
Determination of IC50 for PKD Isoforms (IMAP Assay)
The IC50 values for this compound against PKD1, PKD2, and PKD3 were determined using the Immobilized Metal Ion Affinity-Based Fluorescence Polarization (IMAP) assay. This technique measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase.
Principle: The IMAP technology is based on the high-affinity binding of trivalent metal-containing nanoparticles to phosphate (B84403) groups.[4] A fluorescently labeled peptide substrate is incubated with the kinase and ATP. Upon phosphorylation, the peptide binds to the IMAP beads, leading to a decrease in its rotational speed and a subsequent increase in its fluorescence polarization. The degree of polarization is directly proportional to the extent of phosphorylation.
Generalized Protocol:
-
Reaction Setup: The kinase reaction is performed in a microplate well containing the specific PKD isoform, a fluorescently labeled peptide substrate, ATP, and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at a controlled temperature to allow for the enzymatic reaction to proceed.
-
Stopping the Reaction and Binding: The IMAP binding reagent, containing the nanoparticles, is added to the wells. This stops the kinase reaction and allows the phosphorylated peptides to bind to the beads.
-
Measurement: The fluorescence polarization of each well is measured using a suitable plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Selectivity Profiling (Millipore KinaseProfiler™ Service)
The broader selectivity of this compound was assessed using a commercial kinase profiling service, such as the Millipore KinaseProfiler™. These services typically utilize radiometric or mobility shift assays to determine the inhibitory effect of a compound against a large panel of kinases.
Principle of a Typical Radiometric Assay:
-
Reaction: The kinase, a specific substrate (protein or peptide), and radiolabeled ATP (e.g., [γ-³³P]ATP) are incubated with the test compound (this compound).
-
Capture: After the incubation period, the phosphorylated substrate is captured onto a filter membrane.
-
Washing: Unreacted radiolabeled ATP is washed away.
-
Detection: The amount of radioactivity remaining on the filter, which corresponds to the level of substrate phosphorylation, is measured using a scintillation counter.
-
Analysis: The percentage of remaining kinase activity at a given inhibitor concentration is calculated relative to a control reaction without the inhibitor.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context of this compound's action and the experimental approach to its characterization, the following diagrams have been generated.
Caption: Simplified Protein Kinase D (PKD) signaling pathway.
References
Cross-Validation of CRT0066101's Anti-Cancer Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pre-clinical efficacy of CRT0066101, a potent pan-inhibitor of Protein Kinase D (PKD), across various cancer models. Data is presented to objectively assess its performance against other PKD inhibitors and in combination with standard chemotherapeutic agents, supported by detailed experimental protocols and visual representations of its mechanism of action.
Comparative Efficacy of this compound
This compound has demonstrated significant anti-tumor activity in a range of cancer types, primarily by inhibiting the PKD family of serine/threonine kinases (PKD1, PKD2, and PKD3).[1][2] This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and migration.[3][4][5] The following tables summarize the in vitro and in vivo efficacy of this compound in different cancer models, including direct comparisons with other PKD inhibitors where available.
In Vitro Anti-Proliferative Activity of this compound and Other PKD Inhibitors
| Cancer Type | Cell Line | This compound IC50 (µM) | kb-NB142-70 IC50 (µM) | CID755673 IC50 (µM) | Reference |
| Colorectal Cancer | HCT116 | ~1.0 | >10 | >10 | [5][6] |
| HT29 | ~1.5 | ~5.0 | >10 | [5][6] | |
| SW480 | ~2.0 | >10 | >10 | [5][6] | |
| Pancreatic Cancer | Panc-1 | 1.0 | Not Reported | Not Reported | [1][7] |
| Colo357 | Significantly Reduced Proliferation | Not Reported | Not Reported | [1] | |
| MiaPaCa-2 | Significantly Reduced Proliferation | Not Reported | Not Reported | [1] | |
| AsPC-1 | Significantly Reduced Proliferation | Not Reported | Not Reported | [1] | |
| Bladder Cancer | T24T | 0.3333 | Not Reported | Not Reported | [8] |
| T24 | 0.4782 | Not Reported | Not Reported | [8] | |
| UMUC1 | 0.4796 | Not Reported | Not Reported | [8] | |
| TCCSUP | 1.4300 | Not Reported | Not Reported | [8] | |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | 1.0 - 3.0 (concentration dependent) | Not Reported | Not Reported | [3] |
| MDA-MB-468 | 1.0 - 3.0 (concentration dependent) | Not Reported | Not Reported | [3] |
In Vivo Tumor Growth Inhibition by this compound
| Cancer Model | Xenograft Model | This compound Dosage | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer | Panc-1 (orthotopic) | 80 mg/kg/day (oral) | Potent blockade of tumor growth | [4][7] |
| Colorectal Cancer | HCT116 (subcutaneous) | 40-120 mg/kg/day (oral) | 55.6% - 69.5% reduction in tumor volume | [5] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 (xenograft) | Not specified | Significant reduction in tumor volume | [3][9] |
| Bladder Cancer | UMUC1 (flank xenograft) | Not specified | Blocked tumor growth | [8][10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits PKD, blocking multiple downstream oncogenic signaling pathways.
Caption: A generalized workflow for the cross-validation of this compound's efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of this compound.
Cell Proliferation Assay (WST-1)
-
Cell Seeding: A panel of cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound or comparative compounds (e.g., kb-NB142-70, CID755673) for 72 hours.[6]
-
WST-1 Reagent Addition: Following treatment, WST-1 reagent is added to each well and incubated for 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The IC50 values are then calculated based on the dose-response curves.
In Vivo Xenograft Studies
-
Animal Models: Athymic nude mice are typically used for establishing xenograft tumors.[5][11]
-
Tumor Implantation: Human cancer cells (e.g., 5 x 10^6 HCT116 or Panc-1 cells) are injected subcutaneously or orthotopically into the mice.[5][7]
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally, typically once daily, at doses ranging from 40 to 120 mg/kg.[5][12]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers.[4][7]
Western Blotting
-
Cell Lysis: Treated and untreated cancer cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., total and phosphorylated forms of PKD, AKT, ERK, MYC, YAP, CDC2) overnight at 4°C.[3][9] This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available pre-clinical data strongly support the continued investigation of this compound as a therapeutic agent for various cancers, particularly those with high PKD expression. Direct comparative studies, especially with other PKD inhibitors, highlight its potent anti-proliferative and pro-apoptotic effects. Future research should focus on expanding direct comparisons with standard-of-care chemotherapies and exploring rational combination strategies to enhance its anti-tumor efficacy. The detailed protocols provided herein should facilitate the design of further cross-validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 3. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 4. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Protein Kinase D as a Potential Chemotherapeutic Target for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein kinase d as a potential chemotherapeutic target for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Small Molecule Inhibitor of Protein Kinase D Blocks Pancreatic Cancer Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating Protein Kinase D as a Therapeutic Target: A Comparative Guide to CRT0066101 and Other PKD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CRT0066101, a potent and selective inhibitor of Protein Kinase D (PKD), with other commercially available PKD inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for validating PKD as a therapeutic target in various disease models. Experimental data on biochemical potency and cellular activity are summarized, and detailed protocols for key validation assays are provided.
Introduction to Protein Kinase D (PKD)
The Protein Kinase D (PKD) family, comprising PKD1, PKD2, and PKD3, are serine/threonine kinases that play a crucial role in a multitude of cellular processes.[1] These include cell proliferation, survival, migration, and angiogenesis.[2] Dysregulation of PKD signaling has been implicated in the pathophysiology of several diseases, most notably cancer.[2][3] This has led to the development of small molecule inhibitors to probe the therapeutic potential of targeting PKD.
This compound has emerged as a highly potent, orally bioavailable, pan-PKD inhibitor with low nanomolar efficacy against all three PKD isoforms.[1][3] Its utility as a tool compound for target validation has been demonstrated in various preclinical cancer models, including pancreatic, bladder, and breast cancer.[3][4]
Comparative Analysis of PKD Inhibitors
The selection of an appropriate inhibitor is critical for the accurate validation of a drug target. This section compares this compound with other known PKD inhibitors: CRT5 (CRT0066051), kb-NB-142-70, and CID755673.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the reported biochemical IC50 values of various PKD inhibitors against the three PKD isoforms.
| Inhibitor | PKD1 IC50 (nM) | PKD2 IC50 (nM) | PKD3 IC50 (nM) |
| This compound | 1[1][4] | 2.5[1][4] | 2[1][4] |
| CRT5 (CRT0066051) | 1 | 2 | 1.5 |
| kb-NB-142-70 | 28.3 | 58.7 | 53.2 |
| CID755673 | 182 | 280 | 227 |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Cellular Activity
The efficacy of an inhibitor in a cellular context is a critical indicator of its potential as a research tool or therapeutic agent. The following table summarizes the reported cellular activities of this compound and other PKD inhibitors.
| Inhibitor | Assay | Cell Line(s) | Observed Effect |
| This compound | Proliferation | Panc-1 (Pancreatic) | IC50 of ~1 µM[4][5] |
| This compound | Apoptosis | Panc-1 (Pancreatic) | 6-10 fold induction[4] |
| This compound | Cell Cycle | Bladder Cancer Cells | G2/M arrest[3] |
| kb-NB-142-70 | Proliferation | LNCaP (Prostate) | EC50 of 2.2 µM for inhibition of PKD1 autophosphorylation |
| CID755673 | Proliferation | LNCaP (Prostate) | EC50 of 11.8 µM for inhibition of PKD1 autophosphorylation |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of PKD inhibition, the following diagrams illustrate the canonical PKD signaling pathway and a general workflow for evaluating and comparing PKD inhibitors.
Caption: A simplified diagram of the Protein Kinase D (PKD) signaling pathway.
Caption: A general experimental workflow for comparing the efficacy of PKD inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.
Biochemical Kinase Assay (IMAP-FP)
This protocol is based on the Immobilized Metal Affinity-based Fluorescence Polarization (IMAP) technology and is suitable for determining the biochemical IC50 of PKD inhibitors.[1]
Materials:
-
Recombinant human PKD1, PKD2, or PKD3 enzyme
-
Fluorescently labeled peptide substrate (e.g., a derivative of syntide-2)
-
IMAP binding buffer and beads
-
ATP
-
PKD inhibitor (e.g., this compound)
-
384-well, low-volume, black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the PKD inhibitor in DMSO.
-
Add 1 µL of the diluted inhibitor to the wells of the 384-well plate. Include a DMSO-only control.
-
Prepare a kinase/substrate solution by diluting the PKD enzyme and fluorescent peptide substrate in kinase buffer. The final ATP concentration should be at or near the Km for the specific PKD isoform.
-
Add 10 µL of the kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Stop the reaction by adding the IMAP binding solution containing the IMAP beads.
-
Incubate for at least 60 minutes at room temperature to allow for binding.
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells and is a common method for assessing the effect of inhibitors on cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., Panc-1, T24)
-
Complete culture medium
-
PKD inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the PKD inhibitor in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 72-96 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the cellular IC50 value.
Western Blot Analysis for PKD Activation and Downstream Signaling
This technique is used to detect changes in the phosphorylation state of PKD and its downstream targets, such as NF-κB, providing insights into the mechanism of action of the inhibitor.
Materials:
-
Cancer cell line of interest
-
PKD inhibitor (e.g., this compound)
-
Stimulant to activate the PKD pathway (e.g., Phorbol 12-myristate 13-acetate (PMA) or a specific growth factor)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-PKD (Ser916), anti-total PKD, anti-phospho-NF-κB p65 (Ser536), anti-total NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat the cells with the PKD inhibitor at various concentrations for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a predetermined time to activate the PKD pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a highly potent and selective pan-PKD inhibitor that serves as an excellent tool compound for validating PKD as a therapeutic target. Its low nanomolar biochemical potency and demonstrated cellular activity in various cancer models make it a valuable reagent for both in vitro and in vivo studies. This guide provides a framework for the comparative evaluation of this compound against other PKD inhibitors, enabling researchers to make informed decisions for their specific research needs. The detailed experimental protocols provided will aid in the generation of robust and reproducible data, ultimately advancing our understanding of PKD signaling in health and disease.
References
- 1. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
CRT0066101: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers, scientists, and drug development professionals on the potent and selective Protein Kinase D (PKD) inhibitor, CRT0066101. This document details its efficacy in preclinical settings, providing a comparative analysis of its performance both in laboratory cell cultures and in animal models.
This compound is a potent, orally bioavailable, small-molecule inhibitor of all three isoforms of Protein Kinase D (PKD1, PKD2, and PKD3).[1] It has demonstrated significant anti-tumor activity across a range of cancer types, including pancreatic, bladder, colorectal, and triple-negative breast cancer.[1][2][3] This guide summarizes the key experimental data supporting its in vitro and in vivo efficacy, outlines the methodologies used in these studies, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data from various studies, facilitating a clear comparison of this compound's efficacy under different experimental conditions.
In Vitro Efficacy of this compound
| Cancer Type | Cell Line(s) | Key Parameter | Value | Reference |
| Pancreatic | Panc-1 | IC50 (Cell Proliferation) | 1 µM | [4] |
| Pancreatic | Panc-1, Colo357, MiaPaCa-2, AsPC-1 | Cell Proliferation | Significant reduction | [4] |
| Bladder | TCCSUP, UMUC1, and others | Cell Growth Inhibition | Dose-dependent | [2] |
| Bladder | TCCSUP, UMUC1 | In Vitro Invasion | Profoundly inhibited | [2] |
| Triple-Negative Breast | TNBC cell lines | Apoptosis | Increased | [5][6] |
| Triple-Negative Breast | TNBC cell lines | Cell Cycle Arrest | G1-phase | [5][6] |
In Vivo Efficacy of this compound
| Cancer Type | Animal Model | Dosage | Key Finding | Reference |
| Pancreatic | Panc-1 Orthotopic Xenograft | 80 mg/kg/day (oral) | Potent tumor growth blockage | [3] |
| Pancreatic | Panc-1 Subcutaneous Xenograft | 80 mg/kg/day (oral, 24 days) | Significant abrogation of pancreatic cancer growth | [7] |
| Bladder | Mouse Flank Xenograft | Not specified | Blocked tumor growth | [2] |
| Triple-Negative Breast | Xenograft Mouse Model | Not specified | Reduced breast tumor volume | [5][6] |
| Colorectal | Animal Models | Not specified | Blocked tumor growth | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the PKD family of serine/threonine kinases. This inhibition disrupts several downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis. One of the key pathways affected is the NF-κB signaling cascade.
Caption: this compound inhibits PKD, blocking downstream NF-κB signaling.
In triple-negative breast cancer, this compound has been shown to inhibit the phosphorylation of several key cancer-driving factors.[5][6]
Caption: this compound inhibits PKD-mediated phosphorylation of key oncoproteins.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of this compound.
In Vitro Cell Proliferation Assay (MTT/CellTiter)
This assay is used to assess the effect of this compound on the proliferation of cancer cell lines.
Caption: Workflow for determining the in vitro antiproliferative effects of this compound.
Protocol Details:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound (e.g., 0.625–20 µM) or a vehicle control (DMSO).[2]
-
After a specified incubation period (e.g., 2 or 4 days), a proliferation reagent such as MTT or CellTiter Aqueous One Solution is added to each well.[2][3]
-
The absorbance is then measured using a microplate reader to determine the number of viable cells.
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Caption: Experimental workflow for assessing the in vivo efficacy of this compound.
Protocol Details:
-
Immunocompromised mice (e.g., athymic nu/nu) are used to prevent rejection of human tumor cells.[3]
-
A specific number of cancer cells (e.g., 5 x 10^6 Panc-1 cells) are injected either subcutaneously into the flanks or orthotopically into the relevant organ.[3]
-
Once tumors are established, mice are treated with this compound, typically via oral gavage, for a defined period (e.g., 21 or 24 days).[3][7]
-
Tumor size is measured regularly, and at the end of the study, tumors are excised for analyses such as immunohistochemistry to assess proliferation (Ki-67) and apoptosis (TUNEL).[3]
Conclusion
The collective evidence from in vitro and in vivo studies strongly supports the potential of this compound as a therapeutic agent for various cancers. Its ability to inhibit the PKD signaling pathway leads to a significant reduction in cancer cell proliferation, invasion, and tumor growth. The data presented in this guide provides a solid foundation for further research and development of this compound as a targeted cancer therapy. The well-tolerated nature of the compound in animal models further enhances its clinical potential.[1]
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 7. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CRT0066101: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling CRT0066101, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols and regulatory compliance.
Summary of Key Disposal and Safety Information
This compound, also known by its hydrochloride form, is classified as harmful if swallowed and requires careful handling to mitigate exposure risks.[1] The primary principle for its disposal is adherence to local, regional, national, and international regulations.[1] This substance is considered slightly hazardous to water, and large quantities should not be allowed to enter ground water, water courses, or sewage systems.[1]
Personal Protective Equipment (PPE) during handling and disposal:
-
Hand Protection: Compatible chemical-resistant gloves.
-
Eye Protection: Safety glasses with side-shields.
-
Body Protection: Protective work clothing.
-
Respiratory Protection: A NIOSH-approved air-purifying respirator is recommended if the formation of dust is likely.
Quantitative Data: Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound (hydrochloride). This information is crucial for assessing potential hazards and ensuring safe handling.
| Property | Data |
| Form | Solid |
| Color | Not determined |
| Flammability | Product is not flammable |
| Explosion Hazard | Product does not present an explosion hazard |
| pH-value | Not applicable |
| Melting/Boiling Point | Undetermined |
| Flash Point | Not applicable |
| Vapor Pressure | Not applicable |
| Density | Not determined |
| Solubility in DMSO | Approximately 3 mg/ml |
| Solubility in Dimethyl Formamide | Approximately 0.1 mg/ml |
| Water Hazard Class | 1 (Slightly hazardous for water) |
Data sourced from the Cayman Chemical Safety Data Sheet.[1][2]
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the recommended steps for the disposal of this compound in a laboratory setting.
Objective: To safely dispose of this compound waste in accordance with safety guidelines and regulations.
Materials:
-
Waste this compound (solid or in solution)
-
Appropriate, clearly labeled, and sealed waste container
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
-
Chemical fume hood
Procedure:
-
Preparation and Precaution:
-
Ensure all personnel involved in the disposal process are familiar with the Safety Data Sheet (SDS) for this compound.
-
Don appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.
-
Conduct all disposal-related activities, especially the handling of solid this compound, within a certified chemical fume hood to avoid inhalation of any dust.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Keep solid waste separate from liquid waste.
-
-
Containerization:
-
Place solid this compound waste into a designated, robust, and sealable waste container.
-
For solutions containing this compound, use a labeled, leak-proof liquid waste container.
-
Clearly label the waste container with "this compound Waste" and any other identifiers required by your institution's waste management program.
-
-
Disposal Pathway:
-
The primary disposal method is to transfer the sealed waste container to your institution's licensed chemical waste disposal service.
-
Follow your institution's specific procedures for chemical waste pickup and disposal.
-
Do not dispose of this compound down the drain or in regular trash.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.
-
Dispose of any contaminated cleaning materials (e.g., paper towels) as chemical waste in the designated sealed container.
-
-
Final Steps:
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling CRT0066101
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the handling and disposal of CRT0066101, a potent inhibitor of protein kinase D (PKD). Adherence to these guidelines is essential for ensuring laboratory safety and proper experimental conduct.
Personal Protective Equipment (PPE)
A summary of the necessary personal protective equipment when handling this compound is provided below. This information is compiled from the official Safety Data Sheet (SDS).
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from dust and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for bulk quantities or in cases of poor ventilation. | Minimizes inhalation of the solid compound. |
Operational and Disposal Plans
Handling:
This compound (hydrochloride) is a crystalline solid that should be considered hazardous.[1] It is classified as harmful if swallowed.[2]
-
General Precautions: Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[1] Wash hands and any exposed skin thoroughly after handling.[1][2] Avoid prolonged or repeated exposure.[2] Do not eat, drink, or smoke in areas where the compound is being used.[2]
-
Storage: Store at -20°C for long-term stability (≥4 years).[1] The product can be shipped at room temperature in the continental US.[3]
-
Preparation of Stock Solutions:
-
This compound (hydrochloride) is soluble in organic solvents like DMSO (approximately 3 mg/ml) and dimethyl formamide (B127407) (approximately 0.1 mg/ml).[1]
-
It is sparingly soluble in aqueous buffers.[1] To achieve maximum solubility in aqueous solutions, first dissolve the compound in DMSO and then dilute with the chosen aqueous buffer.[1] A 1:3 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/ml.[1]
-
It is recommended not to store aqueous solutions for more than one day.[1] When preparing stock solutions, the solvent of choice should be purged with an inert gas.[1]
-
Disposal:
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[2] Do not allow the undiluted product or large quantities of it to reach ground water, water courses, or sewage systems.[2]
Experimental Protocols and Signaling Pathways
Mechanism of Action:
This compound is a potent and selective inhibitor of all three protein kinase D (PKD) isoforms (PKD1, PKD2, and PKD3).[3] It has been shown to block the proliferation of pancreatic cancer cells, induce apoptosis, and reduce cell viability both in vitro and in vivo.[3][4] The compound exhibits selectivity for PKD over a wide range of other protein kinases.[3]
Experimental Workflow: Inhibition of LPS-Induced Inflammatory Signaling
Recent studies have demonstrated that this compound can inhibit the inflammatory response induced by lipopolysaccharide (LPS) by targeting the TLR4/MyD88 signaling pathway.[5] This pathway is crucial in the innate immune response.
Caption: Inhibition of the LPS-induced inflammatory pathway by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitor this compound inhibits cytokine storm syndrome in a mouse model of lung injury - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
